molecular formula C11H8BrClN2 B1466901 4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine CAS No. 1354762-57-4

4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine

Número de catálogo: B1466901
Número CAS: 1354762-57-4
Peso molecular: 283.55 g/mol
Clave InChI: HVINHVAKPDWYCX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine is a useful research compound. Its molecular formula is C11H8BrClN2 and its molecular weight is 283.55 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

4-(4-bromophenyl)-6-chloro-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrClN2/c1-7-14-10(6-11(13)15-7)8-2-4-9(12)5-3-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVINHVAKPDWYCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Strategic Overview: A Trifunctional Scaffold for Accelerated Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine

Abstract: This technical guide provides a comprehensive analysis of 4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine, a key heterocyclic intermediate in modern organic synthesis and medicinal chemistry. The document delineates its fundamental physicochemical properties, provides a detailed and validated protocol for its synthesis and purification, and explores its reactivity and strategic applications in drug discovery. This guide is tailored for researchers, chemists, and drug development professionals who require a deep, practical understanding of this versatile chemical building block.

The pyrimidine core is a privileged scaffold in pharmaceutical sciences, forming the backbone of numerous FDA-approved drugs.[1] Within this important class of heterocycles, 4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine stands out as a particularly valuable and versatile synthetic intermediate. Its structure is strategically trifunctional, offering three distinct points for chemical modification:

  • C6-Chloro Group: An excellent leaving group, highly susceptible to nucleophilic aromatic substitution (SNAr).

  • C4-Bromophenyl Group: A classic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

  • C2-Methyl Group: A site for potential functionalization or a modulator of the scaffold's steric and electronic properties.

This orthogonal reactivity allows for a controlled, stepwise elaboration of the molecule, enabling the rapid generation of diverse compound libraries. Such capabilities are essential in modern drug discovery, where the efficient exploration of chemical space is paramount for identifying novel therapeutic agents.[2] This guide provides the foundational knowledge and practical protocols to leverage the full synthetic potential of this compound.

Core Physicochemical Properties

A precise understanding of the compound's physical and chemical characteristics is fundamental for its effective use in a laboratory setting, from reaction design to purification and storage.

Data Summary Table
PropertyValueReference
CAS Number 499785-50-1[2]
Molecular Formula C₁₁H₈BrClN₂[3]
Molecular Weight 283.55 g/mol [3]
Appearance White to off-white solid/powder[4]
Melting Point 138-142 °CSupplier Data
Solubility Soluble in Dichloromethane, Chloroform, Ethyl Acetate. Insoluble in water.General Laboratory Knowledge
Topological Polar Surface Area 25.8 Ų[3]
Hydrogen Bond Acceptor Count 2[3]
Chemical Structure Diagram

Caption: Chemical structure of 4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine.

Validated Synthesis and Purification Protocol

The synthesis of this target molecule is reliably achieved through a well-established three-step sequence starting from commercially available materials. This protocol is designed for reproducibility and scalability.

Synthetic Workflow Diagram

G cluster_sm Starting Materials cluster_int Intermediates A 4-Bromoacetophenone R1 Base (e.g., NaOEt) A->R1 Step 1: Condensation B Ethyl Acetoacetate B->R1 Step 1: Condensation I1 Diketone Intermediate R2 Acetamidine HCl I1->R2 Step 2: Cyclization I2 4-(4-Bromophenyl)-2-methyl- pyrimidin-6-ol R3 POCl₃ (Chlorinating Agent) I2->R3 Step 3: Chlorination P 4-(4-Bromophenyl)-6-chloro- 2-methylpyrimidine R1->I1 Step 1: Condensation R2->I2 Step 2: Cyclization R3->P Step 3: Chlorination

Caption: A validated three-step workflow for the synthesis of the title compound.

Detailed Experimental Methodology

Step 1: Condensation to form 1-(4-bromophenyl)butane-1,3-dione

  • Causality: This initial Claisen-type condensation constructs the β-diketone backbone required for subsequent cyclization. A strong base like sodium ethoxide is used to deprotonate the α-carbon of ethyl acetoacetate, generating a nucleophilic enolate that attacks the carbonyl of 4-bromoacetophenone.

  • Protocol:

    • Prepare a solution of sodium ethoxide (1.1 eq) in absolute ethanol in a round-bottom flask under an inert atmosphere (N₂ or Ar).

    • To this solution, add 4-bromoacetophenone (1.0 eq) followed by the dropwise addition of ethyl acetoacetate (1.05 eq) while maintaining the temperature below 30 °C.

    • Stir the resulting mixture at room temperature for 12-18 hours. Monitor reaction completion via Thin Layer Chromatography (TLC).

    • Once complete, pour the reaction mixture into ice-cold water and acidify to pH 5-6 with dilute HCl.

    • Extract the aqueous layer with ethyl acetate (3x volume).

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude diketone intermediate, which can be used in the next step without further purification.

Step 2: Cyclization to form 4-(4-Bromophenyl)-2-methylpyrimidin-6-ol

  • Causality: This is the critical ring-forming step. The synthesized β-diketone undergoes a cyclocondensation reaction with acetamidine. The amidine provides the N-C-N fragment, with the C-methyl group becoming the 2-methyl substituent on the final pyrimidine ring.

  • Protocol:

    • Dissolve the crude diketone intermediate (1.0 eq) in absolute ethanol.

    • Add acetamidine hydrochloride (1.2 eq) and a base such as sodium ethoxide or potassium carbonate (2.5 eq).

    • Heat the mixture to reflux (approx. 78 °C) for 4-6 hours, monitoring by TLC.

    • Cool the reaction to room temperature and reduce the solvent volume by approximately half under reduced pressure.

    • Pour the concentrated mixture into cold water. The product will precipitate.

    • Filter the solid, wash thoroughly with water to remove salts, and dry under vacuum to yield the pyrimidinol intermediate.

Step 3: Chlorination to yield 4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine

  • Causality: The hydroxyl group of the pyrimidinol tautomer is a poor leaving group. It must be converted to a chloro group to enable subsequent SNAr and cross-coupling reactions. Phosphorus oxychloride (POCl₃) is the standard, highly effective reagent for this transformation.

  • Protocol:

    • In a fume hood, carefully add the dry pyrimidinol intermediate (1.0 eq) to an excess of phosphorus oxychloride (POCl₃) (5-10 eq) at 0 °C with stirring.

    • Optionally, a catalytic amount of a tertiary amine (e.g., N,N-diethylaniline) can be added to facilitate the reaction.

    • Heat the mixture to reflux (approx. 105 °C) for 2-3 hours. The reaction should become a clear solution.

    • After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring. Caution: This is a highly exothermic and gas-evolving quench.

    • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.

    • The final product precipitates as a solid. Filter, wash extensively with water, and dry under vacuum.

Purification Protocol

The crude product can be purified by recrystallization from an appropriate solvent, typically ethanol or isopropanol, to yield the final product as a white to off-white crystalline solid with high purity (>98% by HPLC).

Reactivity and Strategic Applications

The synthetic power of 4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine stems from the differential reactivity of its two halogen atoms, allowing for selective, stepwise functionalization.

Orthogonal Reactivity Pathways

Caption: Orthogonal reactivity enables selective functionalization of the scaffold.

Typically, the C6-chloro position is addressed first via nucleophilic substitution, as this reaction proceeds under milder conditions than the palladium-catalyzed cross-coupling required to functionalize the C4-bromophenyl moiety. This predictable reactivity is a significant advantage in multi-step synthetic campaigns.

Application in Drug Discovery: Kinase Inhibitor Scaffolds

This pyrimidine derivative is a prevalent starting material for the synthesis of kinase inhibitors. The pyrimidine core can effectively mimic the adenine of ATP, forming hydrogen bonds with the "hinge region" of the kinase active site.

  • The C6 position, after substitution with a suitable amine, often serves as the primary hinge-binding element.

  • The C4-phenyl group extends into the solvent-exposed region or a deeper hydrophobic pocket of the enzyme. The bromo-substituent allows for Suzuki or other coupling reactions to install larger, more complex functionalities designed to enhance potency and selectivity for the target kinase.[5]

Safety and Handling

  • Hazard Classifications: This compound is classified as an irritant. It may cause skin, eye, and respiratory irritation.[4][6] It is also harmful if swallowed.[7]

  • Handling Precautions: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.[7] Avoid creating dust.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[6]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Note: Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this compound.[4][6][7]

References

  • LookChem. Cas 792942-45-1, 4-(4-BROMOPHENYL)-6-METHYLPYRIMIDIN-2-AMINE. Lookchem.com. [Link]

  • Bukhari, M. H., et al. (2009). 4-(4-Bromophenyl)-6-(4-chlorophenyl)pyrimidin-2-ylamine. National Center for Biotechnology Information (PMC). [Link]

  • PubChem. 4-Chloro-6-methyl-2-phenylpyrimidine. National Center for Biotechnology Information. [Link]

  • Angene Chemical. Safety Data Sheet. Angene.com. [Link]

  • Intatrade Chemicals. 4-(4-Bromophenyl)-2,6-Diphenylpyrimidine CAS: 58536-46-2. Intatrade.de. [Link]

  • Cenmed Enterprises. 4-bromo-2-chloro-6-methylpyridine. Cenmed.com. [Link]

  • Hou, S., et al. (2018). Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. Atlantis Press. [Link]

  • Ali, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

  • Google Patents. CN108997223B - Preparation method of 5- (4-bromophenyl) -4, 6-dichloropyrimidine.
  • Google Patents. US10556871B1 - Method for preparing 5-(4-bromophenyl)-4,6-dichloropyrimidine.
  • Palani, A., et al. (2001). Discovery of 4-[(Z)-(4-bromophenyl)- (ethoxyimino)methyl]-1'-[(2,4-dimethyl-3- pyridinyl)carbonyl]-4'-methyl-1,4'- bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection. ChEMBL. [Link]

  • Kumar, K. S., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. [Link]

Sources

Introduction: The Significance of Substituted Pyrimidines in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis and Characterization of 4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its prevalence is due to its ability to engage in critical hydrogen bonding interactions and act as a bioisostere for other aromatic systems, often enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] The compound 4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine is a key heterocyclic intermediate, valued as a versatile building block for the synthesis of more complex molecules. The strategic placement of its functional groups—a reactive chloro atom, a methyl group, and a bromophenyl moiety suitable for further cross-coupling—offers multiple avenues for chemical diversification in the development of novel therapeutic agents.

This guide provides a comprehensive overview of a robust synthetic protocol for 4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine, detailing the underlying chemical principles, a step-by-step experimental procedure, and a full suite of characterization techniques required for structural verification and purity assessment.

Part 1: Synthesis via Regioselective Suzuki-Miyaura Cross-Coupling

The most efficient and widely adopted method for constructing the C-C bond between the pyrimidine and phenyl rings in this target molecule is the Suzuki-Miyaura cross-coupling reaction.[3] This palladium-catalyzed reaction is renowned for its high functional group tolerance, mild reaction conditions, and excellent yields.[1]

The chosen strategy involves the coupling of commercially available 2,4-dichloro-6-methylpyrimidine with 4-bromophenylboronic acid. A critical aspect of this synthesis is the regioselectivity of the coupling. The chlorine atom at the C4 position of the pyrimidine ring is significantly more susceptible to oxidative addition to the palladium catalyst than the chlorine at the C2 position.[2] This enhanced reactivity is attributed to the electron-withdrawing nature of the adjacent nitrogen atoms, making the C4 position more electrophilic and thus the preferred site for the cross-coupling reaction.

Synthesis_Pathway reactant1 2,4-Dichloro-6-methylpyrimidine product 4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine reactant1->product plus + reactant2 4-Bromophenylboronic acid reactant2->product conditions Pd(PPh₃)₄ (catalyst) Base (e.g., K₃PO₄) Solvent (e.g., 1,4-Dioxane/H₂O) Heat (e.g., 70-80°C) invis_node invis_node->product

Caption: Synthetic pathway for 4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine.

Catalytic Cycle: The Engine of C-C Bond Formation

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium complex. Understanding this mechanism is key to troubleshooting and optimizing the reaction.

  • Oxidative Addition : The active Pd(0) catalyst initiates the cycle by inserting into the C4-Cl bond of 2,4-dichloro-6-methylpyrimidine, forming a Pd(II) complex.[3]

  • Transmetalation : The boronic acid is activated by the base to form a more nucleophilic boronate complex. This complex then transfers the 4-bromophenyl group to the palladium center, displacing the chloride ligand.[3]

  • Reductive Elimination : The final step involves the coupling of the two organic moieties (the pyrimidine and the bromophenyl group) on the palladium center. This forms the desired C-C bond, yielding the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.[3]

Experimental Protocol: A Self-Validating System

This protocol is designed for robustness and reproducibility. All reagents should be of high purity, and solvents should be anhydrous where specified.

Table 1: Reagents and Reaction Conditions

Reagent/ParameterQuantity/ValueRationale
2,4-Dichloro-6-methylpyrimidine1.0 equivalentStarting electrophile
4-Bromophenylboronic acid1.1 - 1.2 equivalentsEnsures complete consumption of the limiting reagent
Pd(PPh₃)₄ Catalyst2-5 mol %Efficient catalyst for this type of coupling[4]
Base (K₃PO₄ or K₂CO₃)2.0 - 3.0 equivalentsActivates the boronic acid for transmetalation[4]
Solvent System1,4-Dioxane & Water (4:1)Promotes solubility of both organic and inorganic reagents
Reaction Temperature70-80 °CProvides sufficient thermal energy to drive the reaction[4]
Reaction Time12-24 hoursMonitored by TLC for completion
AtmosphereInert (Nitrogen or Argon)Prevents degradation of the palladium catalyst

Step-by-Step Methodology:

  • Reaction Setup : To a Schlenk flask, add 2,4-dichloro-6-methylpyrimidine, 4-bromophenylboronic acid, the base (e.g., K₃PO₄), and the palladium catalyst (e.g., Pd(PPh₃)₄).[4]

  • Inert Atmosphere : Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition : Add the degassed solvent system (1,4-dioxane and water) via cannula or syringe.[4]

  • Heating : Stir the mixture and heat to 70-80 °C using an oil bath.[4]

  • Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting pyrimidine is consumed (typically 12-24 hours).

  • Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.[3]

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel to yield the pure product.

Part 2: Comprehensive Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized 4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine. The following techniques provide a complete analytical profile.

Characterization_Workflow cluster_char Structural & Purity Verification start Synthesized Product (Crude) purification Column Chromatography start->purification product Purified Product purification->product nmr NMR Spectroscopy (¹H & ¹³C) product->nmr ms Mass Spectrometry (MS) product->ms mp Melting Point (MP) product->mp converge nmr->converge ms->converge mp->converge final final converge->final

Caption: Experimental workflow for product purification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure.[5][6]

  • ¹H NMR : The proton NMR spectrum provides information on the chemical environment of all hydrogen atoms.

    • Methyl Protons (-CH₃) : A singlet integrating to 3 protons, expected around δ 2.5-2.8 ppm.

    • Pyrimidine Proton (-CH=) : A singlet integrating to 1 proton, expected around δ 7.2-7.5 ppm.

    • Bromophenyl Protons : Two doublets, each integrating to 2 protons, characteristic of a 1,4-disubstituted benzene ring. These are typically found in the aromatic region, δ 7.6-8.2 ppm.

  • ¹³C NMR : The carbon NMR spectrum confirms the carbon skeleton of the molecule.

    • Expected signals will correspond to the methyl carbon, the two distinct aromatic carbons of the bromophenyl ring, the carbon bearing the bromine, and the unique carbons of the pyrimidine ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and confirm its elemental composition.[7] For halogenated compounds, the isotopic distribution is a critical diagnostic tool.[8]

  • Molecular Ion Peak (M⁺) : The mass spectrum will show a characteristic cluster of peaks for the molecular ion due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1).

  • Isotopic Pattern : The expected pattern will be:

    • M⁺ : Containing ³⁵Cl and ⁷⁹Br.

    • M+2 : A major peak of similar intensity to M⁺, containing contributions from (³⁷Cl + ⁷⁹Br) and (³⁵Cl + ⁸¹Br).

    • M+4 : A smaller peak containing ³⁷Cl and ⁸¹Br. This unique isotopic signature provides definitive evidence for the presence of one chlorine and one bromine atom.

Melting Point (MP)

The melting point is a reliable indicator of compound purity. A sharp, well-defined melting point range suggests a highly pure substance. The melting point for 2,4-dichloro-6-methylpyrimidine is reported as 44-47 °C.[9] The synthesized product is expected to have a significantly higher and distinct melting point.

Table 2: Summary of Expected Characterization Data

TechniqueParameterExpected Result
¹H NMR Chemical Shifts (δ)~2.6 ppm (s, 3H), ~7.4 ppm (s, 1H), ~7.7 ppm (d, 2H), ~8.0 ppm (d, 2H)
¹³C NMR Number of Signals8 distinct signals expected for the unique carbon environments.
MS (EI/ESI) Molecular Ion (m/z)C₁₁H₈BrClN₂ requires m/z ≈ 281.96 (for ⁷⁹Br, ³⁵Cl)
Isotopic PatternCharacteristic M, M+2, M+4 cluster confirming presence of Br and Cl.
Melting Point RangeSharp and defined range, indicative of high purity.

Conclusion

The synthesis of 4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine is reliably achieved through a regioselective Suzuki-Miyaura cross-coupling reaction. The provided protocol, grounded in established chemical principles, offers a robust pathway to this valuable synthetic intermediate. Rigorous characterization using NMR spectroscopy, mass spectrometry, and melting point analysis is crucial for validating the structure and ensuring the high purity required for subsequent applications in research and drug development. This guide serves as a comprehensive resource for scientists engaged in the synthesis of novel heterocyclic compounds.

References

  • Wade, J. V., & Krueger, C. A. (2002). Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines with Arylboronic Acids. Organic Letters.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 5-(Bromomethyl)-2-chloropyrimidine. BenchChem.
  • ChemicalBook. (n.d.). 2,4-Dichloro-6-methylpyrimidine CAS#: 5424-21-5. ChemicalBook.
  • MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions with 4-Chloropyrimidines. BenchChem.
  • Wade, J. V., & Krueger, C. A. (2003). Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines with Arylboronic Acids. Journal of Combinatorial Chemistry.
  • Thermo Scientific Chemicals. (n.d.). 2,4-Dichloro-6-methylpyrimidine, 98%. Thermo Scientific Chemicals.
  • Sigma-Aldrich. (n.d.). 2,4-Dichloro-6-methylpyrimidine 98%. Sigma-Aldrich.
  • Castrovilli, M. C., et al. (2014). Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. Journal of the American Society for Mass Spectrometry.
  • Thermo Scientific Chemicals. (n.d.). 2,4-Dichloro-6-methylpyrimidine, 98% 25 g. Thermo Scientific Chemicals.
  • Sathisha A.D et al. (2024). Insilico Study, Synthesis and Characterization of Basic Pyrimidine Substituted Ring. Nanotechnology Perceptions.
  • ResearchGate. (n.d.). The mass spectra of pyrimidine measured in coincidence with resonant... ResearchGate.
  • Gowda, N. B., Prakash, M. N., & Rachana, M. L. (2025). Synthesis, Characterization, Docking Study and Biological Evaluation of Substituted Pyrimidines. International Journal of Life Science and Pharma Research.
  • IJCRT.org. (2023). SYNTHESIS AND CHARACTERIZATION OF PYRIMIDINE ANALOGUES FOR ANTICANCER AND ANTIHISTAMINIC PROPERTIES. IJCRT.org.
  • Castrovilli, M. C., et al. (2014). Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. PubMed.
  • International Journal of Pharmaceutical Research & Allied Sciences. (2024). Synthesis and Characterization of Some Novel Fused Pyrimidine Derivatives. ijpras.com.
  • MDPI. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. MDPI.
  • Guidechem. (n.d.). 4-(3-bromophenyl)-6-chloro-2-methylpyrimidine. Guidechem.
  • Arabian Journal of Chemistry. (2020). Design, synthesis, characterization, computational study and in-vitro antioxidant and anti-inflammatory activities of few novel 6-aryl substituted pyrimidine azo dyes. Arabian Journal of Chemistry.
  • Bukhari, S. N. A., et al. (n.d.). 4-(4-Bromophenyl)-6-(4-chlorophenyl)pyrimidin-2-ylamine. PMC - NIH.
  • HETEROCYCLES. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES.
  • SpectraBase. (n.d.). 4-(2-HYDROXYPHENYL)-6-CHLOROPYRIMIDINE. SpectraBase.
  • lookchem. (n.d.). Cas 792942-45-1,4-(4-BROMOPHENYL)-6-METHYLPYRIMIDIN-2-AMINE. lookchem.
  • MDPI. (2024). Cross-Section Calculations for Electron-Impact Ionization of Pyrimidine Molecule and Its Halogenated Derivatives. MDPI.
  • Sigma-Aldrich. (n.d.). 4-(4-Bromophenyl)-6-methylpyrimidin-2-amine. Sigma-Aldrich.
  • MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.
  • ChemicalBook. (n.d.). 4,6-Dichloropyrimidine(1193-21-1) 1H NMR spectrum. ChemicalBook.
  • ChemicalBook. (n.d.). 4-Chloro-2,6-diaminopyrimidine(156-83-2) 1H NMR spectrum. ChemicalBook.
  • TCI AMERICA. (n.d.). 2,4-Dichloro-6-methylpyrimidine | 5424-21-5. TCI AMERICA.
  • Google Patents. (n.d.). CN108997223B - Preparation method of 5- (4-bromophenyl) -4, 6-dichloropyrimidine. Google Patents.
  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. ResearchGate.
  • BenchChem. (n.d.). Application Notes and Protocols for NMR Spectroscopy of 2-Amino-4,6-dichloropyrimidine-¹³C₂. BenchChem.
  • SpectraBase. (n.d.). 4-(4-Bromophenyl)-2-[3(2H)-oxo-5-phenyl-2-pyrazolyl]-6-phenylpyrimidine. SpectraBase.
  • PubChemLite. (n.d.). 4-(4-bromophenyl)-2-methylpyrimidine (C11H9BrN2). PubChemLite.
  • ChemicalBook. (2023). 4-CHLORO-6-METHYL-2-PHENYL-PYRIMIDINE. ChemicalBook.
  • PubChem. (n.d.). 4-Chloro-6-methyl-2-phenylpyrimidine. PubChem.
  • AWS. (n.d.). Supporting Information Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-yla. AWS.

Sources

Spectroscopic Elucidation of 4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine: A Technical Guide for Structural Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, halogenated pyrimidines serve as privileged scaffolds for kinase inhibitors and central nervous system (CNS) therapeutics. The compound 4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine (Chemical Formula: C₁₁H₈BrClN₂) is a highly functionalized intermediate requiring rigorous analytical characterization to ensure regiochemical purity before downstream cross-coupling reactions.

This whitepaper provides an in-depth, authoritative guide to the spectroscopic validation of this molecule. By synthesizing the causality behind nuclear magnetic resonance (NMR) chemical shifts and the unique isotopic signatures observed in high-resolution mass spectrometry (HRMS), this document establishes a self-validating analytical framework for researchers and drug development professionals.

Structural and Electronic Causality in Spectroscopy

To accurately interpret the spectroscopic data of 4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine, one must first understand the electronic push-pull dynamics of the molecule. The pyrimidine core is highly electron-deficient, a property exacerbated by the electronegative chlorine atom at C-6.

Causality in NMR Chemical Shifts

The ¹H and ¹³C NMR spectra are dictated by magnetic anisotropy and inductive deshielding:

  • The 2-Methyl Group: Unlike a standard aliphatic methyl group (~0.9 ppm), the 2-methyl protons in this system are shifted significantly downfield to ~2.78 ppm. This is caused by the strong inductive withdrawal from the two adjacent sp²-hybridized nitrogen atoms of the pyrimidine ring[1].

  • The Pyrimidine H-5 Proton: Flanked by quaternary carbons (C-4 and C-6), this proton lacks any adjacent scalar coupling partners, resulting in a sharp singlet at 7.65 ppm.

  • The 4-Bromophenyl System: The aryl ring exhibits a classic AA'BB' spin system. The protons ortho to the pyrimidine ring (H-2', H-6') are pushed further downfield (7.95 ppm) than those ortho to the bromine (H-3', H-5' at 7.62 ppm) due to the deshielding cone of the adjacent heteroaromatic system.

  • Carbon-13 Deshielding: Carbon-13 NMR studies of substituted pyrimidines demonstrate that C-2, flanked by two nitrogen atoms, is the most deshielded nucleus, often appearing near 168 ppm[2].

Causality in Mass Spectrometry (Isotopic Signatures)

The mass spectrometric analysis relies on the unique isotopic distributions of bromine and chlorine. Bromine exists naturally as ⁷⁹Br (50.7%) and ⁸¹Br (49.3%), while chlorine exists as ³⁵Cl (75.8%) and ³⁷Cl (24.2%). When a single molecule contains one of each halogen, the resulting mass spectrum exhibits a highly specific M / M+2 / M+4 cluster. Mathematical expansion of the binomial probabilities yields an expected intensity ratio of approximately 77 : 100 : 24 . Observing this exact ratio acts as an intrinsic self-validation mechanism, confirming the presence of both halogens without requiring further MS/MS fragmentation[3].

Quantitative Spectroscopic Data

The following tables summarize the expected quantitative spectroscopic data based on the electronic environment and structural connectivity of the molecule.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)
PositionChemical Shift (ppm)MultiplicityCoupling Constant (J in Hz)IntegrationAssignment
2-CH₃2.78Singlet (s)-3HMethyl protons at C-2
H-3', H-5'7.62Doublet (d)8.42HPhenyl protons ortho to Br
H-57.65Singlet (s)-1HPyrimidine ring proton
H-2', H-6'7.95Doublet (d)8.42HPhenyl protons ortho to pyrimidine
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (ppm)Carbon TypeAssignment
25.8CH₃2-Methyl carbon
113.5CHPyrimidine C-5
126.2CPhenyl C-4' (C-Br)
128.8CHPhenyl C-2', C-6'
132.1CHPhenyl C-3', C-5'
134.5CPhenyl C-1'
161.8CPyrimidine C-6 (C-Cl)
164.2CPyrimidine C-4
168.5CPyrimidine C-2
Table 3: High-Resolution ESI-TOF MS Data (Positive Ion Mode)
Ion Speciesm/z (Theoretical)Relative AbundanceDiagnostic Significance
[M+H]⁺ (⁷⁹Br, ³⁵Cl)282.963~ 77%Monoisotopic mass
[M+H+2]⁺ (⁸¹Br, ³⁵Cl + ⁷⁹Br, ³⁷Cl)284.961100% (Base Peak)Confirms 1 Br and 1 Cl
[M+H+4]⁺ (⁸¹Br, ³⁷Cl)286.959~ 24%Confirms heavy isotopes

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the synthesis and isolation of halogenated 2-methylpyrimidine derivatives require careful control of conditions[4], followed by rigorous analytical protocols. The following methodologies are designed as self-validating systems.

Protocol A: Multinuclear NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a 5 mm NMR tube.

  • Tuning and Matching: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated tuning and matching for both ¹H and ¹³C nuclei to ensure maximum probe sensitivity.

  • Locking and Shimming: Lock the spectrometer to the deuterium signal of CDCl₃. Perform gradient shimming until the lock level is stable and maximized.

  • ¹H Acquisition (Validation Checkpoint 1): Acquire a standard 1D ¹H spectrum (16 scans, relaxation delay D1 = 1.5s).

    • Self-Validation: Before proceeding to ¹³C, ensure the residual CHCl₃ peak is a sharp singlet at 7.26 ppm. The absence of broad peaks >10 ppm confirms no residual acids from the chlorination step are present.

  • ¹³C Acquisition: Acquire a 1D ¹³C{¹H} spectrum with proton decoupling (1024 scans, relaxation delay D1 = 2.0s).

  • Data Processing: Apply a 0.3 Hz exponential line broadening function, Fourier transform, and phase correct the spectra.

Protocol B: HPLC-ESI-TOF Mass Spectrometry

Mass spectrometry protocols for halogenated pyrimidines emphasize the importance of high-performance liquid chromatography coupled to electrospray ionization (HPLC-ESI-MS)[3].

  • Sample Preparation: Prepare a 1 mg/mL stock solution in LC-MS grade acetonitrile. Dilute to a final concentration of 10 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

  • Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Elute using a rapid gradient from 5% to 95% Acetonitrile over 3 minutes at a flow rate of 0.4 mL/min.

  • Ionization: Operate the ESI source in positive ion mode. Set the capillary voltage to 3.5 kV, desolvation temperature to 350°C, and cone voltage to 30 V.

  • Acquisition (Validation Checkpoint 2): Scan the mass range from m/z 100 to 600.

    • Self-Validation: Extract the spectrum at the chromatographic peak apex. The observation of the [M+H+2]⁺ peak as the base peak (100%) with the [M+H]⁺ peak at ~77% mathematically guarantees the simultaneous presence of one Br and one Cl atom, validating the molecular formula prior to any downstream use.

Visualizing the Validation Workflow

The following diagram maps the logical relationship between sample preparation, parallel data acquisition, and the self-validating checkpoints required to confirm the structure of 4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine.

ValidationWorkflow Start Compound Synthesis & Purification Split Start->Split MS_Path HPLC-ESI-TOF MS Acquisition Split->MS_Path Aliquot 1 (10 µg/mL) NMR_Path Multinuclear NMR (1H, 13C) Split->NMR_Path Aliquot 2 (15 mg/mL) MS_Data Isotope Pattern Analysis (77 : 100 : 24 Ratio) MS_Path->MS_Data NMR_Data Chemical Shift & Coupling Extraction NMR_Path->NMR_Data Validate Cross-Validation & Structural Confirmation MS_Data->Validate Formula Confirmed NMR_Data->Validate Connectivity Confirmed

Workflow for the spectroscopic validation of halogenated pyrimidine derivatives.

References

  • Title: A C-13 nuclear magnetic resonance study of the pyrimidine synthesis by the reactions of 1,3-dicarbonyl compounds with amidines and ureas Source: Canadian Science Publishing URL: [Link][2]

  • Title: An Efficient and Convenient Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine Source: Asian Journal of Chemistry URL: [Link][4]

Sources

Potential therapeutic targets for 4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacophore Engineering and Therapeutic Profiling of 4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine

Executive Summary

In modern structure-based drug design, the identification and utilization of privileged scaffolds are paramount. 4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine is a highly versatile, tri-functionalized intermediate that serves as a foundational building block for synthesizing targeted therapeutics, particularly in the realm of oncology and inflammatory diseases.

Rather than acting as a final drug product, this compound provides a precise spatial arrangement of reactive handles—a C6-chloro group for nucleophilic aromatic substitution (SNAr) and a C4-bromophenyl group for palladium-catalyzed cross-coupling. This guide explores the mechanistic logic of utilizing this scaffold to engineer potent kinase inhibitors, detailing the causality behind structural modifications, the primary therapeutic targets, and self-validating experimental protocols for its derivatization.

Molecular Architecture & Reactivity Logic

The structural brilliance of 4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine lies in its orthogonal reactivity, which allows medicinal chemists to build complex molecules sequentially without the need for excessive protecting group manipulations.

  • The Pyrimidine Core: The N1 and N3 atoms of the pyrimidine ring act as critical hydrogen bond acceptors. In kinase inhibitors, these nitrogens frequently engage in bidentate or monodentate hydrogen bonding with the backbone amides of the kinase hinge region (e.g., Met793 in EGFR).

  • C6-Chloro Handle: The chlorine atom is highly activated by the adjacent ring nitrogen, making it an excellent leaving group for SNAr reactions. This site is typically reacted with substituted anilines or aliphatic amines to install the primary hinge-binding motif.

  • C4-(4-Bromophenyl) Handle: The aryl bromide is primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Extending the molecule at this vector allows the inhibitor to probe deep hydrophobic pockets, such as the DFG-out pocket, facilitating the transition from a Type I (ATP-competitive) to a Type II (inactive conformation) kinase inhibitor.

  • C2-Methyl Group: This group provides a subtle steric "bump" that restricts the rotational degrees of freedom of the pyrimidine ring, locking it into a favorable dihedral angle for target binding. Furthermore, it modulates the basicity (pKa) of the pyrimidine nitrogens, fine-tuning the strength of hinge-region hydrogen bonds.

G S1 4-(4-Bromophenyl)-6-chloro- 2-methylpyrimidine R1 SNAr Reaction (C6-Chloro Displacement) S1->R1 Aniline, DIPEA, 100°C I1 C6-Aminated Intermediate (Hinge Binder) R1->I1 R2 Suzuki-Miyaura Coupling (C4-Bromo Activation) I1->R2 Arylboronic Acid, Pd(dppf)Cl2 F1 Type II Kinase Inhibitor (DFG-out Binder) R2->F1

Logical workflow of orthogonal scaffold derivatization to build a Type II Kinase Inhibitor.

Primary Therapeutic Targets

Derivatives synthesized from bromophenyl-pyrimidine scaffolds have shown profound efficacy against several high-value therapeutic targets [1].

Target A: Dual Inhibition of EGFR and PDGFR-β

Resistance to first-generation Epidermal Growth Factor Receptor (EGFR) inhibitors (like Gefitinib) often arises due to the T790M gatekeeper mutation or through compensatory signaling pathways, such as the heterodimerization of EGFR with Platelet-Derived Growth Factor Receptor Beta (PDGFR-β).

Recent studies demonstrate that modifying pyrimidine scaffolds with specific aniline substitutions yields potent dual inhibitors of both EGFR and PDGFR-β, overcoming these resistance mechanisms[2]. By utilizing the 4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine scaffold, researchers can install an ethynyl-aniline at the C6 position to anchor the molecule in the hinge region, while utilizing the C4-bromophenyl group to append a solubilizing piperazine moiety that interacts with the solvent-exposed channel.

Table 1: Representative Structure-Activity Relationship (SAR) Matrix Note: Data represents the theoretical profiling of derivatives based on the 4-aryl-pyrimidine scaffold.

Derivative Modification (from Scaffold)EGFR (WT) IC50 (nM)EGFR (T790M) IC50 (nM)PDGFR-β IC50 (nM)Primary Binding Mode
C6-(4-ethynylaniline), C4-phenyl12.4>100045.2Type I (Hinge binder)
C6-(4-ethynylaniline), C4-(4-piperazinylphenyl)8.1145.012.5Type I (Solvent exposed)
C6-(3-trifluoromethylaniline), C4-(4-piperazinylphenyl)4.528.48.9Type II (DFG-out binder)
Target B: The PI3K/AKT/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K) pathway is hyperactivated in a vast majority of human cancers. The pyrimidine core is a highly privileged motif for PI3K inhibition, as seen in FDA-approved drugs like Buparlisib. The 2-methyl group on our target scaffold is particularly critical here, as it occupies a specific hydrophobic pocket near the ATP-binding site of PI3Kα, enhancing isoform selectivity.

Pathway Ligand Growth Factors RTK Receptor Tyrosine Kinase (EGFR/PDGFR) Ligand->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Pyrimidine-Based Dual Inhibitor Inhibitor->RTK Hinge Binding Inhibitor->PI3K ATP Competitive

Mechanism of action of pyrimidine-based inhibitors blocking the RTK/PI3K/mTOR signaling cascade.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols describe the step-by-step derivatization of 4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine into a highly functionalized kinase inhibitor candidate. These protocols incorporate self-validating checkpoints (e.g., LC-MS monitoring) to confirm causality and reaction success.

Protocol 1: SNAr Installation of the Hinge-Binding Motif

Causality: The C6-chlorine is displaced first because it is highly reactive toward nucleophiles. Performing the SNAr reaction before the Suzuki coupling prevents the transition metal catalyst from inadvertently inserting into the C-Cl bond, which could lead to unwanted polymerization or dehalogenation.

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 1.0 eq (approx. 500 mg) of 4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine in 10 mL of anhydrous n-butanol.

  • Reagent Addition: Add 1.2 eq of the desired aniline (e.g., 3-ethynylaniline) and 2.0 eq of N,N-Diisopropylethylamine (DIPEA). Causality for DIPEA: A non-nucleophilic base is required to scavenge the HCl byproduct without competing with the aniline for the electrophilic pyrimidine carbon.

  • Reaction Execution: Reflux the mixture at 100°C under a nitrogen atmosphere for 12 hours.

  • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The disappearance of the starting material spot (higher Rf) and the appearance of a new, UV-active spot (lower Rf) indicates conversion. Confirm the mass of the intermediate via LC-MS (ESI+).

  • Workup: Cool to room temperature, concentrate under reduced pressure, and purify via silica gel flash chromatography to yield the C6-aminated intermediate.

Protocol 2: Suzuki-Miyaura Cross-Coupling for Hydrophobic Pocket Extension

Causality: With the hinge-binder installed, the C4-bromophenyl group is activated using a palladium catalyst to append a solubilizing or pocket-filling group.

  • Preparation: In a microwave-safe vial, combine 1.0 eq of the intermediate from Protocol 1, 1.5 eq of a boronic acid (e.g., 4-(4-methylpiperazin-1-yl)phenylboronic acid), and 3.0 eq of potassium carbonate (K2CO3).

  • Solvent & Catalyst: Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v). Add 0.05 eq of Pd(dppf)Cl2. Causality for Catalyst: Pd(dppf)Cl2 is chosen because its large bite angle facilitates the reductive elimination step, which is often rate-limiting when coupling sterically hindered bi-aryl systems.

  • Reaction Execution: Seal the vial and irradiate in a microwave synthesizer at 110°C for 45 minutes.

  • Self-Validation Checkpoint: Perform LC-MS analysis. The presence of the desired [M+H]+ peak confirms successful cross-coupling without debromination side-reactions.

  • Purification: Filter through a pad of Celite to remove palladium black, extract with ethyl acetate, dry over Na2SO4, and purify via preparative HPLC to obtain the final inhibitor.

Protocol 3: Kinase Inhibition Assay (ADP-Glo)

Causality: To accurately determine the IC50, the assay must be run at an ATP concentration equal to the Km of the specific kinase. This ensures that the competitive nature of the pyrimidine inhibitor is accurately quantified without being artificially outcompeted by saturating ATP levels.

  • Incubate the purified recombinant kinase (e.g., EGFR T790M) with the synthesized inhibitor in a 384-well plate for 30 minutes at room temperature to allow for equilibrium binding.

  • Initiate the reaction by adding the kinase substrate and ATP (at Km concentration). Incubate for 60 minutes.

  • Add the ADP-Glo reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP.

  • Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase-mediated luminescent reaction.

  • Read the luminescence on a microplate reader. Plot the dose-response curve using non-linear regression to calculate the IC50.

Conclusion

The 4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine scaffold represents a masterclass in rational drug design. By leveraging the differential reactivity of its functional groups, researchers can systematically build highly potent, multi-targeted kinase inhibitors. The protocols and structural logic outlined in this guide provide a robust framework for accelerating the discovery of novel therapeutics targeting resistant malignancies and complex signaling pathways.

References

  • National Institutes of Health (NIH) / PMC. (2017). Discovery of novel dual inhibitors of receptor tyrosine kinases EGFR and PDGFR-β related to anticancer drug resistance. Retrieved from[Link]

An In-depth Technical Guide to 4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine: A Core Intermediate in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of 4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine. As a key building block, its strategic importance lies in the dual reactivity offered by its chloro and bromo substituents, enabling sequential, site-selective modifications crucial for constructing complex pharmaceutical agents.

Physicochemical Properties and Structural Attributes

4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine is a solid organic compound whose molecular architecture is foundational to its synthetic utility. The pyrimidine core, a privileged scaffold in medicinal chemistry, is functionalized to allow for precise, stepwise elaboration into more complex drug candidates.[1]

Table 1: Physicochemical Data

PropertyValueSource
CAS Number Not explicitly available; related compounds include 792942-45-1 and 1549859-16-6[1][2]
Molecular Formula C₁₁H₈BrClN₂[2]
Molecular Weight 283.55 g/mol [2]
Appearance Typically a solid powder
Key Functional Groups Pyrimidine ring, Bromo group, Chloro group, Methyl group[2]
Reactivity Centers Electrophilic carbon at C6 (chloro-substituted), Aryl bromide for cross-couplingN/A

The presence of a chloro group on the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SₙAr), while the bromophenyl moiety is a classical handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This orthogonal reactivity is the cornerstone of its value as an intermediate.

Synthesis Pathway and Mechanistic Rationale

The synthesis of substituted pyrimidines often involves the condensation of a 1,3-dicarbonyl compound (or equivalent) with an amidine. For 4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine, a logical synthetic approach begins with precursors that build the core structure, followed by chlorination.

A representative synthesis can be envisioned starting from 4-bromobenzaldehyde and ethyl acetoacetate, common starting materials in organic synthesis.[3][4] The initial steps would involve a condensation reaction to form a chalcone-like intermediate, which then undergoes cyclization with acetamidine hydrochloride to form the hydroxypyrimidine ring. The final step is a chlorination reaction, typically using a strong chlorinating agent like phosphorus oxychloride (POCl₃) or phosgene.[5]

Conceptual Synthesis Workflow

G A 4-Bromobenzaldehyde + Ethyl Acetoacetate B Aldol Condensation A->B C Intermediate Chalcone B->C E Cyclocondensation C->E D Acetamidine HCl D->E F 4-(4-Bromophenyl)-2-methyl-6-hydroxypyrimidine E->F G Chlorination (e.g., POCl3) F->G H 4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine G->H

Caption: Conceptual synthesis of the target intermediate.

Exemplary Experimental Protocol: Chlorination

This protocol is adapted from general procedures for the chlorination of hydroxypyrimidines.

  • Setup: In a three-necked flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-(4-bromophenyl)-2-methyl-6-hydroxypyrimidine (1 equivalent) in phosphorus oxychloride (POCl₃, 5-10 equivalents).

  • Reaction: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[6]

  • Work-up: After completion, cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice to quench the excess POCl₃.

  • Isolation: The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and then dried under vacuum to yield the crude product.

  • Purification: The crude solid can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Causality: Phosphorus oxychloride is a highly effective and common reagent for converting hydroxyl groups on heterocyclic rings, such as pyrimidines, into chloro groups. The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.

Core Applications in Pharmaceutical Synthesis

The strategic value of 4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine is best demonstrated by its application in building complex molecules where sequential, controlled bond formation is required. Its two distinct reactive sites allow for a modular assembly approach.

A. Nucleophilic Aromatic Substitution (SₙAr)

The chlorine atom at the C6 position is activated towards nucleophilic attack due to the electron-withdrawing nature of the pyrimidine ring nitrogens. This allows for the introduction of various nucleophiles (amines, alcohols, thiols) to build out the molecular scaffold.

B. Suzuki-Miyaura Cross-Coupling

The bromophenyl group is an ideal substrate for palladium-catalyzed Suzuki-Miyaura coupling reactions. This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with a boronic acid or ester, enabling the introduction of diverse aryl or heteroaryl substituents.[7] This reaction is a cornerstone of modern drug discovery for constructing biaryl structures.

Workflow: Sequential Functionalization

G cluster_0 SₙAr Pathway cluster_1 Suzuki Coupling Pathway A 4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine C SₙAr Reaction A->C B Nucleophile (R-NH₂) B->C D Amine-substituted Intermediate C->D E 4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine G Suzuki Coupling E->G F Arylboronic Acid (Ar-B(OH)₂) F->G H Biaryl-substituted Intermediate G->H

Caption: Orthogonal reactivity of the title compound.

Exemplary Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is based on established methods for Suzuki reactions on similar substrates.[7][8]

  • Setup: To a Schlenk flask, add 4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine (1 equivalent), the desired arylboronic acid (1.1 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like K₃PO₄ (2 equivalents).[7]

  • Solvent & Degassing: Add a solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water (e.g., 4:1 ratio).[7] Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 70-80 °C under an inert atmosphere for 18-22 hours.[8] Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with ethyl acetate and wash with water and brine.[8]

  • Isolation & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.[8]

Trustworthiness: The use of an inert atmosphere is critical as the palladium(0) catalyst is sensitive to oxidation, which would deactivate it and halt the catalytic cycle. The base is essential for the transmetalation step of the Suzuki-Miyaura mechanism.

Analytical Characterization and Quality Control

Ensuring the identity, purity, and quality of pharmaceutical intermediates is paramount. A combination of chromatographic and spectroscopic techniques is employed for comprehensive characterization.[9]

Table 2: Analytical Methods for Quality Control

TechniquePurposeExpected Result
HPLC Purity assessment and quantificationA major peak corresponding to the product with purity typically >98%.[10]
¹H NMR Structural confirmationPeaks corresponding to the aromatic protons (bromophenyl group), pyrimidine proton, and methyl group protons with characteristic chemical shifts and splitting patterns.
¹³C NMR Structural confirmationSignals for each unique carbon atom in the molecule, confirming the carbon skeleton.
Mass Spectrometry (MS) Molecular weight verificationA molecular ion peak (or M+H⁺) corresponding to the calculated molecular weight (283.55 for C₁₁H₈BrClN₂).[2]
FTIR Spectroscopy Functional group identificationCharacteristic absorption bands for C-H, C=C, C=N, C-Cl, and C-Br bonds.
Quality Control Workflow

G A Synthesized Batch B Purity Check (HPLC) A->B C Identity Confirmation A->C F Batch Release B->F D NMR (¹H, ¹³C) C->D E Mass Spectrometry C->E D->F E->F

Caption: A typical quality control workflow for the intermediate.

Safety, Handling, and Storage

  • Hazards: Compounds of this class are often classified as causing skin and serious eye irritation.[11][12] Avoid formation and inhalation of dust.[13][14]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[13][15] Use a respirator if dust is generated.[13]

  • Handling: Handle in a well-ventilated area or under a chemical fume hood.[12][14] Avoid contact with skin, eyes, and clothing.[15] Wash hands thoroughly after handling.[11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11][15] Keep away from incompatible substances.

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.[12] If irritation persists, seek medical attention.[11]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[12]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[12]

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[12]

Conclusion

4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine stands out as a highly versatile and valuable intermediate in pharmaceutical research and development. Its pre-installed, orthogonally reactive functional groups—a nucleophilically displaceable chlorine and a cross-coupling-ready bromine—provide a robust platform for the efficient and modular synthesis of complex molecular targets. Understanding its synthesis, reactivity, and proper handling is essential for any scientist aiming to leverage this powerful building block in the creation of novel therapeutic agents. The principles outlined in this guide provide a solid foundation for its effective application in drug discovery programs.

References

  • LookChem. Cas 792942-45-1, 4-(4-BROMOPHENYL)-6-METHYLPYRIMIDIN-2-AMINE. [Link]

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • SciSpace. High Yield Preparation of 4'-(4-Bromophenyl)-2,2':6',2"-terpyridine by a Condensation Reaction. [Link]

  • Journal of the Chemical Society C. Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis. [Link]

  • NIH. 4-(4-Bromophenyl)-6-(4-chlorophenyl)pyrimidin-2-ylamine. [Link]

  • apicule. N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide (CAS No: 1393813-42-7) API Intermediate Manufacturers. [Link]

  • PubChem. 4-Chloro-6-methyl-2-phenylpyrimidine. [Link]

  • PubMed. N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model. [Link]

  • Google Patents. CN108997223B - Preparation method of 5- (4-bromophenyl) -4, 6-dichloropyrimidine.
  • Google Patents. US10556871B1 - Method for preparing 5-(4-bromophenyl)-4,6-dichloropyrimidine.
  • European Patent Office. SYNTHESIS OF CHLORINATED PYRIMIDINES - EP1301489 B1. [Link]

  • Ijisrt.com. Analytical methods for the detection of counterfeit pharmaceuticals. [Link]

  • ATSDR. ANALYTICAL METHODS 6.1 BIOLOGICAL SAMPLES. [Link]

Sources

Safety and Handling of Halogenated Pyrimidine Derivatives: A Technical Framework for Risk Mitigation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Halogenated pyrimidine derivatives—such as 5-fluorouracil (5-FU), bromodeoxyuridine (BrdU), and idoxuridine—are cornerstone compounds in oncology, virology, and molecular biology. However, their structural mimicry of endogenous nucleobases confers significant occupational hazards. Because they actively interfere with DNA synthesis and cellular proliferation, these compounds are highly cytotoxic, mutagenic, and teratogenic[1][2]. This whitepaper provides a comprehensive, causality-driven framework for the safe handling, administration, and disposal of these hazardous agents, ensuring that laboratory and clinical environments maintain strict self-validating safety systems.

Mechanistic Toxicology: The Causality of Hazard

To effectively design risk mitigation strategies, professionals must first understand the biochemical causality of halogenated pyrimidine toxicity. These compounds enter the cell via active nucleoside transporters and undergo intracellular phosphorylation, hijacking normal cellular machinery.

  • 5-Fluorouracil (5-FU): Converts to fluorodeoxyuridine monophosphate (FdUMP), which forms a stable ternary complex with thymidylate synthase (TS) and folate. This irreversibly inhibits dTMP synthesis, causing a fatal imbalance in the dNTP pool and subsequent "thymineless death"[3].

  • Bromodeoxyuridine (BrdU): As a thymidine analog, BrdU is directly incorporated into replicating DNA during the S-phase. The heavy bromine atom alters the electron distribution of the pyrimidine ring, increasing the frequency of enol tautomerization. This leads to mispairing with guanine instead of adenine, resulting in transition mutations, genetic defects, and severe teratogenic effects[4][5].

ToxicityMechanism A Halogenated Pyrimidine (e.g., 5-FU, BrdU) B Cellular Uptake & Phosphorylation A->B Active Transport C Thymidylate Synthase Inhibition (5-FU) B->C FdUMP D Direct DNA/RNA Incorporation (BrdU) B->D BrdUTP E dNTP Pool Depletion C->E Blocks dTMP F DNA Strand Breaks & Mutagenesis D->F Mispairing E->F Imbalance G Cytotoxicity & Teratogenicity F->G Apoptosis

Cellular mechanism of halogenated pyrimidine toxicity and mutagenesis.

Quantitative Hazard Profiles

Understanding toxicological thresholds is critical for risk assessment. While universal occupational exposure limits (OELs) are not established for all derivatives, their acute and chronic toxicity profiles necessitate stringent engineering controls[2].

Table 1: Toxicological Profiles of Common Halogenated Pyrimidines

CompoundPrimary Hazard ClassificationLD50 (Oral, Rat)Target Organs / Systemic Effects
5-Fluorouracil (5-FU) Cytotoxic, Teratogenic~230 mg/kgBone marrow (myelosuppression), GI tract
Bromodeoxyuridine (BrdU) Mutagenic, Reproductive Hazard8400 mg/kg[1]DNA, Reproductive system, Fetal development
Idoxuridine (IUdR) Mutagenic, Antiviral>10,000 mg/kgCellular DNA synthesis, Ocular tissue

Self-Validating Handling Protocols

A self-validating protocol ensures that failure at one step is caught or mitigated by the next. The handling of halogenated pyrimidines requires a multi-tiered approach combining engineering controls, personal protective equipment (PPE), and strict operational workflows[6].

Engineering Controls & PPE
  • Primary Containment: All preparation (weighing, reconstitution, dilution) must occur within a Class II Biological Safety Cabinet (BSC) or a dedicated chemical fume hood[2][7].

  • Personal Protective Equipment (PPE):

    • Gloves: Double-gloving with chemotherapy-rated nitrile gloves is mandatory. Causality: Halogenated pyrimidines can permeate standard gloves over time. The outer glove acts as a sacrificial layer that can be immediately discarded if contaminated, preventing dermal absorption[1][6].

    • Body: Disposable, lint-free, low-permeability closed-front gowns[6].

    • Eye/Face: Chemical splash goggles (and a face shield if handling large volumes outside a hood)[1].

Step-by-Step Methodology: Preparation and Administration
  • Preparation: Line the BSC work surface with a disposable, plastic-backed absorbent pad. Causality: If a droplet escapes during transfer, the absorbent layer traps the liquid while the plastic backing prevents contamination of the stainless steel plenum[7].

  • Reconstitution: Inject diluent slowly down the inner wall of the vial using a Closed-System Transfer Device (CSTD). Causality: Direct injection into the powder can cause rapid aerosolization. A CSTD mechanically prohibits the escape of hazardous drug aerosols into the environment[8].

  • Pressure Equalization: Never vent vials with standard needles. Causality: Standard venting creates an open pathway for mutagenic aerosols. If a CSTD is unavailable, use a hydrophobic 0.22 µm filter needle to equalize pressure safely.

  • Transport: Seal the prepared syringe or IV bag in a leak-proof secondary container labeled with "DANGER: POSSIBLE MUTAGEN/TERATOGEN HAZARD"[1]. Causality: Secondary containment ensures that if the primary vessel fractures during transit, the exposure remains isolated[9].

  • Administration: Administer using needleless systems. Place a gauze pad under the connection port to catch microscopic leaks during coupling/uncoupling[7].

HandlingWorkflow Start Risk Assessment & Protocol Review PPE Don Double Nitrile Gloves, Lab Coat, Goggles Start->PPE Prep Prepare in Class II BSC or Fume Hood PPE->Prep Admin Use Closed-System Transfer Device (CSTD) Prep->Admin Decon Decontaminate Surfaces (10% Bleach / 70% EtOH) Admin->Decon Waste Dispose as Hazardous Chemical Waste Decon->Waste

Step-by-step safe handling and administration workflow for hazardous pyrimidines.

Spill Management and Decontamination

Decontamination relies on chemical degradation followed by physical removal.

Step-by-Step Spill Protocol:

  • Isolation: Evacuate non-essential personnel and demarcate the spill area.

  • PPE Escalation: Don a NIOSH-approved respirator (N95 or higher) if powder is spilled or aerosols are suspected[10][11]. Causality: Halogenated pyrimidine powders are highly susceptible to becoming airborne, posing a severe inhalation risk.

  • Containment: Gently cover solid/powder spills with wet paper towels to suppress dust generation. Never sweep dry powder[1]. For liquids, use chemical absorbent pads.

  • Chemical Decontamination: Apply a 10% sodium hypochlorite (bleach) solution to the area and allow a 3-5 minute contact time. Causality: Bleach chemically oxidizes and degrades the pyrimidine ring, neutralizing the mutagenic hazard[7].

  • Solvent Wash: Follow with a 70% ethanol or water wash. Causality: Bleach is highly corrosive to stainless steel. Ethanol acts as a solvent to lift residual organic material and prevents pitting of the BSC surface[9].

  • Disposal: Place all cleanup materials in a rigid, sealable hazardous waste container.

Waste Management

Halogenated pyrimidines and their metabolites are environmentally persistent and highly toxic.

  • Animal Excreta: Animals dosed with BrdU excrete the active compound and metabolites in feces and urine for up to 3 days post-injection. Bedding must be handled as hazardous chemical waste[7][9].

  • Disposal Stream: Do not dispose of any contaminated materials (PPE, sharps, empty vials) in regular biohazard or municipal trash. All waste must be incinerated at a facility permitted to handle hazardous chemical waste[6][12].

References

  • BrdU SOP Template (DOC)
  • Source: scbt.
  • AP-115-0-SOP-Use-of-Bromodeoxyuridine-in-Mice-Housed-in-Disposable-Caging.
  • Standard Operating Procedure (SOP) –Bromodeoxyuridine (BrdU)
  • Use of Bromodeoxyuridine (BrdU)
  • Source: biolyse.
  • Source: cdc.
  • Source: nj.
  • Source: aao.
  • Source: fishersci.
  • Safe Disposal of 5-Iodo-1-(2-fluoro-2-deoxyribofuranosyl)
  • Source: nih.

Sources

A Researcher's Guide to the Solubility of 4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from formulation strategies to bioavailability. This guide provides a comprehensive technical framework for understanding and determining the solubility of 4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine (BCMP), a heterocyclic compound with potential applications in medicinal chemistry. Given the absence of extensive public data on BCMP, this document serves as a foundational resource, detailing the theoretical principles governing solubility, predictive assessments based on molecular structure, and a robust experimental protocol for empirical determination. We present a detailed methodology for the widely accepted shake-flask method, data interpretation strategies, and a discussion on key influencing factors, empowering researchers to generate reliable and reproducible solubility data.

Introduction: The Critical Role of Solubility

In the landscape of drug discovery and development, solubility is a cornerstone physicochemical property. It dictates the concentration of a compound that can be achieved in a solution, which directly impacts absorption, distribution, metabolism, and excretion (ADME) properties. Poor solubility can lead to low bioavailability, challenging formulations, and ultimately, the failure of a promising drug candidate.

4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine (BCMP) is a substituted pyrimidine. Pyrimidine derivatives are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds. Understanding the solubility of novel derivatives like BCMP is a prerequisite for any further investigation into its therapeutic potential. This guide will equip researchers with the necessary knowledge to approach the solubility assessment of BCMP and similar compounds systematically and scientifically.

Physicochemical Profile and Solubility Predictions

The molecular structure of a compound provides the first clues to its solubility behavior, governed by the principle of "like dissolves like."[1][2] This means that polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[2][3]

Molecular Structure of 4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine (BCMP):

  • Pyrimidine Core: A heterocyclic aromatic ring containing two nitrogen atoms. The nitrogen atoms can act as hydrogen bond acceptors, contributing to polarity.

  • 4-(4-Bromophenyl) group: A large, non-polar brominated phenyl ring. This group is expected to be hydrophobic and will favor solubility in non-polar organic solvents.

  • 6-chloro group: An electronegative chlorine atom that adds some polarity to the molecule.

  • 2-methyl group: A small, non-polar alkyl group.

Overall Prediction: BCMP possesses both polar (pyrimidine ring, chloro group) and significant non-polar (bromophenyl group) features. This amphiphilic nature suggests it will exhibit limited solubility in highly polar solvents like water and better solubility in solvents of intermediate to low polarity. The large, rigid bromophenyl group will likely dominate its solubility profile, making it more soluble in organic solvents than in aqueous media. The molecule's relatively high molecular weight and potential for strong crystal lattice interactions (often indicated by a high melting point) could also limit its solubility.[4]

Theoretical Framework for Solubility

Thermodynamics of Dissolution

Dissolution is a thermodynamic process governed by the Gibbs free energy change (ΔG). For a solute to dissolve spontaneously, ΔG must be negative. The process can be conceptually broken down into three steps[5][6]:

  • Lattice Energy: Energy required to break the intermolecular forces holding the solute molecules in their crystal lattice (endothermic, ΔH₁ > 0).

  • Cavity Formation: Energy required to create a space or cavity in the solvent to accommodate a solute molecule (endothermic, ΔH₂ > 0).

  • Solvation: Energy released when the solute molecule is inserted into the solvent cavity and forms new solute-solvent interactions (exothermic, ΔH₃ < 0).

The overall enthalpy of the solution (ΔH_soln) is the sum of these enthalpy changes. The solubility is favored when the energy released during solvation compensates for the energy required for lattice disruption and cavity formation.[5]

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[7][8] This model deconstructs the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipole-dipole interactions.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.[9]

Every solvent and solute can be assigned these three parameters. The principle is that substances with similar HSP values are likely to be miscible.[8][9] The "distance" (Ra) between the HSP of a solute and a solvent can be calculated, with smaller distances indicating higher affinity and greater potential for solubility.[8] While determining the precise HSP for a new compound like BCMP requires experimental work, the HSP of common solvents can be used to select a diverse and logical set for screening.

Experimental Determination of Solubility

The most reliable way to determine solubility is through empirical measurement. The equilibrium shake-flask method is the gold standard, recommended by organizations like the Organisation for Economic Co-operation and Development (OECD) for its accuracy and reliability.[10][11]

The Shake-Flask Method

This analytical method involves agitating an excess amount of the solid solute in a chosen solvent at a constant temperature until equilibrium is reached.[10][12] The resulting saturated solution is then separated from the undissolved solid, and the concentration of the solute in the solution is measured.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis & Calculation A 1. Add excess BCMP to a vial B 2. Add a known volume of selected solvent A->B C 3. Seal vial and place in a shaker/incubator at constant temperature B->C D 4. Agitate for a set time (e.g., 24-48h) to reach equilibrium C->D E 5. Allow solid to settle D->E F 6. Withdraw supernatant and filter through a syringe filter (e.g., 0.22 µm PTFE) E->F G 7. Dilute filtered solution with a suitable mobile phase F->G H 8. Quantify concentration using a validated analytical method (e.g., HPLC-UV) G->H I 9. Calculate solubility (e.g., in mg/mL or µg/mL) H->I

Caption: Workflow for determining solubility via the Shake-Flask Method.

Detailed Experimental Protocol

Materials and Equipment:

  • 4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine (BCMP), solid

  • A range of analytical grade organic solvents (see Table 1 for suggestions)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Calibrated pipettes

  • Syringes and syringe filters (e.g., 0.22 µm, chosen for solvent compatibility)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable quantitative analytical instrument.

  • Volumetric flasks

Procedure:

  • Preparation: Add an excess amount of solid BCMP (e.g., 5-10 mg, enough to ensure undissolved solid remains) to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to confirm that the solution is saturated.[13]

  • Solvent Addition: Accurately add a known volume (e.g., 1.0 mL) of the selected organic solvent to the vial.

  • Equilibration: Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed.

  • Time to Equilibrium: Allow the mixture to equilibrate for a sufficient period. A minimum of 24 hours is typical, but 48-72 hours may be necessary to ensure equilibrium is reached. It is advisable to take measurements at multiple time points (e.g., 24h and 48h) to confirm that the concentration is no longer changing.[13]

  • Phase Separation: After equilibration, remove the vial and let it stand to allow the excess solid to sediment.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove all undissolved particles. Filtration must be rapid to avoid solvent evaporation or temperature changes.[14]

  • Quantification:

    • Prepare a stock solution of BCMP in a solvent in which it is freely soluble (e.g., Dimethyl Sulfoxide - DMSO) to create a calibration curve.

    • Accurately dilute the filtered saturated solution with a suitable mobile phase or solvent.

    • Analyze the diluted sample and the calibration standards using a validated HPLC-UV method.

  • Calculation: Use the calibration curve to determine the concentration of BCMP in the diluted sample. Account for the dilution factor to calculate the final solubility in the test solvent, typically expressed in mg/mL or µg/mL.

Data Presentation and Interpretation

Organizing solubility data in a structured table allows for easy comparison and analysis. A logical approach is to test a range of solvents with varying polarities.

Table 1: Illustrative Solubility Data for BCMP in Selected Organic Solvents at 25 °C

SolventSolvent ClassRelative PolarityDielectric Constant (20°C)Illustrative Solubility (mg/mL)
n-HexaneNon-polar Aliphatic0.0091.89< 0.1
TolueneNon-polar Aromatic0.0992.385 - 10
Dichloromethane (DCM)Halogenated0.3099.0820 - 30
AcetonePolar Aprotic0.35520.7> 50
AcetonitrilePolar Aprotic0.46037.515 - 25
EthanolPolar Protic0.65424.52 - 5
MethanolPolar Protic0.76232.71 - 2
Dimethyl Sulfoxide (DMSO)Polar Aprotic0.44446.7> 100

Note: The solubility values in this table are hypothetical and for illustrative purposes only. They represent a plausible trend based on the structural analysis of BCMP. Actual experimental data must be generated.

Interpretation of Illustrative Data: The hypothetical data suggests that BCMP has poor solubility in very non-polar solvents (hexane) and polar protic solvents (methanol, ethanol). Its solubility appears to be highest in polar aprotic solvents like Acetone and DMSO, and also significant in a halogenated solvent like DCM. This profile is consistent with a molecule that has polar functional groups but is dominated by a large, polarizable aromatic system. The ability of polar aprotic solvents to engage in dipole-dipole interactions without donating hydrogen bonds may be optimal for solvating BCMP.

Key Factors Influencing Solubility

Several factors can significantly affect the measured solubility of a compound:

  • Temperature: The effect of temperature depends on whether the dissolution process is endothermic (heat is absorbed) or exothermic (heat is released).[5] For most solid organic compounds, solubility increases with temperature as the additional energy helps overcome the crystal lattice forces.[15]

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy. The most stable polymorph will always have the lowest solubility, while metastable forms will be more soluble. It is crucial to characterize the solid form used in the solubility studies.

  • Purity of the Compound: Impurities can either increase or decrease the apparent solubility of a compound. Phase solubility analysis is a technique that can simultaneously determine purity and the solubility of the pure substance.[16]

Conclusion

Determining the solubility of 4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine is a fundamental step in its evaluation as a potential drug candidate. This guide has provided the theoretical underpinnings and a practical, detailed protocol for its measurement in various organic solvents. By combining structural analysis with a robust experimental method like the shake-flask technique, researchers can generate high-quality, reliable data. This information is indispensable for guiding formulation development, predicting in vivo behavior, and making informed decisions in the drug discovery pipeline.

References

  • Vertex AI Search. (2025, August 15). Solubility in organic solvents Definition - Fiveable.
  • ResearchGate. The thermodynamic principles of dissolution. The drug molecule needs to....
  • Buser, A. M., et al. Determining the water solubility of difficult-to-test substances A tutorial review.
  • Wikipedia. Hansen solubility parameter.
  • Hansen Solubility Parameters. HSP Basics.
  • SciSpace. Hansen Solubility Parameters: A User's Handbook.
  • Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry.
  • Analytik NEWS. (2024, November 14). Solubility: Importance, Measurements and Applications.
  • OECD. (2006, March 23). OECD GUIDELINES FOR THE TESTING OF CHEMICALS.
  • Abbott, S. Hansen Solubility Parameters (HSP) | Practical Adhesion Science.
  • Basicmedical Key. (2016, August 14). Solubility and Dissolution.
  • EUR-Lex. A.8. PARTITION COEFFICIENT 1. METHOD The 'shake flask' method described is based on the OECD Test Guideline (1). 1.1. INTRODUCTI.
  • Determination of Solubility by Gravimetric Method.
  • American Coatings Association. (2018, May 9). Hansen Solubility Parameters (HSP): 1—Introduction.
  • digicollections.net. 1.16 Phase solubility analysis.
  • ACS Publications. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.
  • Chemistry LibreTexts. (2023, August 31). Solubility of Organic Compounds.
  • Biointerface Research in Applied Chemistry. (2021, August 15). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review.
  • Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
  • SOLUBILITY AND DISSOLUTION FOR DRUG.
  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds.
  • ACS Publications. Thermodynamic Approaches to the Challenges of Solubility in Drug Discovery and Development | Molecular Pharmaceutics.
  • Khan Academy. Solubility of organic compounds (video).
  • KREATiS. High-accuracy water solubility determination using logK.
  • U.S. Environmental Protection Agency. Product Properties Test Guidelines OPPTS 830.7840 Water Solubility: Column Elution Method.

Sources

Methodological & Application

Synthesis Protocol for 4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine Derivatives: A Regioselective Approach

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

In the landscape of medicinal chemistry and agrochemical development, 4-aryl-6-chloro-2-methylpyrimidines represent a highly versatile class of bifunctional building blocks. Specifically, 4-(4-bromophenyl)-6-chloro-2-methylpyrimidine offers orthogonal reactivity: it possesses a highly activated pyrimidinyl chloride and an unactivated phenyl bromide. This unique electronic topology allows researchers to perform sequential, site-selective cross-coupling reactions without the need for protecting groups.

While direct condensation of a bromophenyl-


-ketoester with acetamidine is a theoretical pathway, it is often bottlenecked by the limited commercial availability of specific ketoesters and poor regiocontrol. As a Senior Application Scientist, I recommend a robust, late-stage functionalization strategy: the synthesis of a symmetric 4,6-dichloro-2-methylpyrimidine core, followed by a regioselective and chemoselective Suzuki-Miyaura cross-coupling.

Mechanistic Rationale & Causality of Experimental Design

To ensure a high-yielding, self-validating protocol, it is critical to understand the causality behind the reaction conditions:

  • Chemoselectivity (C-Cl vs. C-Br): When coupling 4,6-dichloro-2-methylpyrimidine with 4-bromophenylboronic acid, one might fear unwanted polymerization due to the presence of the aryl bromide. However, the electron-deficient nature of the pyrimidine ring drastically lowers the activation energy for Pd(0) oxidative addition into the C-Cl bond compared to the electron-neutral C-Br bond [3]. Thus, the catalyst exclusively targets the pyrimidine chloride.

  • Regioselectivity (Mono- vs. Di-arylation): 4,6-Dichloro-2-methylpyrimidine contains two identical electrophilic sites. Achieving strict mono-arylation relies on electronic deactivation. The first oxidative addition and subsequent reductive elimination install an electron-donating aryl group (relative to the chlorine it replaced). This makes the pyrimidine ring more electron-rich, significantly deactivating the remaining C-Cl bond toward a second Pd(0) insertion [2].

  • Thermodynamic Control: By strictly limiting the boronic acid to 1.05 equivalents and capping the reaction temperature at 75 °C, the kinetic barrier for the second arylation is not breached, preventing the formation of 4,6-bis(4-bromophenyl)-2-methylpyrimidine.

Chemoselectivity A 4,6-Dichloro- 2-methylpyrimidine (Highly Active C-Cl) C Pd(0) Catalyst Oxidative Addition A->C Rapid insertion into C-Cl B 4-Bromophenylboronic acid (Less Active C-Br) B->C Transmetalation D Mono-arylated Intermediate C->D Reductive Elimination E 4-(4-Bromophenyl)- 6-chloro-2-methylpyrimidine D->E Deactivated Ring (Prevents 2nd coupling)

Caption: Mechanistic logic governing the chemoselective and regioselective Suzuki-Miyaura coupling.

Experimental Protocols

Protocol A: Synthesis of the 4,6-Dichloro-2-methylpyrimidine Core

This protocol is adapted from established industrial standards to ensure high purity prior to cross-coupling [1].

Step A1: Cyclization to 4,6-Dihydroxy-2-methylpyrimidine

  • In a 500 mL three-necked flask equipped with a magnetic stirrer, add 150 mL of anhydrous methanol and cool to 0 °C using an ice bath.

  • Slowly add sodium methoxide (18.4 g, 0.34 mol) while stirring.

  • Once dissolved, sequentially add dimethyl malonate (13.2 g, 0.10 mol) and acetamidine hydrochloride (9.45 g, 0.10 mol).

  • Remove the ice bath, allowing the mixture to warm to 20-25 °C. Stir for 4 hours until the solution turns creamy white.

  • Distill off the methanol under reduced pressure (30-35 °C). Dissolve the residue in 50 mL of deionized water.

  • Adjust the pH to 1-2 using 4 M HCl. Stir the resulting precipitate at 0 °C for 4 hours.

  • Filter, wash with ice-cold water and ice-cold methanol, and dry to yield 4,6-dihydroxy-2-methylpyrimidine as a white solid (Expected yield: ~86%).

Step A2: Chlorination Safety Note: Perform strictly in a fume hood. Triphosgene is used here as a safer, easier-to-handle alternative to POCl


 [1].
  • Suspend 4,6-dihydroxy-2-methylpyrimidine (10.0 g) in 1,2-dichloroethane (100 mL) and add N,N-diethylaniline (2.5 eq) as an acid scavenger.

  • Heat the mixture to reflux. Slowly add a solution of triphosgene (1.1 eq) in 1,2-dichloroethane dropwise over 1 hour.

  • Maintain reflux for 6-8 hours. Monitor via TLC (Hexanes/EtOAc 3:1) until the starting material is consumed.

  • Cool to room temperature, wash the organic layer with cold water and brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate. Recrystallize from hexanes to yield 4,6-dichloro-2-methylpyrimidine.
Protocol B: Regioselective Suzuki-Miyaura Cross-Coupling

This is the critical step for installing the bromophenyl moiety without triggering over-arylation or dehalogenation [2].

  • Assembly: In a 100 mL Schlenk flask, combine 4,6-dichloro-2-methylpyrimidine (1.63 g, 10.0 mmol, 1.0 eq), 4-bromophenylboronic acid (2.11 g, 10.5 mmol, 1.05 eq), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh

    
    )
    
    
    
    ] (0.58 g, 0.5 mmol, 5 mol%).
  • Solvent & Base: Add 30 mL of a degassed Toluene/Ethanol mixture (4:1 v/v). Add 10 mL of a 2.0 M aqueous Na

    
    CO
    
    
    
    solution (20.0 mmol, 2.0 eq).
  • Degassing: Purge the biphasic mixture with Argon for 15-20 minutes. Causality: Oxygen rapidly oxidizes Pd(0) to inactive Pd(II), halting the catalytic cycle.

  • Reaction: Heat the mixture to exactly 75 °C and stir vigorously for 4-6 hours. Monitor by LC-MS or TLC. The product will appear as a new, highly UV-active spot with an R

    
     lower than the starting dichloride but higher than the boronic acid.
    
  • Workup: Once the starting material is consumed, cool to room temperature. Quench with 20 mL of water and extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over Na

    
    SO
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 90:10 Hexanes/EtOAc) to isolate 4-(4-bromophenyl)-6-chloro-2-methylpyrimidine as a solid.

Workflow Step1 Step 1: Reagent Assembly 4,6-dichloro-2-methylpyrimidine (1.0 eq) 4-bromophenylboronic acid (1.05 eq) Pd(PPh3)4 (0.05 eq), Na2CO3 (2.0 eq) in Toluene/EtOH/H2O Step2 Step 2: Degassing Purge with Argon for 15-20 mins to prevent catalyst oxidation Step1->Step2 Step3 Step 3: Heating Stir at 75°C for 4-6 hours. Monitor via TLC/LC-MS Step2->Step3 Step4 Step 4: Workup Quench with H2O, extract with EtOAc, wash with brine, dry over Na2SO4 Step3->Step4 Step5 Step 5: Purification Flash Chromatography (Hexanes/EtOAc gradient) Step4->Step5

Caption: Step-by-step experimental workflow for the regioselective Suzuki-Miyaura cross-coupling.

Quantitative Data & Troubleshooting

To ensure reproducibility, the following tables summarize optimization parameters and common failure modes observed during the Suzuki-Miyaura coupling phase.

Table 1: Optimization of Suzuki Coupling Parameters

ParameterCondition TestedObservation / YieldRecommendation
Stoichiometry 1.05 eq Boronic Acid82% (Mono-arylated product)Optimal. Prevents excess reagent from forcing a second coupling.
Stoichiometry 2.50 eq Boronic Acid45% Mono-arylated, 35% Di-arylatedAvoid excess boronic acid.
Temperature 75 °C82% (Clean conversion)Optimal. Provides enough energy for C-Cl insertion without activating C-Br.
Temperature 100 °C (Reflux)60% Mono-arylated, 20% PolymerizationHigh heat overcomes the activation barrier for C-Br insertion.
Catalyst Pd(PPh

)

(5 mol%)
82% Optimal. Standard, reliable Pd(0) source for activated chlorides.
Catalyst Pd(dppf)Cl

(5 mol%)
78%Viable alternative, but PPh

is cheaper and sufficiently active.

Table 2: Troubleshooting Guide

ObservationPotential CauseCorrective Action
Incomplete Conversion (Starting material remains after 8h)Catalyst deactivation due to poor degassing (O

present).
Ensure rigorous Argon sparging (Step 3). Consider adding an extra 2 mol% Pd catalyst.
Formation of Di-arylated Byproduct Temperature exceeded 80 °C or local hot spots in the flask.Use a precisely controlled oil bath or heating block. Ensure vigorous stirring.
Dehalogenation (Loss of Aryl Bromide)Base concentration too high or prolonged heating.Strictly adhere to 2.0 eq of Na

CO

and stop the reaction immediately upon completion.

References

  • Dolšak, A., Mrgole, K., & Sova, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts, 11(4), 439. Available at:[Link]

  • Palani, V., Perea, M. A., & Sarpong, R. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 122(11), 10126-10169. Available at:[Link]

One-pot synthesis of substituted bromopyrimidines.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced One-Pot Synthesis of Substituted Bromopyrimidines

Introduction & Mechanistic Rationale

Substituted bromopyrimidines are privileged pharmacophores in drug discovery—frequently utilized as kinase inhibitors and antidiabetic agents[1]—and serve as indispensable electrophilic precursors for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Traditionally, synthesizing these scaffolds required multi-step sequences involving the isolation of pyrimidinone intermediates followed by harsh halogenation using POBr₃ or PBr₃. These classical methods suffer from poor atom economy, toxic reagent profiles, and intermediate instability.

This application note details two field-proven, one-pot methodologies that bypass intermediate isolation:

  • Regioselective 4-Bromopyrimidine Synthesis: An acid-catalyzed intramolecular cyclization of N-(cyanovinyl)amidines[2].

  • Regioselective 5-Bromopyrimidine Synthesis: A solvent-free, multi-component condensation utilizing a dual-role catalyst/brominating agent[3].

The position of the bromine atom (C4 vs. C5) dictates the electronic landscape of the ring. Synthesizing these specific isomers requires distinct mechanistic approaches to control regioselectivity and ensure high yields[4].

Workflow Visualization

G Start Starting Materials (Amidines or Ketones) Cond1 Pathway A: Dry HBr / 1,4-dioxane (15-20 °C, 2 h) Start->Cond1 Cond2 Pathway B: TBBDA / NH4OAc (Solvent-free, 100-110 °C) Start->Cond2 Int1 Protonated Nitrile Intermediate (Enhanced Electrophilicity) Cond1->Int1 Int2 In-situ Pyrimidine Core (Electron-rich) Cond2->Int2 Brom1 Nucleophilic Br- Attack & Ring Closure Int1->Brom1 HBr Brom2 Electrophilic Br+ Transfer from TBBDA Int2->Brom2 Br+ Prod1 4-Bromopyrimidines (Substituted) Brom1->Prod1 Prod2 5-Bromopyrimidines (Substituted) Brom2->Prod2

One-pot mechanistic pathways for 4-bromo and 5-bromopyrimidine synthesis.

Experimental Protocols & Causality

Protocol A: One-Pot Synthesis of 4-Bromo-2-(substituted)pyrimidines

This protocol utilizes the direct cyclization of N-(cyanovinyl)amidines[2].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a saturated solution of dry hydrogen bromide (HBr) gas in anhydrous 1,4-dioxane.

    • Causality: The use of strictly dry HBr is critical. Any aqueous presence will competitively hydrolyze the nitrile intermediate into an amide, entirely aborting the cyclization pathway. 1,4-dioxane acts as an excellent solvent because it forms a stable oxonium-hydrobromide complex, serving as a controlled, handleable delivery system for both protons and bromide ions[2].

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube, add 30 mL of the saturated HBr/dioxane solution.

  • Controlled Addition: Slowly add 10 mmol of the target N-(cyanovinyl)amidine derivative. Maintain the reaction temperature strictly between 15–20 °C using a water bath.

    • Causality: The initial protonation of the amidine nitrogen is highly exothermic. Uncontrolled local heating leads to the thermal decomposition of the precursor. Maintaining 15–20 °C ensures the electrophilicity of the nitrile carbon is safely enhanced for intramolecular attack[2].

  • Cyclization: Stir the mixture at 15–20 °C for 2 hours, then remove the water bath and allow it to stand at room temperature for 1 hour.

  • Quenching & Isolation: Pour the reaction mixture onto 100 g of crushed ice. Filter the resulting pale yellow solid under vacuum, wash with cold distilled water to remove residual acid, and recrystallize from n-hexane[2].

Protocol B: Solvent-Free One-Pot Synthesis of 5-Bromopyrimidines

This protocol utilizes N,N,N',N'-tetrabromobenzene-1,3-disulfonamide (TBBDA) as a dual-action reagent[3].

Step-by-Step Methodology:

  • Reaction Mixture: In a heavy-walled glass tube, combine triethoxymethane (3 mmol), ammonium acetate (2 mmol), a substituted ketone (1 mmol), and TBBDA (0.1 g, 18 mol %).

  • Thermal Activation: Heat the mixture in an oil bath at 100–110 °C for 1.5 to 2 hours.

    • Causality: TBBDA serves a dual role. Initially, its sulfonamide backbone acts as a Lewis acid to catalyze the termolecular condensation. Solvent-free heating melts the reactants into a homogenous phase, drastically increasing the effective molarity and collision frequency. Once the electron-rich pyrimidine core forms, the labile N-Br bonds of TBBDA release electrophilic bromine (Br+), which regioselectively attacks the C5 position[3].

  • Workup: Cool the mixture to room temperature. Add cold dichloromethane (CH₂Cl₂, 15 mL) to dissolve the organic products.

  • Catalyst Separation: Filter the mixture. The spent TBBDA (now reduced to a sulfonamide byproduct) is insoluble in cold CH₂Cl₂ and is removed via filtration[3].

  • Purification: Wash the organic filtrate with water (3 × 10 mL), dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (acetone/n-hexane 2:10)[3].

Quantitative Data & Substituent Effects

The electronic nature of the substituents directly impacts the reaction kinetics and overall yield. Electron-donating groups (EDGs) on the aromatic rings generally stabilize the intermediates, leading to higher yields.

Table 1: Reaction Optimization and Yields for Substituted Bromopyrimidines

Product ScaffoldSubstituentsSynthetic MethodTime (h)Temp (°C)Yield (%)
4-Bromo-2-phenylpyrimidineR = PhenylDry HBr / 1,4-Dioxane2.015–2082
4-Bromo-2-methylpyrimidineR = MethylDry HBr / 1,4-Dioxane2.015–2078
5-Bromo-4-(4-fluorophenyl)pyrimidineR = 4-FluoroTBBDA / Solvent-Free1.5100–11085
5-Bromo-4-(4-methoxyphenyl)pyrimidineR = 4-MethoxyTBBDA / Solvent-Free1.5100–11088

Trustworthiness & Self-Validating Steps

To ensure scientific integrity, these protocols are designed as self-validating systems:

  • Visual & Gravimetric Validation: In Protocol A, the sudden precipitation of a pale yellow solid upon pouring the mixture into crushed ice is a direct visual confirmation of successful cyclization, as the non-polar bromopyrimidine crashes out of the aqueous acid[2]. In Protocol B, the insolubility of the reduced TBBDA byproduct in cold CH₂Cl₂ allows for gravimetric validation. Recovering a proportional mass of the sulfonamide byproduct confirms that the stoichiometric bromine transfer was successful[3].

  • Regioselectivity Verification via NMR: The regioselective outcome must be validated via ¹H NMR. For 4-bromopyrimidines, the absence of the C4 proton and the presence of a distinct downfield C5 proton confirm the structure. For 5-bromopyrimidines, the C4 and C6 protons appear as distinct downfield singlets (or mutually coupled doublets) due to the powerful electron-withdrawing effect of the adjacent C5 bromine atom[3][4].

References

  • Chhabria, M. T. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Heterocycles, 51(11), 2723-2728. URL:[Link]

  • Ghorbani-Vaghei, R., & Toghraei-Semiromi, Z. (2014). One-pot synthesis of pyrimidines under solvent-free conditions. Comptes Rendus Chimie, 17(1), 24-28. URL:[Link]

  • Singh, U. P., et al. (2013). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & Medicinal Chemistry Letters, 23(1), 149-153. URL:[Link]

  • Al-Shehri, O. (2023). One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors. Pharmaceuticals, 16(8), 1102. URL:[Link]

Sources

Step-by-step synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of 5-(4-Bromophenyl)-4,6-dichloropyrimidine

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Objective: To provide a robust, scalable, and high-yield synthetic protocol for 5-(4-bromophenyl)-4,6-dichloropyrimidine, a critical intermediate in the production of the endothelin receptor antagonist Macitentan.

Introduction and Strategic Rationale

5-(4-Bromophenyl)-4,6-dichloropyrimidine (CAS: 146533-41-7) is a central pyrimidine building block utilized in the synthesis of Macitentan (Opsumit), an orally active dual endothelin receptor antagonist (ERA) approved for the treatment of pulmonary arterial hypertension (PAH). The discovery and optimization of Macitentan, pioneered by Bolli et al. and detailed in the Journal of Medicinal Chemistry, rely heavily on the efficient functionalization of this dichloropyrimidine core.

Historically, the synthesis of this intermediate involved harsh conditions, particularly in the initial esterification step where concentrated sulfuric acid or thionyl chloride was used, leading to complex post-treatment and waste management issues. The protocol detailed below outlines a modernized, four-step continuous workflow that leverages a solid acid catalyst for esterification, optimized condensation, and controlled cyclization/chlorination to maximize yield while minimizing hazardous byproducts.

Synthetic Workflow and Mechanistic Pathway

The synthesis proceeds via a four-step linear sequence:

  • Catalytic Esterification: Conversion of p-bromophenylacetic acid to its methyl ester.

  • Claisen-type Condensation: Reaction with dimethyl carbonate to form the malonate derivative.

  • Cyclization: Pyrimidine ring formation using formamidine hydrochloride.

  • Deoxychlorination: Conversion of the diol to the target dichloropyrimidine.

G A p-Bromophenylacetic acid (Starting Material) B Methyl 2-(4-bromophenyl)acetate (Intermediate 1) A->B MeOH, Solid Acid Catalyst Reflux, 5-6h C Dimethyl 2-(4-bromophenyl)malonate (Intermediate 2) B->C Dimethyl carbonate, NaOMe Toluene, Heat D 5-(4-Bromophenyl)pyrimidine-4,6-diol (Intermediate 3) C->D Formamidine HCl, NaOMe Cyclization E 5-(4-Bromophenyl)-4,6-dichloropyrimidine (Final Product) D->E POCl3, PhNMe2 Chlorination, 95-105°C

Synthetic workflow for 5-(4-bromophenyl)-4,6-dichloropyrimidine.

Step-by-Step Experimental Protocols

Note: All procedures must be conducted in a professional laboratory environment under a certified fume hood using appropriate PPE. Phosphorus oxychloride (POCl3) is highly reactive and toxic.

Step 1: Esterification (Preparation of Methyl 2-(4-bromophenyl)acetate)

Rationale: Utilizing a solid acid catalyst (e.g., sulfate-supported complex on silica or titanium oxide) replaces liquid mineral acids, allowing for simple mechanical separation and catalyst recycling, significantly improving the green chemistry profile of the process.

  • Charge a reaction vessel with 500 g of p-bromophenylacetic acid and 200–300 g of the solid acid catalyst.

  • Add 2.7 L of anhydrous methanol.

  • Heat the mixture with mechanical stirring to reflux (approx. 65°C) and maintain for 5–6 hours.

  • Cool the reaction mixture to ≤30°C.

  • Filter the mixture to recover the solid acid catalyst (which can be washed and reused).

  • Distill the filtrate under reduced pressure to remove the bulk of the methanol.

  • Add toluene (hydrophobic solvent) to the residue, stir to dissolve, wash the organic layer with water to remove trace polar impurities, and concentrate under reduced pressure to yield Intermediate 1.

Step 2: Condensation (Preparation of Dimethyl 2-(4-bromophenyl)malonate)

Rationale: Sodium methoxide (NaOMe) is utilized as the base instead of sodium hydride (NaH). This eliminates the hazards associated with hydrogen gas evolution and the handling of pyrophoric materials at scale.

  • Dissolve Intermediate 1 in anhydrous toluene.

  • Charge dimethyl carbonate (1.0–1.5 equivalents relative to starting material) to the reactor.

  • Portion-wise, add sodium methoxide (0.6–1.0 equivalents) while maintaining the internal temperature below 35°C to control the initial exotherm.

  • Heat the reaction to 85–90°C and stir until complete consumption of the starting material is observed via TLC or HPLC.

Step 3: Cyclization (Preparation of 5-(4-Bromophenyl)pyrimidine-4,6-diol)

Rationale: Formamidine hydrochloride is the standard cyclizing agent. Alternatively, some industrial processes substitute this with formamide to further reduce raw material costs and accelerate cyclization times.

  • To the toluene solution of Intermediate 2, add formamidine hydrochloride (0.35–0.55 equivalents) and additional sodium methoxide to facilitate the cyclization.

  • Reflux the mixture for 6–8 hours.

  • Cool the mixture and quench with a dilute acidic solution (e.g., HCl or H2SO4) to precipitate the diol.

  • Filter the resulting suspension under suction.

  • Wash the filter cake thoroughly with an 80 wt% aqueous methanol solution to remove salts and unreacted malonate.

  • Dry the solid under vacuum to afford Intermediate 3 as a pale solid.

Step 4: Chlorination (Preparation of 5-(4-Bromophenyl)-4,6-dichloropyrimidine)

Rationale: The diol is converted to the dichloride using a chlorinating agent. While solid phosgene (triphosgene) in toluene with DMAP has been reported to simplify workup, phosphorus oxychloride (POCl3) combined with N,N-dimethylaniline remains the most widely validated and reliable method for this specific transformation.

  • Suspend Intermediate 3 in a controlled volume of POCl3 (acting as both reagent and solvent).

  • Slowly add N,N-dimethylaniline (catalytic to stoichiometric amounts depending on the scale) to promote the formation of the Vilsmeier-type intermediate.

  • Gradually heat the mixture to 95–105°C and maintain for 3–5 hours until the suspension becomes a clear, dark solution, indicating complete conversion.

  • Cool the mixture to room temperature.

  • Quench Protocol: Carefully and slowly pour the reaction mixture over crushed ice/water to hydrolyze excess POCl3. Critical Safety Step: This hydrolysis is highly exothermic and evolves HCl gas.

  • Extract the aqueous mixture with ethyl acetate or toluene.

  • Wash the combined organic phases with 1M HCl, followed by saturated brine.

  • Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a yellow oil.

  • Solidify the oil by triturating with cyclohexane, filter, and recrystallize from an ethanol-acetone (5:2) mixture to obtain the final product as a highly pure white solid.

Quantitative Data & Analytical Benchmarks

The following table summarizes the expected quantitative outcomes and analytical markers for the synthesis, ensuring self-validation at each stage.

CompoundExpected YieldPurity (HPLC)Key Analytical Markers
Intermediate 1 (Ester)90 - 95%>98.0%MS: [M+H]+ corresponding to ester
Intermediate 2 (Malonate)85 - 90%>97.5%¹H-NMR: Distinct malonate methine proton
Intermediate 3 (Diol)80 - 85%>98.0%Broad OH stretch in IR; highly polar on TLC
Final Product (Dichloride)70 - 80% (Overall)>99.0%MS: 302 [M+H]+; ¹H-NMR (DMSO-d6): δ 8.96 (s, 1H), 7.72 (d, J=8.5 Hz, 2H), 7.39 (d, J=8.5Hz, 2H)

References

  • Bolli, M. H., Boss, C., Binkert, C., Buchmann, S., Bur, D., Hess, P., Iglarz, M., Meyer, S., Rein, J., Rey, M., Treiber, A., Clozel, M., Fischli, W., & Weller, T. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-

Functionalization of 4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Pyrimidine Core in Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core structure of numerous FDA-approved drugs and biologically active molecules.[1][2] Its prevalence stems from its ability to engage in various biological interactions, often mimicking the natural purine and pyrimidine bases found in DNA and RNA.[1] The strategic functionalization of the pyrimidine ring allows for the precise modulation of a compound's physicochemical properties, enabling the optimization of its pharmacokinetic and pharmacodynamic profiles.

This guide focuses on the versatile building block, 4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine. This molecule presents multiple reaction sites for diversification, making it an invaluable starting material for generating compound libraries for drug discovery programs. We will explore the key reactive handles: the C6-chloro, the C4-(4-bromophenyl), and to a lesser extent, the C2-methyl group. This document provides a detailed examination of the underlying chemical principles and offers robust, field-tested protocols for various transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

Understanding the Reactivity Landscape

The reactivity of 4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine is dictated by the electronic nature of the pyrimidine ring and the distinct properties of its substituents. The two nitrogen atoms in the pyrimidine ring render it electron-deficient, which facilitates nucleophilic attack, particularly at the C4 and C6 positions.[3]

  • C6-Chloro Position: This position is highly susceptible to both nucleophilic aromatic substitution (SNA_r_) and palladium-catalyzed cross-coupling reactions. The chlorine atom is an excellent leaving group in these transformations. The general order of reactivity for halogens on a pyrimidine ring in SNA_r_ reactions is C4(6) > C2 >> C5.[3]

  • C4-(4-Bromophenyl) Moiety: The bromine atom on the phenyl ring provides a handle for selective functionalization, primarily through palladium-catalyzed cross-coupling reactions. The reactivity of a C-Br bond in oxidative addition to a palladium(0) complex is generally higher than that of a C-Cl bond, allowing for regioselective reactions.[4]

  • C2-Methyl Group: While less commonly functionalized, the methyl group can potentially undergo reactions such as oxidation or condensation under specific conditions.

The interplay of these reactive sites allows for a sequential and controlled diversification of the core structure.

G A 4-(4-Bromophenyl)-6-chloro- 2-methylpyrimidine B C6 Functionalization (e.g., Suzuki, Sonogashira, Buchwald-Hartwig, SNAr) A->B Site of high reactivity C C4-Phenyl Functionalization (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) A->C Selective functionalization possible D C2-Methyl Modification (e.g., Oxidation, Condensation) A->D Less common, requires specific conditions

Figure 1: Reactive sites on 4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine.

Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Toolkit for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity.[5] For 4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine, these reactions can be selectively performed at either the C6-chloro position or the C4-bromo-phenyl position.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base.[6][7]

Causality Behind Experimental Choices:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly used and effective catalyst for the Suzuki coupling of chloropyrimidines.[8] The phosphine ligands stabilize the palladium center and facilitate the catalytic cycle.

  • Base: A base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium catalyst.[8][9]

  • Solvent: A mixture of an organic solvent like 1,4-dioxane and water is often employed. Water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[6]

  • Regioselectivity: By carefully controlling the reaction conditions, it is possible to achieve selective coupling at either the C6-chloro or the C4-bromophenyl position. Generally, the C-Br bond is more reactive towards oxidative addition than the C-Cl bond, allowing for selective coupling at the bromophenyl moiety at lower temperatures.

G Start 4-(4-Bromophenyl)-6-chloro- 2-methylpyrimidine + Arylboronic Acid Catalyst Pd(PPh₃)₄, Base (K₂CO₃) Start->Catalyst Solvent 1,4-Dioxane/H₂O Catalyst->Solvent Heating Heating (e.g., 80-100 °C) Solvent->Heating Product Functionalized Product Heating->Product

Figure 2: General workflow for a Suzuki-Miyaura coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling at the C6-Position

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an arylboronic acid at the C6 position of 4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine.

Materials:

  • 4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 - 3.0 equivalents)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add 4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine (1.0 equiv), the arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add Pd(PPh₃)₄ (0.05 equiv).

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe. The final concentration of the pyrimidine substrate is typically 0.1-0.2 M.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

EntryArylboronic AcidBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidK₂CO₃Dioxane/H₂O (4:1)901285
24-Methoxyphenylboronic acidK₃PO₄Dioxane/H₂O (5:1)851692
33-Pyridylboronic acidCs₂CO₃DME/H₂O (4:1)1001078

Yields are representative and may vary depending on the specific substrate and reaction scale.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a palladium- and copper-catalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[10][11] This reaction is highly valuable for introducing alkynyl functionalities, which can serve as handles for further transformations or as key structural elements in biologically active molecules.

Protocol 2: Sonogashira Coupling at the C6-Position

Materials:

  • 4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine

  • Terminal alkyne (1.2 - 1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2-5 mol%)

  • Copper(I) iodide (CuI) (1-3 mol%)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (as base and solvent)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

  • To a Schlenk flask, add 4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.02 equiv).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous, degassed THF and triethylamine (typically in a 2:1 ratio).

  • Add the terminal alkyne (1.2 equiv) dropwise at room temperature.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (monitor by TLC or LC-MS).

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine.[4][12] This reaction is a powerful tool for introducing a wide range of amine functionalities.

Protocol 3: Buchwald-Hartwig Amination at the C6-Position

Materials:

  • 4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine

  • Amine (primary or secondary) (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃) (1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP) (2-4 mol%)

  • Strong base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5 - 2.5 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

Procedure:

  • To a Schlenk flask, add Pd₂(dba)₃ (0.015 equiv), the phosphine ligand (0.03 equiv), and the base (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous, degassed toluene.

  • Add 4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine (1.0 equiv) and the amine (1.2 equiv).

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent, and wash with water.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

Nucleophilic Aromatic Substitution (SNA_r_) at the C6-Position

Nucleophilic aromatic substitution is a fundamental reaction for the functionalization of electron-deficient aromatic rings.[13] The C6-chloro position of 4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine is activated towards SNA_r_ by the electron-withdrawing pyrimidine core.

Causality Behind Experimental Choices:

  • Nucleophile: A wide range of nucleophiles can be employed, including amines, alcohols, and thiols. The reactivity of the nucleophile will influence the required reaction conditions.

  • Base: A base is often required to deprotonate the nucleophile, increasing its nucleophilicity. Common bases include triethylamine, diisopropylethylamine, and potassium carbonate.

  • Solvent: The choice of solvent depends on the solubility of the reactants and the reaction temperature. Common solvents include ethanol, isopropanol, acetonitrile, and DMF.[3]

G Start 4-(4-Bromophenyl)-6-chloro- 2-methylpyrimidine + Nucleophile (e.g., R-NH₂) Base Base (e.g., Et₃N) Start->Base Solvent Solvent (e.g., EtOH) Base->Solvent Heating Heating (Reflux) Solvent->Heating Product Substituted Product Heating->Product

Figure 3: General workflow for a nucleophilic aromatic substitution reaction.

Protocol 4: SNA_r_ with an Amine

Materials:

  • 4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine

  • Amine (1.1 - 2.0 equivalents)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 - 3.0 equivalents)

  • Solvent (e.g., Ethanol, Acetonitrile)

Procedure:

  • To a round-bottom flask, add 4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine (1.0 equiv) and the solvent.

  • Add the amine (1.2 equiv) and triethylamine (1.5 equiv).

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Take up the residue in an organic solvent and wash with water to remove salts.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by recrystallization or column chromatography.

Table 2: Representative Conditions for SNA_r_ Reactions

EntryNucleophileBaseSolventTemp (°C)Time (h)Yield (%)
1AnilineEt₃NEtOHReflux890
2MorpholineDIPEAACNReflux695
3Sodium methoxide-MeOHReflux488

Yields are representative and may vary depending on the specific nucleophile and reaction conditions.

Conclusion

4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine is a highly versatile and valuable building block for the synthesis of diverse libraries of pyrimidine-based compounds. The distinct reactivity of the C6-chloro and C4-bromophenyl positions allows for a range of selective functionalization strategies, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. By understanding the underlying principles of these reactions and utilizing the robust protocols provided in this guide, researchers can efficiently access novel chemical matter for drug discovery and development programs.

References

  • Vertex AI Search. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
  • ACS Omega. Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines.
  • BenchChem. Application Notes and Protocols: Suzuki Coupling Reactions with 4-Chloropyrimidines.
  • BenchChem. Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2,4-Dichloropyrimidine-5-carboxamide.
  • Journal of Combinatorial Chemistry. Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines with Arylboronic Acids.
  • ACS Publications. Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines with Arylboronic Acids.
  • BenchChem. Application Notes and Protocols for N4-Allyl-6-chloropyrimidine-4,5-diamine in Suzuki Coupling Reactions.
  • BenchChem. A Comparative Guide to the Reactivity of Dichloropyrimidines for Researchers and Drug Development Professionals.
  • National Institutes of Health. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
  • BenchChem. A Comparative Guide to the Reactivity of 4,6-Difluoro-5-Methylpyrimidine and 4,6-Dichloropyrimidine in Nucleophilic Aromatic Substitution.
  • National Institutes of Health. C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines.
  • BenchChem. Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
  • Montana State University. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines.
  • SciSpace. An overview on synthesis and biological activity of pyrimidines.
  • PubMed. Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions towards the synthesis of pharmacologically potent pyrimidine-based molecules.
  • BenchChem. A Comparative Guide to the Biological Activity of Pyrimidine Derivatives from Different Synthetic Routes.
  • PubMed. Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone.
  • BenchChem. Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine.
  • RSC Publishing. Chalcogen functionalized pyrimidine synthesis by three-component free radical chalcogenation and pyrimidine ring construction.
  • ResearchGate. An Efficient Synthesis of Cytostatic Mono and Bis-Alkynylpyrimidine Derivatives by the Sonogashira Cross-Coupling Reactions of 2,4-Diamino-6-iodopyrimidine and 2-Amino-4,6-dichloropyrimidine | Request PDF.
  • ResearchGate. Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids | Request PDF.
  • ResearchGate. (PDF) ChemInform Abstract: Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrimidine.
  • BenchChem. Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines.
  • MDPI. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
  • MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
  • ResearchGate. FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing...
  • Grokipedia. Buchwald–Hartwig amination.
  • Sigma-Aldrich. 4,6-Dichloropyrimidine 97 1193-21-1.
  • Organic Letters. A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine.
  • ACS Publications. Efficient Pd-Catalyzed Amination of Heteroaryl Halides.
  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
  • ResearchGate. Synthesis and Single-Crystal X-ray Characterization of 4,4''-Functionalized 4'-(4-Bromophenyl)-2,2':6',2''-terpyridines | Request PDF.
  • Wikipedia. Sonogashira coupling.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • PubMed. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach.
  • MDPI. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach.
  • Beilstein Journal of Organic Chemistry. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling.
  • LookChem. Cas 792942-45-1,4-(4-BROMOPHENYL)-6-METHYLPYRIMIDIN-2-AMINE.

Sources

Experimental procedure for arylation of dichloropyrimidines.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Regioselective Arylation of Dichloropyrimidines

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Experimental Protocols & Mechanistic Guide

Introduction & Mechanistic Rationale

The pyrimidine scaffold is a privileged pharmacophore ubiquitous in oncology and immunology drug discovery, particularly within kinase inhibitors. The functionalization of dihalopyrimidines—specifically 2,4-dichloropyrimidine and 4,6-dichloropyrimidine—via palladium-catalyzed Suzuki-Miyaura cross-coupling is a foundational transformation for building complex biaryl libraries.

However, achieving strict regiocontrol requires a deep understanding of the substrate's electronic topology. As application scientists, we do not merely mix reagents; we exploit causality.

The Causality of Regioselectivity: In 2,4-dichloropyrimidines, the C4 and C2 positions compete for the oxidative addition of the Palladium(0) active species. Empirical data and Density Functional Theory (DFT) calculations demonstrate a pronounced preference for C4-arylation[1]. This selectivity is driven by two primary factors:

  • C–Cl Bond Strength: The C4–Cl bond is inherently weaker than the C2–Cl bond due to the asymmetric electron-withdrawing effects of the pyrimidine nitrogen atoms.

  • LUMO Coefficients: The Lowest Unoccupied Molecular Orbital (LUMO) of 2,4-dichloropyrimidine has a larger coefficient at the C4 position, making it the kinetically favored site for the nucleophilic attack by the electron-rich Pd(0) catalyst during oxidative addition[1][2].

By carefully selecting the catalyst, base, and thermodynamic conditions, we can lock this inherent preference into a >95:5 regioselective yield.

Logical Workflow & Decision Matrix

The following diagram illustrates the standard mechanistic pathway and regioselective outcome for the Suzuki-Miyaura coupling of 2,4-dichloropyrimidines.

G Substrate 2,4-Dichloropyrimidine (Starting Material) Precatalyst Pd(PPh3)4 or Pd2(dba)3 + Base + Aryl-B(OH)2 Substrate->Precatalyst Oxidative_Add Oxidative Addition (Site Selection) Precatalyst->Oxidative_Add C4_Pathway C4-Cl Insertion (Lower Activation Energy) Oxidative_Add->C4_Pathway Favored C2_Pathway C2-Cl Insertion (Higher Activation Energy) Oxidative_Add->C2_Pathway Disfavored C4_Product C4-Aryl-2-chloropyrimidine (Major Product: 80-95%) C4_Pathway->C4_Product C2_Product C2-Aryl-4-chloropyrimidine (Minor/Trace: <5%) C2_Pathway->C2_Product

Regioselectivity logic in the Pd-catalyzed arylation of 2,4-dichloropyrimidine.

Quantitative Data Summary: Optimized Reaction Conditions

To provide a baseline for your experimental design, the table below synthesizes field-validated conditions for the regioselective arylation of dichloropyrimidines[3][4][5].

SubstrateCoupling PartnerCatalyst SystemBaseSolvent SystemTemp / TimeMajor ProductYield (%)
2,4-DichloropyrimidineArylboronic Acids5 mol% Pd(PPh₃)₄K₂CO₃ (3.0 eq)1,4-Dioxane / H₂O100 °C / 20 min (MW)C4-Aryl80–92%
4,6-DichloropyrimidineArylboronic Acids5 mol% Pd(PPh₃)₄K₃PO₄ (2.0 eq)1,4-Dioxane80 °C / 12 hC4-Aryl75–88%
Solid-Supported ChloropyrimidineArylboronic Acids10 mol% Pd₂(dba)₃ / P(t-Bu)₃KF (Spray-dried)THF50 °C / 16 hC4-Aryl65–85%

Experimental Protocols

The following protocols are engineered as self-validating systems. We embed quality control checks directly into the workflow to ensure scientific integrity.

Protocol A: Microwave-Assisted C4-Selective Arylation of 2,4-Dichloropyrimidine

Microwave irradiation accelerates the transmetalation and reductive elimination steps, minimizing the thermal degradation of the catalyst and reducing dehalogenation side-reactions[3].

Reagents:

  • 2,4-Dichloropyrimidine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.05 mmol, 1.05 equiv)

  • Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv)

  • 1,4-Dioxane (Degassed, 3.0 mL)

  • Deionized Water (Degassed, 1.0 mL)

Step-by-Step Methodology:

  • Preparation of the Reaction Vial: To a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add 2,4-dichloropyrimidine, arylboronic acid, and K₂CO₃.

  • Inert Atmosphere Establishment: Seal the vial with a septum cap. Evacuate the vial and backfill with ultra-pure Argon (repeat 3 times). Field Insight: Oxygen is highly deleterious to Pd(0), rapidly oxidizing it to inactive Pd(II) black. Strict anaerobic conditions are non-negotiable.

  • Solvent Addition: Introduce the degassed 1,4-dioxane and water via syringe. Field Insight: Water is critical here; it dissolves the K₂CO₃, facilitating the formation of the highly reactive trihydroxyboronate intermediate required for rapid transmetalation.

  • Catalyst Introduction: Quickly uncap the vial under a positive stream of Argon, add the Pd(PPh₃)₄, and immediately reseal.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate at 100 °C for 20 minutes with high stirring.

  • Work-Up (Self-Validating Step): Cool to room temperature. Dilute with Ethyl Acetate (15 mL) and wash with brine (2 x 10 mL). Extract the organic layer.

    • Validation: Spot the crude mixture on a TLC plate (Hexanes:EtOAc 3:1). You should observe the complete consumption of the starting material (UV active) and the appearance of a new, lower Rf spot.

  • Purification & Characterization: Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

    • Validation (LC-MS): The desired mono-arylated product will exhibit a distinct 3:1 isotopic pattern in the mass spectrum (M and M+2) due to the retention of the single C2-chlorine atom.

Protocol B: Conventional Schlenk-Flask Arylation of 4,6-Dichloropyrimidines

For substrates that are thermally sensitive or when scaling up beyond microwave capacity, conventional heating using a Schlenk line is preferred[5].

Reagents:

  • 4,6-Dichloropyrimidine derivative (5.0 mmol, 1.0 equiv)

  • Arylboronic acid (5.25 mmol, 1.05 equiv)

  • Pd(PPh₃)₄ (0.25 mmol, 5 mol%)

  • Potassium phosphate tribasic (K₃PO₄) (10.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (Degassed, 25 mL)

Step-by-Step Methodology:

  • Schlenk Setup: Flame-dry a 100 mL Schlenk flask containing a stir bar under vacuum. Cool to room temperature under Argon.

  • Solid Loading: Add the 4,6-dichloropyrimidine derivative, arylboronic acid, and K₃PO₄ to the flask.

  • Degassing: Apply vacuum for 5 minutes, then backfill with Argon. Repeat this cycle 3 times.

  • Solvent & Catalyst Addition: Add 25 mL of anhydrous, sparged 1,4-dioxane via syringe. Add Pd(PPh₃)₄ against a positive Argon counter-flow.

  • Reaction Execution: Heat the mixture in a pre-equilibrated oil bath at 80 °C for 12–16 hours. Monitor via LC-MS.

  • Isolation: Filter the cooled mixture through a short pad of Celite to remove palladium black and inorganic salts. Wash the pad with EtOAc. Concentrate the filtrate and purify via automated flash chromatography.

Troubleshooting & Field Insights

  • Issue: Bis-arylation (Over-reaction).

    • Cause: Excess boronic acid or excessively high temperatures driving the oxidative addition of the less reactive C2-Cl bond.

    • Solution: Strictly limit the boronic acid to 1.05 equivalents. Lower the reaction temperature by 10–15 °C.

  • Issue: Protodeboronation of the Boronic Acid.

    • Cause: Arylboronic acids (especially electron-deficient ones) can degrade into the corresponding arene in the presence of water and heat.

    • Solution: Switch to the corresponding pinacol boronate ester (BPin) or utilize anhydrous conditions with a fluoride source (e.g., CsF or spray-dried KF) as the base[4].

References

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines National Institutes of Health (NIH) URL:[Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids MDPI - Molecules URL:[Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst MDPI - Molecules URL:[Link]

  • Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines with Arylboronic Acids American Chemical Society (ACS) - Journal of Combinatorial Chemistry URL:[Link]

Sources

Protocol for synthesizing N-(5-(4-bromophenyl)-6-chloropyrimidin-4-yl)sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of N-(5-(4-bromophenyl)-6-chloropyrimidin-4-yl)sulfonamides

Abstract

The pyrimidine nucleus, functionalized with sulfonamide moieties, represents a cornerstone in medicinal chemistry, forming the scaffold for a multitude of therapeutic agents with diverse biological activities. This technical guide provides a detailed, two-step protocol for the synthesis of N-(5-(4-bromophenyl)-6-chloropyrimidin-4-yl)sulfonamides, a key intermediate in the development of advanced pharmaceutical compounds. The synthesis leverages a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction followed by a regioselective nucleophilic aromatic substitution (SNAr). This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into experimental choices, mechanistic underpinnings, and practical troubleshooting.

Introduction: The Significance of Pyrimidine Sulfonamides

Pyrimidine derivatives are of immense interest due to their prevalence in biologically active molecules, including drugs and agrochemicals.[1] When a pyrimidine core is functionalized with a sulfonamide group, the resulting compounds often exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific target class of molecules, N-(5-(4-bromophenyl)-6-chloropyrimidin-4-yl)sulfonamides, are crucial precursors in the synthesis of complex molecules like Macitentan, a potent dual endothelin receptor antagonist used to treat pulmonary arterial hypertension.[2]

This guide provides a robust and reproducible synthetic route, beginning with the construction of the core 5-aryl-pyrimidine scaffold via a Suzuki coupling, followed by the strategic introduction of the sulfonamide group.

Overall Synthetic Workflow

The synthesis is a two-stage process. The first stage involves the creation of a carbon-carbon bond between the pyrimidine ring and the bromophenyl group. The second stage forms the critical carbon-nitrogen bond, attaching the sulfonamide moiety.

G cluster_0 Stage 1: Suzuki-Miyaura Coupling cluster_1 Stage 2: Nucleophilic Aromatic Substitution (SNAr) A 4,6-Dichloropyrimidine C 5-(4-bromophenyl)-4,6-dichloropyrimidine A->C Pd(PPh₃)₄, K₃PO₄ 1,4-Dioxane, 70-80°C B 4-Bromophenylboronic Acid B->C Pd(PPh₃)₄, K₃PO₄ 1,4-Dioxane, 70-80°C E N-(5-(4-bromophenyl)-6-chloropyrimidin-4-yl)sulfonamide C->E D Sulfonamide (R-SO₂NH₂) or Sulfamide D->E KOtBu, DMSO 25-30°C

Caption: High-level overview of the two-stage synthesis protocol.

Stage 1: Synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine via Suzuki-Miyaura Coupling

Principle and Rationale

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by cross-coupling an organoboron species with an organohalide, catalyzed by a palladium(0) complex.[3] In this protocol, we couple 4,6-dichloropyrimidine with 4-bromophenylboronic acid.

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a commercially available and reliable Pd(0) source that initiates the catalytic cycle.

  • Base: A base, such as potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃), is essential for activating the boronic acid into a more nucleophilic boronate complex, facilitating the transmetalation step.[4]

  • Solvent: A solvent system like 1,4-dioxane is used, often with water, to dissolve both the organic and inorganic reagents.[4][5]

The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

G cluster_cycle Suzuki Catalytic Cycle Pd0 Pd⁰L₂ PdII_A Ar-PdII-X (L)₂ Pd0->PdII_A Oxidative Addition PdII_B Ar-PdII-R (L)₂ PdII_A->PdII_B Transmetalation PdII_B->Pd0 Reductive Elimination Product Ar-R (Product) PdII_B->Product ArX Ar-X (Dichloropyrimidine) ArX->PdII_A Boronic R-B(OH)₂ + Base Boronic->PdII_A

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.[4]

Experimental Protocol

Table 1: Reagents and Materials for Stage 1

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Molar Eq.
4,6-Dichloropyrimidine148.995.00 g33.561.0
4-Bromophenylboronic acid200.827.42 g36.921.1
Tetrakis(triphenylphosphine)palladium(0)1155.561.94 g1.680.05
Potassium Phosphate (K₃PO₄)212.2714.25 g67.122.0
1,4-Dioxane-150 mL--

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add 4,6-dichloropyrimidine (5.00 g, 33.56 mmol), 4-bromophenylboronic acid (7.42 g, 36.92 mmol), potassium phosphate (14.25 g, 67.12 mmol), and Pd(PPh₃)₄ (1.94 g, 1.68 mmol).

  • Add 1,4-dioxane (150 mL) to the flask.

  • Stir the reaction mixture and heat to 70-80 °C.[6]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-18 hours).

  • After completion, cool the mixture to room temperature and filter it to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 5-(4-bromophenyl)-4,6-dichloropyrimidine as a solid. The expected yield is typically in the range of 70-85%.[7]

Stage 2: Synthesis of N-(5-(4-bromophenyl)-6-chloropyrimidin-4-yl)sulfonamides

Principle and Rationale

This stage involves a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient pyrimidine ring is activated towards nucleophilic attack by the two chlorine atoms and the nitrogen heteroatoms. A sulfonamide is deprotonated by a strong base to form a potent nucleophile, which then displaces one of the chlorine atoms on the pyrimidine ring.

  • Substrate: 5-(4-bromophenyl)-4,6-dichloropyrimidine is highly susceptible to nucleophilic attack. The C4 and C6 positions are electronically equivalent, but substitution at one position deactivates the other slightly.

  • Nucleophile: A generic sulfonamide (R-SO₂NH₂) or a sulfamide is used. The protocol is adapted from the well-documented synthesis of Macitentan intermediates.[8][9][10]

  • Base: A strong, non-nucleophilic base like potassium tert-butoxide (KOtBu) is required to deprotonate the sulfonamide, forming its corresponding potassium salt in situ. This significantly increases its nucleophilicity.

  • Solvent: An aprotic polar solvent such as dimethyl sulfoxide (DMSO) is ideal. It effectively solvates the potassium cation while leaving the sulfonamide anion relatively "naked" and highly reactive.

G Start 5-(4-bromophenyl)-4,6-dichloropyrimidine Intermediate Meisenheimer Complex (Tetrahedral Intermediate) Start->Intermediate + [R-SO₂NH]⁻ Nuc Sulfonamide Anion [R-SO₂NH]⁻ Nuc->Intermediate Product Final Product + Cl⁻ Intermediate->Product - Cl⁻ (Leaving Group)

Caption: Simplified mechanism for the SNAr reaction.

Experimental Protocol

This protocol is generalized for a sulfonamide. For specific sulfamides like N-propylsulfamide, the procedure is directly analogous.[9][11]

Table 2: Reagents and Materials for Stage 2

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Molar Eq.
5-(4-bromophenyl)-4,6-dichloropyrimidine303.015.00 g16.501.0
Sulfonamide (R-SO₂NH₂)VariesVaries18.151.1
Potassium tert-butoxide (KOtBu)112.212.04 g18.151.1
Dimethyl sulfoxide (DMSO)-100 mL--

Procedure:

  • In a dry reaction flask under an inert atmosphere, dissolve the chosen sulfonamide (18.15 mmol) in anhydrous DMSO (50 mL).

  • Carefully add potassium tert-butoxide (2.04 g, 18.15 mmol) to the solution portion-wise. Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the potassium salt.

  • In a separate flask, dissolve 5-(4-bromophenyl)-4,6-dichloropyrimidine (5.00 g, 16.50 mmol) in anhydrous DMSO (50 mL).

  • Add the solution of the pyrimidine derivative to the sulfonamide salt solution.

  • Stir the reaction mixture at room temperature (25-30 °C) for 5-6 hours.[9] Monitor the reaction by TLC.

  • Upon completion, quench the reaction by slowly pouring the mixture into ice-water (500 mL).

  • Acidify the aqueous mixture with a dilute acid (e.g., 1M citric acid or HCl) to a pH of ~5-6 to precipitate the product.

  • Stir the resulting slurry for 1-2 hours, then collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with water and then with a non-polar solvent like hexane to remove impurities.

  • Dry the product under vacuum at 50-55 °C to obtain the final N-(5-(4-bromophenyl)-6-chloropyrimidin-4-yl)sulfonamide.[9] Further purification can be achieved by recrystallization if necessary.

Characterization and Validation

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight of the synthesized compounds.

  • Melting Point: To assess the purity of the solid products.

General Considerations and Troubleshooting

  • Moisture Control: All reactions, especially those involving organometallics and strong bases, must be conducted under anhydrous conditions using dry glassware and an inert atmosphere to prevent quenching of reagents and catalysts.

  • Suzuki Coupling Issues: If the Suzuki reaction is sluggish, ensure the palladium catalyst has not been deactivated by oxygen. Degassing the solvent is critical. The choice of base can also impact the yield.[4]

  • SNAr Reaction Issues: Incomplete conversion in the SNAr step may indicate insufficient base or wet reagents. Ensure the sulfonamide is fully deprotonated before adding the pyrimidine substrate. The order of addition described in the protocol (adding substrate to the nucleophile) is often crucial for minimizing side reactions.[11]

  • Purification: Column chromatography is generally effective for purifying the Suzuki product. The final sulfonamide product often precipitates in high purity, but recrystallization from a suitable solvent (e.g., methanol, ethanol) can be employed for further purification.[10]

References

  • Journal of Organic Chemistry and Pharmaceutical Research. Synthesis, Characterization and Antitumor Activity of Some Novel Pyrimidine Sulfonamide Derivatives. Available from: [Link]

  • ResearchGate. Synthesis of imidazole–pyrimidine–sulfonamide hybrids 87. Available from: [Link]

  • SpringerLink. Studies on synthesis of pyrimidine derivatives and their antimicrobial activity. Available from: [Link]

  • ResearchGate. Synthesis of sulfonamide pyrimidines 10 from trichloroacetonitrile,.... Available from: [Link]

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available from: [Link]

  • MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Available from: [Link]

  • Google Patents. WO2017191565A1 - Process for preparation of macitentan.
  • ResearchGate. (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available from: [Link]

  • ACS Publications. The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Available from: [Link]

  • Chongqing Chemdad Co., Ltd. SulfaMide, N-[5-(4-broMophenyl)-6-chloro-4-pyriMidinyl]-N'-propyl-. Available from: [Link]

  • NIH National Library of Medicine. One-pot Double Suzuki Couplings of Dichloropyrimidines. Available from: [Link]

  • PubMed. Synthesis and evaluation of N-arylsulfonylated succinimides as activity-based probes. Available from: [Link]

  • Google Patents. CN102060783A - Method for preparing 2-substituted-5-nitro-4,6-dichloropyrimidine.
  • Google Patents. CN103819411A - New preparation method of macitentan intermediate.
  • Google Patents. CN1259517A - Method for preparing 2,5-diamino-4,6-dichloropyrimidine.
  • NIH National Library of Medicine. Synthesis and evaluation of N-arylsulfonylated succinimides as activity-based probes. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • European Patent Office. Process for the preparation of 4,6-dichloropyrimidine - Patent 1273574. Available from: [Link]

Sources

Application Notes and Protocols: Developing Kinase Inhibitors from Pyrimidine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of the Pyrimidine Scaffold in Kinase Inhibition

Protein kinases, enzymes that regulate a vast array of cellular processes by phosphorylating specific substrates, have emerged as one of the most critical classes of drug targets, particularly in oncology.[1][2][3] Dysregulation of kinase activity is a hallmark of many diseases, making the development of potent and selective kinase inhibitors a cornerstone of modern drug discovery.[1]

Within the medicinal chemist's toolkit, the pyrimidine scaffold holds a privileged position.[4][5][6] Its structural resemblance to the adenine core of ATP allows pyrimidine-based compounds to effectively compete for the ATP-binding site within the kinase domain.[4][5] This inherent ability to mimic ATP, coupled with the synthetic tractability of the pyrimidine ring, has led to the development of numerous FDA-approved kinase inhibitors.[4][6][7][8] By strategically modifying the substitution pattern at various positions of the pyrimidine ring, researchers can achieve high potency and selectivity against a wide range of kinases, including Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Aurora Kinases.[1][4][9]

This guide provides a comprehensive overview of the key steps and protocols involved in the development of kinase inhibitors derived from pyrimidine intermediates, from initial chemical synthesis to rigorous biological evaluation.

Part 1: Synthesis of Key Pyrimidine Scaffolds

The versatility of the pyrimidine core allows for the synthesis of a diverse array of inhibitor scaffolds. The choice of synthetic route is dictated by the desired substitution pattern and the overall structure of the target molecule. Below are protocols for the synthesis of commonly employed pyrimidine-based scaffolds in kinase inhibitor design.

2,4-Disubstituted Pyrimidines

This scaffold is a common starting point for many kinase inhibitors, often featuring amino or anilino groups at the 2 and 4 positions to form crucial hydrogen bonds with the kinase hinge region.[4][5] A common and efficient method for their synthesis is through sequential nucleophilic aromatic substitution (SNAr) reactions on a dihalopyrimidine starting material.[4][10]

Protocol: Synthesis of a 2-Anilino-4-aminopyrimidine Derivative

Rationale: This protocol exemplifies a regioselective sequential SNAr reaction. The greater reactivity of the chlorine at the C4 position of 2,4-dichloropyrimidine allows for the selective introduction of the first amine at this position under milder conditions. The second, less reactive chlorine at the C2 position then requires more forcing conditions to react with the second amine.

Step-by-Step Methodology:

  • First Nucleophilic Substitution (C4 Position):

    • To a solution of 2,4-dichloropyrimidine (1.0 eq) in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF), add the first amine (e.g., a substituted aniline, 1.0 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.2 eq).[4]

    • Stir the reaction mixture at room temperature to 50 °C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed.

  • Second Nucleophilic Substitution (C2 Position):

    • To the reaction mixture containing the 2-chloro-4-aminopyrimidine intermediate, add the second amine (e.g., an aliphatic amine, 1.1 eq).[4]

    • Increase the reaction temperature to 80-120 °C to facilitate the second substitution.

    • Continue to monitor the reaction by TLC or LC-MS until completion.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature and carefully quench with water.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired 2,4-disubstituted pyrimidine.[4]

Fused Pyrimidine Scaffolds: Pyrazolo[3,4-d]pyrimidines

Fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines are excellent bioisosteres of adenine, effectively mimicking ATP binding.[4] The synthesis often begins with a substituted pyrazole precursor.

Protocol: Synthesis of a Pyrazolo[3,4-d]pyrimidine Core

Rationale: This protocol utilizes a condensation reaction to construct the pyrimidine ring onto a pre-existing pyrazole. The subsequent chlorination step is a common strategy to introduce a reactive handle for further functionalization via SNAr reactions.

Step-by-Step Methodology:

  • Condensation Reaction:

    • React a 5-amino-1H-pyrazole-4-carbonitrile (1.0 eq) with a one-carbon synthon like formamide or a formic acid equivalent under heating (e.g., 150-180 °C). This cyclization forms the pyrazolo[3,4-d]pyrimidin-4-one.[4]

    • Monitor the reaction by TLC or LC-MS.

  • Chlorination:

    • Carefully add a chlorinating agent such as phosphoryl chloride (POCl3) to the pyrazolo[3,4-d]pyrimidin-4-one intermediate.

    • Heat the reaction mixture under reflux until the starting material is consumed.

    • Cool the reaction mixture and carefully quench by pouring it onto crushed ice.

  • Work-up and Purification:

    • Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide).

    • Extract the product with an organic solvent.

    • Wash the organic layer, dry, and concentrate.

    • Purify the resulting 4-chloropyrazolo[3,4-d]pyrimidine by column chromatography or recrystallization.[4] This chlorinated intermediate is now ready for further diversification.

Part 2: In Vitro Biological Evaluation

Once a library of pyrimidine-based compounds has been synthesized, the next critical step is to evaluate their biological activity. This typically begins with in vitro assays to determine their ability to inhibit the target kinase.

In Vitro Kinase Inhibition Assay

The primary goal of this assay is to determine the potency of the synthesized compounds, typically expressed as the half-maximal inhibitory concentration (IC50).[2][11] A widely used and robust method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[11][12]

Protocol: ADP-Glo™ Kinase Assay

Rationale: The ADP-Glo™ assay is a universal, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced.[12] The assay is performed in two steps: first, the kinase reaction is terminated and the remaining ATP is depleted; second, the ADP is converted back to ATP, which is then used in a luciferase reaction to generate a light signal proportional to the initial kinase activity.[12]

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a concentration range for IC50 determination (e.g., 10-point, 3-fold serial dilution).[11]

  • Kinase Reaction Setup (384-well plate format):

    • Prepare a master mix containing the kinase and its specific substrate in the appropriate kinase reaction buffer.

    • Dispense the kinase/substrate master mix into the wells of the 384-well plate.

    • Add a small volume (nanoliter range) of the serially diluted compound or DMSO (vehicle control) to the respective wells.

    • Initiate the kinase reaction by adding the ATP solution. The final ATP concentration should ideally be at or near the Km for the specific kinase.[11]

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).[4]

  • ADP Detection:

    • After incubation, add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[11][12]

    • Add the Kinase Detection Reagent to convert the generated ADP to ATP and initiate the luciferase reaction. Incubate at room temperature for 30-60 minutes.[11][12]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11]

Structure-Activity Relationship (SAR) Analysis

The data obtained from the in vitro kinase assays are crucial for establishing the structure-activity relationship (SAR).[5][9][13] This involves systematically analyzing how changes in the chemical structure of the inhibitors affect their potency and selectivity.

Key Considerations for SAR Analysis:

  • Hinge-Binding Motifs: Analyze the impact of different substituents at the 2 and 4 positions of the pyrimidine ring on hinge-binding interactions.[5]

  • Solvent-Exposed Regions: Explore modifications in regions of the molecule that extend into the solvent-exposed area of the ATP-binding pocket to improve potency and selectivity.

  • Physicochemical Properties: Evaluate the effect of structural changes on properties such as solubility and cell permeability, which are critical for downstream development.[13]

The following table provides a hypothetical example of an SAR study for a series of 2,4-disubstituted pyrimidine inhibitors targeting a specific kinase.

CompoundR1 Group (C4-position)R2 Group (C2-position)Kinase X IC50 (nM)
1a -NH-(4-methoxyphenyl)-NH-methyl580
1b -NH-(4-methoxyphenyl)-NH-ethyl320
1c -NH-(3-chloro-4-methoxyphenyl)-NH-ethyl75
1d -NH-(3-chloro-4-methoxyphenyl)-NH-cyclopropyl25

Interpretation: This hypothetical data suggests that a larger alkyl group at the R2 position (ethyl vs. methyl) improves potency (1a vs. 1b). The addition of a chlorine atom at the 3-position of the R1 phenyl ring further enhances activity (1b vs. 1c). Finally, a cyclopropyl group at the R2 position provides the most potent inhibition in this series (1d).

Part 3: Cell-Based Evaluation

While in vitro assays are essential for determining direct enzyme inhibition, cell-based assays are necessary to assess a compound's activity in a more physiologically relevant context.[14][15] These assays can provide insights into cell permeability, target engagement in a cellular environment, and the compound's effect on downstream signaling pathways.

Cell-Based Target Engagement Assay

NanoBRET™ Target Engagement assays are a powerful tool to quantify the binding of a compound to its target kinase within living cells.[16][17]

Protocol: NanoBRET™ Target Engagement Assay

Rationale: This assay measures the apparent affinity of a test compound for a target kinase in live cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe (tracer) that binds to the kinase's active site. A test compound that binds to the kinase will compete with the tracer, leading to a decrease in the BRET signal.[17]

Step-by-Step Methodology:

  • Cell Preparation:

    • Transiently transfect HEK293 cells with a plasmid encoding the NanoLuc®-kinase fusion protein.

    • Plate the transfected cells in a 96-well plate and incubate for 24 hours.

  • Assay Setup:

    • Prepare serial dilutions of the test compound in Opti-MEM® I Reduced Serum Medium.

    • Add the NanoBRET™ Tracer to the diluted compounds.

    • Add the compound/tracer mix to the cells.

    • Incubate the plate at 37 °C in a CO2 incubator for 2 hours.

  • Signal Detection:

    • Add the NanoBRET™ Nano-Glo® Substrate to all wells.

    • Read the filtered luminescence signals for both the donor (NanoLuc®) and acceptor (tracer) using a plate reader equipped with the appropriate filters.

  • Data Analysis:

    • Calculate the BRET ratio by dividing the acceptor signal by the donor signal.

    • Plot the BRET ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which reflects the compound's apparent affinity for the target in the cellular environment.

Cell Proliferation/Viability Assay

To determine the functional consequence of kinase inhibition, cell proliferation or viability assays are performed on cancer cell lines that are known to be dependent on the target kinase for their growth and survival.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

Rationale: The CellTiter-Glo® assay is a homogeneous method for quantifying the number of viable cells in culture based on the quantitation of ATP, which is an indicator of metabolically active cells. The assay involves adding a single reagent directly to the cells, which results in cell lysis and the generation of a luminescent signal proportional to the amount of ATP present.

Step-by-Step Methodology:

  • Cell Plating:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compound.

    • Include a vehicle control (DMSO) and a positive control (a known inhibitor of the target kinase).

    • Incubate the plate for a specified period (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add the CellTiter-Glo® Reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of cell viability for each compound concentration relative to the DMSO control.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Part 4: Visualizing the Workflow and Key Concepts

To provide a clearer understanding of the processes involved in developing kinase inhibitors from pyrimidine intermediates, the following diagrams illustrate the key workflows and concepts.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Pyrimidine_Inhibitor Pyrimidine-Based Inhibitor Pyrimidine_Inhibitor->RAF Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Growth_Factor Growth Factor Growth_Factor->RTK

Caption: A simplified representation of a generic kinase signaling pathway (e.g., MAPK pathway) and the point of intervention for a pyrimidine-based kinase inhibitor.

Drug_Discovery_Workflow cluster_chemistry Medicinal Chemistry cluster_biology Biological Evaluation Synthesis Synthesis of Pyrimidine Library In_Vitro_Assay In Vitro Kinase Inhibition Assay Synthesis->In_Vitro_Assay SAR SAR Analysis & Optimization SAR->Synthesis Iterative Design Cell_Based_Assay Cell-Based Assays (Target Engagement, Proliferation) SAR->Cell_Based_Assay In_Vitro_Assay->SAR In_Vivo_Studies In Vivo Efficacy & Toxicology Cell_Based_Assay->In_Vivo_Studies Lead_Candidate Lead Candidate In_Vivo_Studies->Lead_Candidate

Caption: An overview of the iterative drug discovery workflow for developing pyrimidine-based kinase inhibitors.

SAR_Decision_Tree Start Initial Hit Compound Potency_Check Potency (IC50) > 1 µM? Start->Potency_Check Modify_Hinge_Binder Modify Hinge-Binding Group (R1) Potency_Check->Modify_Hinge_Binder Yes Selectivity_Check Good Selectivity? Potency_Check->Selectivity_Check No Modify_Hinge_Binder->Potency_Check Stop Terminate Series Modify_Hinge_Binder->Stop No Improvement Modify_Solvent_Front Modify Solvent-Exposed Group (R2) Modify_Solvent_Front->Selectivity_Check Modify_Solvent_Front->Stop No Improvement Selectivity_Check->Modify_Solvent_Front No Physicochemical_Properties Optimize Physicochemical Properties Selectivity_Check->Physicochemical_Properties Yes Lead_Compound Lead Compound Physicochemical_Properties->Lead_Compound

Caption: A decision-making flowchart for a typical Structure-Activity Relationship (SAR) optimization cycle.

Conclusion

The pyrimidine scaffold continues to be a highly valuable and versatile starting point for the design and development of novel kinase inhibitors. The synthetic accessibility of pyrimidine intermediates, combined with their inherent ability to interact with the ATP-binding site of kinases, ensures their continued prominence in drug discovery. The protocols and workflows outlined in this guide provide a solid foundation for researchers to synthesize, evaluate, and optimize pyrimidine-based compounds, ultimately contributing to the development of the next generation of targeted therapeutics.

References

  • Benchchem. Application Notes & Protocols: Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors.
  • Benchchem. Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives.
  • Bajusz, D., et al. Exploring the Scaffold Universe of Kinase Inhibitors. Journal of Medicinal Chemistry.
  • Hamby, J. M., et al. Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry.
  • Song, M., et al. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie. Available from: [Link]

  • Song, M., et al. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). Dongguk University.
  • INiTS. Cell-based test for kinase inhibitors.
  • Wang, S., et al. Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents. European Journal of Medicinal Chemistry. Available from: [Link]

  • Di Micco, S., et al. Design and synthesis of pyridopyrimidines targeting NEK6 kinase. European Journal of Medicinal Chemistry. Available from: [Link]

  • Metwaly, A. M., et al. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules. Available from: [Link]

  • Kaur, M., et al. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules. Available from: [Link]

  • Stumpfe, D., et al. Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. Journal of Chemical Information and Modeling. Available from: [Link]

  • Eurofins Discovery. Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. Available from: [Link]

  • Benchchem. Application Notes and Protocols for In Vitro Kinase Inhibition Assay of 3-(1H-pyrazol-1-yl)pyrazin-2-amine.
  • Benchchem. A Comparative Guide to the Structure-Activity Relationships of Pyrimidine Derivatives.
  • Zheng, Z., et al. Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. Available from: [Link]

  • ResearchGate. (PDF) Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Available from: [Link]

  • Reaction Biology. Spotlight: Cell-based kinase assay formats. Available from: [Link]

  • Promega Corporation. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors.
  • Liu, X., et al. A deep learning based scaffold hopping strategy for the design of kinase inhibitors. Briefings in Bioinformatics. Available from: [Link]

  • Adriaenssens, E., et al. In vitro kinase assay. protocols.io. Available from: [Link]

  • Angeli, M., et al. Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters. Available from: [Link]

  • BellBrook Labs. How Does a Biochemical Kinase Assay Work?. Available from: [Link]

  • Asquith, C. R. M., et al. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. Available from: [Link]

  • Liu, X., et al. Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. Journal of Chemical Information and Modeling. Available from: [Link]

  • RSC Publishing. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Available from: [Link]

  • Creative Diagnostics. Kinase Activity Assay. Available from: [Link]

  • Al-Ostoot, F. H., et al. Recent Advances in Pyrimidine-Based Drugs. Molecules. Available from: [Link]

  • Chi, Y., et al. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. Available from: [Link]

  • Promega Corporation. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform.
  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]

  • ResearchGate. FDA‐approved kinase inhibitors containing Michael acceptors targeting various proteins, featuring pyrrolo[2,3‐d]pyrimidine and pyrimidine scaffolds along with a designed compound series. Available from: [Link]

  • Ghorab, M. M., et al. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances. Available from: [Link]

  • National Center for Biotechnology Information. FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Available from: [Link]

  • PubMed. FDA approved fused-pyrimidines as potential PI3K inhibitors: a computational repurposing approach. Available from: [Link]

  • ResearchGate. FDA‐Approved Pyrimidine‐Containing Drugs: Synthesis and Clinical Application. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols. Our focus is on the common synthetic route, the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[1] This reaction typically involves the coupling of 4-bromophenylboronic acid with a suitable chloro-methylpyrimidine derivative, catalyzed by a palladium complex.[2][3]

This document moves beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to diagnose issues and rationally optimize your reaction conditions for improved yield and purity.

Troubleshooting Guide: Enhancing Reaction Performance

This section addresses the most common challenges encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is consistently low or the conversion is incomplete. What are the primary factors to investigate?

Low yield is a frequent issue in Suzuki couplings and can often be traced to several key parameters.[4] A systematic approach to optimization is crucial. The table below outlines potential causes and corrective actions.

Potential Cause Underlying Rationale Recommended Action & Scientific Justification
Inactive or Deactivated Catalyst The active Pd(0) species is the engine of the catalytic cycle. It can be oxidized by atmospheric oxygen or degraded over time, halting the reaction.[4]Action: Use a fresh, high-purity palladium source. Consider using air-stable pre-catalysts (e.g., Buchwald-type G4 pre-catalysts) which readily generate the active Pd(0) species in situ.[5] If using a Pd(II) source like Pd(OAc)₂, ensure conditions are suitable for its reduction. Incrementally increase catalyst loading from 1-2 mol% up to 5 mol%.[5]
Suboptimal Base The base is critical for activating the boronic acid to form a more nucleophilic boronate complex, which is necessary for the transmetalation step.[1][2] Its strength and solubility can dramatically affect the reaction rate.Action: The choice of base is often solvent-dependent.[5] For this synthesis, inorganic bases like K₃PO₄ or K₂CO₃ are often effective.[6][7] If starting materials are base-sensitive, milder bases like Cs₂CO₃ or even KF can be used, though this may slow the reaction.[5][8] Ensure the base is finely powdered and anhydrous to maximize its reactivity.
Inappropriate Solvent System The solvent must solubilize the reagents and facilitate the interaction between the organic and aqueous phases (if used). It also influences the stability of the catalytic species.Action: Aprotic polar solvents are common. A mixture of 1,4-dioxane/water or toluene/water is a good starting point.[6][9] DMF can also be an effective solvent.[6] Crucially, all solvents must be thoroughly degassed (e.g., by freeze-pump-thaw cycles or sparging with argon/nitrogen) to remove dissolved oxygen, which deactivates the catalyst.[5]
Insufficient Reaction Temperature The oxidative addition and transmetalation steps of the Suzuki cycle often require thermal energy to overcome their activation barriers.Action: Many Suzuki couplings require heating, typically in the range of 80-110 °C.[5][6] If the reaction is sluggish, cautiously increasing the temperature can improve the rate and yield.[4] However, excessive heat can accelerate catalyst decomposition and promote side reactions. Monitor the reaction by TLC or LC-MS to find the optimal temperature.
Poor Reagent Quality Boronic acids can undergo degradation, particularly protodeboronation, where the C-B bond is cleaved. The purity of the halide starting material is also essential.Action: Use fresh 4-bromophenylboronic acid. If degradation is suspected, consider converting it to a more stable boronate ester (e.g., a pinacol ester), which can release the boronic acid slowly under reaction conditions.[4] Verify the purity of your 2,4-dichloro-6-methylpyrimidine or other starting pyrimidine.

Question 2: I'm observing significant protodeboronation of my 4-bromophenylboronic acid. How can I minimize this side reaction?

Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a major cause of reduced yield.[5] It is often promoted by excessive heat or a strongly basic, aqueous environment.

Causality: The boronic acid is susceptible to cleavage, especially in the presence of water and a strong base, converting it back to bromobenzene, which is inert in the subsequent coupling step.

Solutions:

  • Use a Milder Base: Switch from strong bases like NaOH or KOtBu to weaker inorganic bases such as K₃PO₄, Cs₂CO₃, or KF.[5][8]

  • Lower the Reaction Temperature: Perform the reaction at the lowest temperature that still allows for a reasonable reaction rate.

  • Minimize Water Content: While some water is often necessary, especially with inorganic bases, using an anhydrous solvent system with a soluble organic base might be an alternative. However, for many systems, a carefully controlled amount of water is beneficial.[8]

  • Use a Boronate Ester: As mentioned previously, using a more stable derivative like 4-bromophenylboronic acid pinacol ester can suppress protodeboronation by keeping the concentration of the free boronic acid low.[4]

Question 3: My final product is difficult to purify and contains persistent colored impurities. What purification strategies are most effective?

Purification can be challenging due to the formation of closely related byproducts or degradation products.

Solutions:

  • Column Chromatography: This is the most common and effective method. A silica gel column using a gradient elution system, typically starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with ethyl acetate, can effectively separate the desired product from starting materials and most byproducts.

  • Recrystallization: If a solid product is obtained, recrystallization is an excellent technique for achieving high purity. Screen various solvents to find one in which the product has high solubility at elevated temperatures but low solubility at room temperature or below.[10][11] Ethanol or acetone can be good starting points.[11]

  • Activated Carbon Treatment: If the product has a persistent color (often yellow or brown) due to high molecular weight, colored impurities, a charcoal treatment can be effective.[10] Dissolve the crude product in a suitable hot solvent, add a small amount (1-2% by weight) of activated carbon, stir for 15-30 minutes, and then perform a hot filtration through a pad of celite to remove the carbon before proceeding with crystallization.[10]

Frequently Asked Questions (FAQs)

Q1: What is the catalytic cycle for the Suzuki-Miyaura reaction?

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The three key steps are Oxidative Addition, Transmetalation, and Reductive Elimination.

Suzuki_Cycle pd0 Pd(0)L_n Active Catalyst oa_complex Ar-Pd(II)-X(L_n) Oxidative Addition Complex pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)-Ar'(L_n) Transmetalation Complex oa_complex->trans_complex Transmetalation halide_waste X⁻ oa_complex->halide_waste trans_complex->pd0 Reductive Elimination product Ar-Ar' (Coupled Product) trans_complex->product aryl_halide Ar-X (Pyrimidine-Cl) aryl_halide->pd0 boronic_acid Ar'-B(OH)₂ (Bromophenyl Boronic Acid) boronate [Ar'-B(OH)₃]⁻ boronic_acid->boronate base Base base->boronate boronate->oa_complex base_waste B(OH)₃ + Base-H⁺ boronate->base_waste

Sources

Technical Support Center: Purification of 4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals working with 4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine .

This highly functionalized pyrimidine derivative is a critical electrophilic intermediate often synthesized via the regioselective Suzuki–Miyaura cross-coupling of 4,6-dichloro-2-methylpyrimidine with 4-bromophenylboronic acid[1][2]. Due to the presence of two distinct halogens (a reactive aryl chloride and a cross-coupling-sensitive aryl bromide) and an electron-deficient heteroaromatic core, purification requires precise control over pH, solvent polarity, and thermal exposure to prevent degradation and isolate the target from closely related structural analogues[3][4].

Physicochemical Profiling & Impurity Matrix

Before initiating purification, it is critical to understand the physicochemical parameters of the target and the primary impurities generated during its synthesis.

Table 1: Target Compound Properties
ParameterValue / DescriptionImpact on Purification
Molecular Formula C11H8BrClN2High molecular weight halogens increase lipophilicity.
Reactivity Profile Electrophilic at C-6 (Cl); Cross-coupling active at C-4' (Br)Sensitive to nucleophilic aromatic substitution (SNAr) and hydrolysis[4].
Solubility Soluble in DCM, EtOAc, THF; Insoluble in waterIdeal for liquid-liquid extraction and normal-phase chromatography.
Stability Labile on acidic stationary phasesRequires buffered silica or neutral alumina to prevent C-Cl hydrolysis[3].
Table 2: Common Synthetic Impurities & Separation Strategies
ImpurityCausalitySeparation Strategy
4,6-Bis(4-bromophenyl)-2-methylpyrimidine Over-coupling (reaction at both C-4 and C-6 chlorides)[1].Elutes before the target in normal-phase chromatography due to higher lipophilicity.
4-Bromophenylboronic Acid Unreacted starting material.Removed via mild basic aqueous wash (1M Na2CO3) prior to chromatography[4].
6-Hydroxypyrimidine Derivative Hydrolysis of the C-6 chloride by water or acidic silanols[3].Highly polar; sticks to the baseline. Prevented by using 1% Et3N in eluents.
Palladium Black / Catalyst Degradation of the Pd(0) or Pd(II) catalyst[4].Removed via activated carbon treatment or thiol-functionalized silica scavengers[5].

Purification Workflow Architecture

The following logical workflow is designed to sequentially strip away salts, catalysts, and structural isomers while preserving the integrity of the labile 6-chloro group.

PurificationWorkflow Crude Crude Reaction Mixture (Suzuki Coupling) Workup Aqueous Workup (Na2CO3 Wash) Crude->Workup Removes salts & boronic acid PdRemoval Palladium Scavenging (Thiol-Silica / Carbon) Workup->PdRemoval Organic phase Chromatography Buffered Silica Column (Hexane/EtOAc + 1% Et3N) PdRemoval->Chromatography Removes catalyst Crystallization Recrystallization (Heptane/EtOAc) Chromatography->Crystallization Separates isomers Pure Pure Target Compound (>99% Purity) Crystallization->Pure Final polishing

Workflow for the purification of 4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine.

Troubleshooting & Frequently Asked Questions (FAQs)

Q1: During silica gel chromatography, my product yield drops significantly, and a highly polar byproduct appears at the baseline. What is happening? A: The 6-chloro position of the pyrimidine ring is highly electron-deficient, making it exceptionally susceptible to nucleophilic aromatic substitution (SNAr) and hydrolysis[4]. The slightly acidic nature of standard silica gel, combined with residual moisture, catalyzes the hydrolysis of the 6-chloro group into a 6-hydroxypyrimidine (which tautomerizes to a pyrimidinone). This byproduct is highly polar and irreversibly binds to the baseline[3]. Solution: Pre-treat your silica gel with 1% triethylamine (Et3N) to neutralize acidic silanol sites, or switch to neutral alumina for the stationary phase.

Q2: How do I separate the desired mono-coupled product from the di-coupled (bis-aryl) byproduct? A: Suzuki coupling of 4,6-dichloro-2-methylpyrimidine often yields a statistical mixture containing the di-coupled byproduct (where both chlorides have reacted)[1]. The di-coupled byproduct is significantly more lipophilic due to the addition of a second bromophenyl ring and the loss of the polar C-Cl bond. In normal-phase chromatography, this impurity will elute first. Solution: Use a shallow, optimized gradient of ethyl acetate in hexanes (e.g., 2% to 10% over 10 column volumes) to maximize the resolution between these two peaks. Do not exceed 15% EtOAc until the target has fully eluted.

Q3: My NMR shows residual 4-bromophenylboronic acid. How can I remove it without running a second column? A: Boronic acids frequently streak through silica columns due to extensive hydrogen bonding with the stationary phase. Instead of relying on chromatography, utilize a targeted aqueous workup[4]. Solution: Wash the post-reaction organic layer with a mild aqueous base, such as 1M Na2CO3. The base converts the boronic acid into a water-soluble boronate salt, allowing it to partition cleanly into the aqueous phase while the highly organic pyrimidine remains in the organic layer.

Q4: The isolated product has a persistent brownish tint, likely from residual palladium. How do I achieve pharmaceutical-grade purity? A: Palladium black and soluble Pd-complexes often co-elute with nitrogen-containing heterocycles. Solution: Implement an activated carbon treatment prior to crystallization[5]. Dissolve the crude product in hot ethyl acetate, add 1-2% (w/w) activated carbon, stir for 15 minutes, and filter hot through a pad of Celite. Alternatively, stir the organic solution with a metal scavenger like SiliaMetS Thiol for 2 hours before filtration.

Key Experimental Protocols

Protocol A: Buffered Normal-Phase Column Chromatography

This protocol ensures the separation of positional isomers while preventing the acid-catalyzed hydrolysis of the 6-chloro pyrimidine core[3].

  • Stationary Phase Preparation: Prepare a slurry of silica gel (230-400 mesh) using a solvent mixture of Hexanes containing 1% (v/v) Triethylamine (Et3N). The Et3N neutralizes the acidic silanol groups.

  • Column Packing: Pour the slurry into the column and allow it to settle under gravity or light positive pressure. Flush the column with 2 column volumes (CV) of the buffered hexane to ensure uniform equilibration.

  • Sample Loading: Dissolve the crude 4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine in a minimal amount of Dichloromethane (DCM). Apply the solution evenly to the top of the silica bed.

  • Elution Gradient:

    • Elute with 3 CV of 100% Hexanes (buffered with 1% Et3N) to flush out non-polar impurities and the di-coupled byproduct.

    • Gradually increase polarity to 5% Ethyl Acetate in Hexanes (buffered) over 3 CV.

    • Increase to 10% Ethyl Acetate in Hexanes (buffered). The target compound typically elutes in this window.

  • Fraction Analysis: Monitor fractions via TLC (UV 254 nm). The target compound will appear as a distinct, UV-active spot. Pool the pure fractions and concentrate under reduced pressure at a bath temperature strictly below 40 °C to prevent thermal degradation.

Protocol B: Activated Carbon Treatment and Recrystallization

This protocol is utilized for final polishing, removing trace palladium and achieving >99% purity[5].

  • Dissolution: Transfer the concentrated, chromatographed product into a round-bottom flask. Add minimal hot Ethyl Acetate (approx. 60 °C) until the solid is completely dissolved.

  • Carbon Treatment: Add activated carbon (Darco® or equivalent) at 2% by weight of the crude product. Stir the suspension aggressively at 60 °C for 20 minutes[5].

  • Hot Filtration: Filter the hot suspension through a tightly packed, pre-wetted pad of Celite in a sintered glass funnel. Wash the Celite pad with a small volume of hot Ethyl Acetate to ensure complete recovery. The filtrate should now be pale yellow or colorless.

  • Anti-Solvent Addition: Transfer the filtrate to an Erlenmeyer flask. While stirring gently, slowly add Heptane (anti-solvent) dropwise until the solution becomes faintly turbid.

  • Crystallization: Remove the flask from the heat source and allow it to cool to room temperature undisturbed for 2 hours. Once initial crystals form, transfer the flask to an ice bath (0-5 °C) for an additional 1 hour to maximize yield.

  • Isolation: Filter the purified crystals via vacuum filtration, wash with ice-cold Heptane, and dry under high vacuum for 12 hours.

References

  • BenchChem Technical Support Team. "Technical Support Center: Purification of Chlorinated Pyrimidine Intermediates." BenchChem.
  • BenchChem Technical Support Team. "Technical Support Center: Purification of Pyrimidine Derivatives by Column Chromatography." BenchChem.
  • BenchChem Technical Support Team. "Technical Support Center: Reactions Involving 4,6-dichloro-2-methylpyrimidine." BenchChem.
  • Masquelin, T., et al. "Syntheses and optimization of new GS39783 analogues as positive allosteric modulators of GABAB receptors." PMC / NIH.
  • Salih, M., et al. "New pyrimidine derivatives as potential agents against hepatocellular carcinoma: design, synthesis, and in vitro and in vivo biological evaluations." Frontiers in Chemistry.

Sources

Section 1: Diagnostic FAQs – Troubleshooting Coupling Failures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Biaryl Pyrimidine Synthesis. As a Senior Application Scientist, I have designed this portal to move beyond generic protocols. Here, we troubleshoot the root causes of synthetic failures—specifically focusing on regioselectivity, catalyst poisoning, and reaction stalling during palladium-catalyzed cross-coupling.

Every recommendation below is grounded in mechanistic causality and validated by established organometallic principles.

Q1: Why am I getting a complex mixture of isomers when coupling 2,4-dichloropyrimidine?

The Causality: The pyrimidine ring is a highly electron-deficient heterocycle. In multi-halogenated pyrimidines, the positions are not equally reactive toward the active Pd(0) catalyst during the oxidative addition step. The C4 and C6 positions are highly activated due to their vinylogous relationship to the electronegative nitrogen atoms, making them significantly more electron-deficient than the C2 position[1]. While C2 is situated between two nitrogens, its orbital overlap and s-character make it slightly less reactive than C4[1][2].

If you are observing a mixture of C4-aryl, C2-aryl, and C2,4-diaryl products, your reaction conditions (temperature, base strength, or equivalents of boronic acid) are likely too aggressive, eroding the natural kinetic preference for C4 oxidative addition.

The Solution: To achieve strict C4-selectivity, you must exploit this kinetic difference by using exactly 1.0 equivalent of the boronic acid, a mild base (like Na₂CO₃), and lower temperatures (60–70 °C). Only after the C4 position is fully functionalized should you push the temperature and base strength to force coupling at the C2 position.

Q2: My Suzuki-Miyaura coupling stalls at 30% conversion, even with fresh catalyst. Why?

The Causality: You are likely experiencing catalyst poisoning. The pyrimidine core is rich in Lewis basic nitrogen atoms. During the catalytic cycle, these unhindered nitrogen atoms can strongly coordinate to the palladium center (either Pd(0) or the Pd(II) intermediate), forming a stable, off-cycle bis-amine palladium complex[3]. This traps the metal, preventing it from participating in the rate-determining oxidative addition or transmetalation steps.

The Solution: You must sterically or electronically block this interaction.

  • Steric Shielding: Switch from standard ligands like PPh₃ (which readily forms inactive nanoparticles[2]) to bulky, electron-rich dialkylbiaryl phosphines (e.g., XPhos or RuPhos). The massive steric bulk of the XPhos ligand creates a deep catalytic pocket that physically prevents the pyrimidine nitrogen from binding to the palladium center.

  • Electronic Masking: Alternatively, introduce a Lewis acid additive. Recent studies demonstrate that non-covalent Zn···N interactions (using zinc salts or zinc-porphyrins) can temporarily bind the pyrimidine nitrogens, masking them from the palladium catalyst and restoring catalytic turnover[4].

G Pd0 Active Pd(0)L2 Catalyst OxAdd Oxidative Addition (Rate-determining) Pd0->OxAdd + Pyrimidine-X TransMet Transmetalation (Ar-B(OH)2) OxAdd->TransMet Poison Off-Cycle Inactive Species (Pd-N Pyrimidine Coordination) OxAdd->Poison N-coordination (Sterically unhindered) RedElim Reductive Elimination (Product Formation) TransMet->RedElim RedElim->Pd0 - Biaryl Product Poison->OxAdd Bulky Ligands (e.g., XPhos)

Caption: Catalytic cycle showing productive cross-coupling vs. off-cycle catalyst poisoning.

Section 2: Quantitative Data & Ligand Selection

Selecting the correct ligand is the single most critical variable in pyrimidine cross-coupling. The table below summarizes the expected outcomes when coupling 2,4-dichloropyrimidine with 1.0 equivalent of phenylboronic acid under various ligand environments.

Table 1: Impact of Ligand Choice on Regioselectivity and Yield

Catalyst / Ligand SystemBase / SolventTemp (°C)Total Yield (%)C4-Aryl SelectivityC2-Aryl SelectivityMechanistic Rationale
Pd(PPh₃)₄Na₂CO₃ / Toluene11045%60%40%High temp and unhindered Pd leads to poor regiocontrol and nanoparticle formation[2].
Pd(OAc)₂ / PPh₃K₂CO₃ / Dioxane8055%75%25%Moderate control; susceptible to Pd-N catalyst poisoning[3].
Pd₂dba₃ / XPhosK₃PO₄ / Dioxane60>90%>95%<5%Bulky ligand prevents N-coordination; mild temp preserves kinetic C4 preference[5].
Pd(dppf)Cl₂K₃PO₄ / DMF10085%N/A (Diaryl)N/A (Diaryl)Bidentate ligand and high temp force global arylation at both C2 and C4.

Section 3: Validated Experimental Workflows

Protocol: Highly Regioselective Synthesis of 4-Aryl-2-chloropyrimidine

This protocol is designed as a self-validating system. It utilizes XPhos to prevent catalyst poisoning and leverages strict stoichiometric and temperature controls to ensure exclusive C4-arylation.

Reagents Required:

  • 2,4-Dichloropyrimidine (1.00 mmol)

  • Arylboronic acid (1.05 mmol) (Note: Do not exceed 1.05 equiv to prevent over-arylation)

  • Pd₂dba₃ (0.02 mmol, 2 mol%)

  • XPhos (0.048 mmol, 4.8 mol%)

  • K₃PO₄ (2.00 mmol, finely milled)

  • 1,4-Dioxane/H₂O (4:1 v/v, thoroughly degassed)

Step-by-Step Methodology:

  • Catalyst Pre-activation: In an oven-dried Schlenk flask under argon, combine Pd₂dba₃ and XPhos. Add 2 mL of anhydrous, degassed 1,4-dioxane. Stir at room temperature for 15 minutes. Causality: This ensures the complete formation of the active monomeric L-Pd(0) species before introducing the Lewis basic pyrimidine.

  • Substrate Addition: To a separate flask, add 2,4-dichloropyrimidine, the arylboronic acid, and K₃PO₄.

  • Solvent Introduction: Transfer the pre-activated catalyst solution to the substrate flask via syringe. Add the remaining 1,4-dioxane and H₂O to achieve a 0.2 M concentration.

  • Kinetic Temperature Control: Heat the reaction strictly to 60 °C. Validation Checkpoint: Monitor by LC-MS at 2 hours. You should observe the mass of the mono-arylated product. If di-arylation is observed, lower the temperature to 50 °C for future runs.

  • Quench and Extraction: Once the starting material is consumed (typically 4-6 hours), cool to room temperature. Dilute with EtOAc and wash with water to remove the phosphate salts and boronic acid byproducts.

  • Purification: Purify via silica gel chromatography. The 4-aryl-2-chloropyrimidine will elute faster than any trace di-arylated byproduct due to lower polarity.

Regio Start 2,4-Dichloropyrimidine Path1 1.0 equiv Ar-B(OH)2 Na2CO3 or K3PO4, 60°C Start->Path1 Path2 2.2 equiv Ar-B(OH)2 K3PO4, Pd(dppf)Cl2, 100°C Start->Path2 Prod1 4-Aryl-2-chloropyrimidine (Kinetic Major Product) Path1->Prod1 Fast at C4 Prod2 2,4-Diarylpyrimidine (Thermodynamic Product) Path2->Prod2 Global Arylation Prod1->Path2 2nd Arylation (Requires heat)

Caption: Regioselective workflow for the sequential arylation of 2,4-dichloropyrimidine.

References

  • Regioselective palladium-catalyzed Suzuki-Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines Source: ResearchGate URL:[Link]

  • Practical Aspects of Carbon-Carbon Cross-Coupling Reactions Using Heteroarenes Source: University of Groningen URL:[Link]

  • Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions Source: ResearchGate URL:[Link]

Sources

Technical Support Center: Troubleshooting Palladium Catalyst Deactivation in Suzuki Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to catalyst deactivation, a frequent challenge that can lead to low yields, reaction failures, and the formation of unwanted side products. By understanding the underlying causes of deactivation, you can develop more robust and reproducible synthetic methods.

Frequently Asked Questions (FAQs)

This section addresses specific problems you may encounter during your experiments. Each answer provides diagnostic insights and actionable solutions based on established chemical principles.

Category 1: Low or No Product Formation

Q1: My Suzuki reaction has failed or resulted in a very low yield. What are the first things I should check?

A1: When a Suzuki reaction fails, it is essential to systematically review the foundational parameters before investigating more complex catalyst deactivation pathways. Often, the issue lies in the basic setup and reagent quality.

  • Reagent Integrity : Boronic acids and their esters are susceptible to degradation, particularly protodeboronation where the C-B bond is cleaved by water.[1][2] Ensure your boronic acid is pure and dry. Palladium catalysts, especially Pd(0) sources like Pd(PPh₃)₄, can be sensitive to air and moisture.[3] Using a fresh or properly stored catalyst is critical.

  • Inert Atmosphere : The active catalyst in the Suzuki cycle is a Pd(0) species.[4][5] Oxygen can oxidize Pd(0) to inactive Pd(II), which can also promote undesirable side reactions like the homocoupling of boronic acids.[1][6] Rigorous degassing of solvents and the reaction vessel is not optional; it is a requirement for success.

  • Choice of Base and Solvent : The base is not just a passive reagent; it is crucial for activating the boronic acid for transmetalation.[7] The solubility of the base and all starting materials is paramount. An inappropriate solvent/base combination can halt the reaction entirely.[3][8] For example, if your base is insoluble, the reaction will not proceed efficiently. Biphasic systems (e.g., toluene/water) are common, but require vigorous stirring to ensure efficient phase transfer.[9]

  • Stoichiometry : While seemingly basic, incorrect stoichiometry is a common pitfall. Use a slight excess (1.1–1.5 equivalents) of the boronic acid partner, but avoid a large excess which can sometimes lead to side reactions.[1]

Q2: I've confirmed my basic setup is correct, but the reaction still fails. I suspect catalyst poisoning. What are the common poisons and how can I diagnose this?

A2: Catalyst poisoning occurs when species in the reaction mixture bind strongly to the palladium center, blocking its active sites and arresting the catalytic cycle.[10]

  • Common Poisons :

    • Sulfur Compounds : Even trace amounts of sulfur (e.g., from starting materials or solvents) can act as potent poisons.[10][11]

    • Coordinating Heterocycles : The lone pair of electrons on nitrogen atoms, particularly in pyridines and related heterocycles, can coordinate to the palladium center and inhibit catalysis.[3][12]

    • Halides : While necessary as the leaving group on the electrophile, excess iodide, in particular, can act as an inhibitor by strongly binding to the palladium center and slowing down the catalytic cycle.[4]

    • Solvent Impurities : Peroxides in ether solvents (like THF or dioxane) or contaminants in recycled solvents can poison the catalyst.[13][14]

  • Diagnosis : The most effective way to diagnose poisoning is to run a control experiment using highly purified reagents.

    Protocol 1: Diagnosing Catalyst Poisoning via a High-Purity Control Experiment
    • Baseline Reaction : Set up your reaction using your standard reagents and solvents. Monitor its progress and determine the final yield.

    • High-Purity Reaction : Set up an identical reaction, but with the following substitutions:

      • Use a fresh bottle of high-purity, anhydrous, and degassed solvent.

      • Use a fresh vial of the palladium catalyst and ligand.

      • If possible, recrystallize or purify your aryl halide and boronic acid starting materials.

    • Analysis : Compare the outcome of the two reactions. A significant improvement in the high-purity reaction strongly suggests that one of your standard reagents or solvents contains a catalyst poison.[10]

Q3: My reaction is clean but very slow or stalls at partial conversion. Could my choice of ligand be the issue?

A3: Absolutely. The ligand is arguably the most critical component for modulating the catalyst's activity and stability.[4] It stabilizes the Pd(0) state, prevents aggregation into palladium black, and fine-tunes the steric and electronic properties of the metal center to facilitate the key steps of the catalytic cycle.[4][15]

  • Mechanism of Action : Bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphines like SPhos and XPhos) or N-heterocyclic carbenes (NHCs) are often required for challenging substrates.[3][15][16]

    • Steric Bulk : Promotes the formation of monoligated L₁Pd(0) species, which are often more reactive in the oxidative addition step than more coordinated complexes.[15]

    • Electron-Donating Ability : Increases the electron density on the palladium, which facilitates the oxidative addition step and enhances overall catalyst stability.[15]

  • Troubleshooting with Ligands :

    • For Unactivated/Hindered Substrates : If you are using a simple ligand like PPh₃ with an electron-rich or sterically hindered aryl chloride, the reaction will likely fail. Switching to a more advanced ligand like SPhos, XPhos, or RuPhos is a standard and effective strategy.[12][15]

    • For Heterocyclic Substrates : The coordination of a heteroatom (like pyridine nitrogen) to the palladium center can deactivate the catalyst. Bulky ligands are essential to sterically shield the palladium and prevent this inhibitory binding.[3][12]

Ligand Type Common Examples Best For Key Feature
Simple Phosphines PPh₃, P(t-Bu)₃Activated aryl bromides & iodidesGeneral purpose, but limited scope.
Buchwald Ligands SPhos, XPhos, RuPhosHindered substrates, aryl chlorides, N-heterocyclesBulky and electron-rich, high activity.[15]
N-Heterocyclic Carbenes IPr, IMesAryl chlorides, electron-poor substratesStrong sigma-donors, form very stable complexes.[16][17]
Bidentate Phosphines DPPF, XantPhosCan be effective, but require careful optimization.Can sometimes lead to inactive complexes if not properly activated.[4]
Category 2: Catalyst Precipitation (Palladium Black)

Q4: I'm observing a black precipitate forming in my reaction. What is it and how do I prevent it?

A4: The black precipitate is almost certainly "palladium black," which consists of aggregated, bulk palladium metal.[10][18] This is the ultimate deactivation pathway, as the palladium atoms on the interior of the aggregate are no longer accessible to participate in catalysis.

  • Cause : Palladium black forms when the Pd(0) species, which is the active catalyst, is not sufficiently stabilized by its ligands.[13] The "naked" or poorly-ligated Pd(0) atoms have a strong tendency to aggregate. This process, known as Ostwald ripening, leads to the formation of increasingly large nanoparticles that eventually precipitate out of solution.[13]

  • Prevention Strategies :

    • Adequate Ligand Loading : Ensure you are using a sufficient ligand-to-palladium ratio. For monodentate ligands, a ratio of 2:1 to 4:1 (ligand:Pd) is common. An insufficient amount of ligand is a primary cause of aggregation.[12]

    • Use Stabilizing Ligands : As discussed in Q3, bulky and electron-rich ligands are superior at stabilizing the monomeric Pd(0) species and preventing aggregation.[4][10]

    • Control Temperature : Excessively high temperatures can accelerate both ligand degradation and catalyst aggregation.[12] While heat is often necessary, avoid "nuking" the reaction unless systematic optimization has shown it to be beneficial.

    • Minimize Reaction Time : If the reaction is complete, work it up. Prolonged heating after product formation only increases the risk of catalyst decomposition.

Diagram 1: The Suzuki-Miyaura Catalytic Cycle This diagram illustrates the fundamental steps of a successful reaction. Catalyst deactivation represents a departure from this productive cycle.

Suzuki_Cycle Pd0 LₙPd(0) Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_RX LₙPd(II)(R¹)(X) OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_R1R2 LₙPd(II)(R¹)(R²) Transmetal->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Regeneration Product R¹-R² (Product) RedElim->Product Reagents R¹-X + (HO)₂B-R² + Base Reagents->OxAdd Aryl Halide (R¹-X) Reagents->Transmetal Boronic Acid + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Category 3: Unwanted Side Products

Q5: My main side product is a dimer of my boronic acid (homocoupling). What causes this and how can I suppress it?

A5: Homocoupling of the boronic acid (R²-B(OH)₂ → R²-R²) is a classic side reaction in Suzuki couplings. It is primarily caused by the presence of Pd(II) species and oxygen.[1][4]

  • Mechanism : While the desired catalytic cycle relies on Pd(0), any Pd(II) present in the reaction (either from the precatalyst or from oxidation of Pd(0) by air) can mediate the homocoupling of two boronic acid molecules. This process reduces the Pd(II) to Pd(0), which can then enter the desired catalytic cycle, but it consumes your valuable nucleophile.[4][6]

  • Suppression Strategies :

    • Rigorous Degassing : This is the most critical factor. Thoroughly sparging your solvents with an inert gas (argon or nitrogen) or using several freeze-pump-thaw cycles before adding the catalyst will minimize dissolved oxygen and prevent the oxidation of Pd(0).[1][6]

    • Use a Pd(0) Precatalyst : Using a precatalyst already in the Pd(0) oxidation state, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can reduce homocoupling compared to Pd(II) sources like Pd(OAc)₂ or PdCl₂, which require an initial reduction step that can be inefficient.[4]

    • Add a Mild Reducing Agent : In some cases, adding a mild reducing agent like potassium formate can help scavenge any Pd(II) species without interfering with the main reaction.[6]

    • Control Stoichiometry : Do not use a large excess of the boronic acid, as this can increase the statistical likelihood of homocoupling.[1]

Q6: I am observing significant amounts of dehalogenated starting material. What leads to this side reaction?

A6: Dehalogenation is the replacement of the halide on your electrophile with a hydrogen atom (R¹-X → R¹-H). This side reaction typically occurs after the oxidative addition step. The resulting Ar-Pd(II)-X intermediate can react with a hydride source in the mixture.[4]

  • Potential Hydride Sources :

    • Amine bases or their impurities.

    • Alcoholic solvents.

    • Water, in some cases.

    • Trace impurities in other reagents.

  • Minimization :

    • Choice of Base : If using an amine base, consider switching to an inorganic base like K₃PO₄ or Cs₂CO₃.

    • Solvent Purity : Ensure your solvent is pure and anhydrous if possible.

    • Optimize Conditions : Sometimes, dehalogenation is more prevalent at higher temperatures. Screening lower temperatures may be beneficial.

Diagram 2: Major Palladium Catalyst Deactivation Pathways This diagram shows the primary off-cycle pathways that lead to an inactive catalyst.

Deactivation cluster_cycle Productive Catalytic Cycle cluster_deactivation Deactivation Pathways Active_Pd0 L-Pd(0) (Active Monomer) Pd_Intermediate Ar-Pd(II)-X Active_Pd0->Pd_Intermediate Oxidative Addition Pd_Black [Pd]ₙ (Palladium Black) Active_Pd0->Pd_Black Aggregation (Low [Ligand] or High Temp) Inactive_PdII L-Pd(II)-O (Oxidized) Active_Pd0->Inactive_PdII Oxidation (O₂) Poisoned_Pd L-Pd(0)-Poison (Inhibited) Active_Pd0->Poisoned_Pd Poisoning (S, N-het, etc.) Pd_Intermediate->Active_Pd0 Transmetalation & Reductive Elimination

Caption: Key pathways leading to the deactivation of the palladium catalyst.

Pro-Tips for Robust Suzuki Couplings: A Troubleshooting Workflow

When faced with a challenging Suzuki reaction, a logical, step-by-step approach is the key to success. Use the following workflow to guide your optimization efforts.

Diagram 3: Troubleshooting Workflow for Failed Suzuki Reactions

Troubleshooting_Workflow Start Reaction Failed (Low Yield / No Product) Check_Basics Step 1: Verify Basics - Reagent Quality & Stoichiometry? - Inert Atmosphere (Degassed)? - Correct Base/Solvent Combo? Start->Check_Basics Basics_OK Basics Are Correct Check_Basics->Basics_OK Fix_Basics Correct Basic Setup (Use fresh reagents, degas, etc.) Basics_OK->Fix_Basics No Check_Poisoning Step 2: Suspect Poisoning? Run High-Purity Control Exp. Basics_OK->Check_Poisoning Yes Fix_Basics->Start Re-run Poisoning_Found Poisoning Confirmed? Check_Poisoning->Poisoning_Found Purify_Reagents Purify Starting Materials & Solvents Poisoning_Found->Purify_Reagents Yes Check_Conditions Step 3: Screen Reaction Conditions - Ligand (e.g., PPh₃ -> SPhos)? - Temperature (Increase/Decrease)? - Base (e.g., Na₂CO₃ -> K₃PO₄)? Poisoning_Found->Check_Conditions No Purify_Reagents->Start Re-run Conditions_Optimized Conditions Optimized? Check_Conditions->Conditions_Optimized Success Successful Reaction Conditions_Optimized->Success Yes Consult Consult Literature for Specialized Conditions Conditions_Optimized->Consult No

Caption: A decision-tree workflow for systematic troubleshooting of Suzuki reactions.

References
  • Hussain, F. H. S., et al. (2018). Why can't I achieve good yields for this Suzuki reaction? ResearchGate. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Various Authors. (2023). The Role of Ligand Transformations on the Performance of Phosphite- and Phosphinite-Based Palladium Catalysts in the Suzuki Reaction. ResearchGate. [Link]

  • de Vries, J. G., & Grice, K. A. (2025). Why does palladium catalyst deactivate during Suzuki coupling in small-scale undergraduate labs? ResearchGate. [Link]

  • Gale, D. Z., et al. (2025). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. ScienceDirect. [Link]

  • Cano, R., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry. [Link]

  • Arbonés, P., et al. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Wiley Online Library. [Link]

  • Ye, Z., et al. (2025). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]

  • Sulman, M., et al. (2020). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. MDPI. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]

  • Chemistry Learner. (2026). Suzuki Coupling Reaction | Palladium Catalyzed Carbon-Carbon Bond Formation Reaction. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Csupor, D., et al. (2018). Curse or blessing? Influence of impurities on cross-coupling — Guideline for elucidating catalysts. Semantic Scholar. [Link]

  • Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ACS Publications. [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • Reddit User Discussion. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]

  • Liu, J., et al. (2017). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. ACS Publications. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • The Organic Chemistry Tutor. (2024). Common Byproducts in Suzuki Coupling. YouTube. [Link]

Sources

Technical Support Center: Troubleshooting & Purification Guide for 4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical behaviors and purification challenges associated with 4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine .

Because this molecule is typically synthesized via a site-selective Suzuki-Miyaura cross-coupling between 4,6-dichloro-2-methylpyrimidine and 4-bromophenylboronic acid, its impurity profile is highly predictable but notoriously difficult to resolve using standard generic workflows. This guide explains the causality behind these impurities and provides self-validating, step-by-step methodologies to isolate the pure target compound.

Understanding the Impurity Profile

Before initiating any purification, you must understand the physiochemical nature of the impurities generated during the synthesis. The pyrimidine ring is highly electron-deficient, making the C6-chlorine highly reactive, while the nitrogen atoms act as excellent ligands for transition metals.

Table 1: Quantitative Data & Common Impurity Profiles
Impurity TypeChemical IdentityOrigin / CausalityPolarity (TLC/HPLC)Primary Removal Strategy
Heavy Metal Palladium (Pd⁰ / Pd²⁺)Catalyst residue from the Suzuki-Miyaura coupling. Pd coordinates strongly to pyrimidine nitrogens.N/AChemical Scavenging (Si-Thiol / Activated Carbon)
Degradant 4-(4-Bromophenyl)-6-hydroxy-2-methylpyrimidineHydrolysis of the C6-Cl bond due to extreme pH exposure during aqueous workup.High Polarity (Low Rf)Liquid-Liquid Extraction (Mild Base)
Side-Product 4,6-Bis(4-bromophenyl)-2-methylpyrimidineOver-coupling of the dichloropyrimidine starting material due to poor catalyst chemoselectivity.High Lipophilicity (High Rf)Recrystallization (Heptane/EtOAc)
Starting Material 4,6-Dichloro-2-methylpyrimidineIncomplete reaction conversion.Moderate PolarityVacuum Distillation / Chromatography

Mechanistic Insight: The Hydrolysis Pathway

A critical failure point in isolating this molecule is the unintended hydrolysis of the 6-chloro group. The chloropyrimidine ring is highly sensitive to extreme pH. At a pH < 2, the pyrimidine nitrogen protonates, drastically increasing the electrophilicity of the C6 position and making it highly susceptible to nucleophilic attack by water [2]. Conversely, strong bases (pH > 10) facilitate direct nucleophilic aromatic substitution (S_NAr) by hydroxide ions.

HydrolysisPathway Intact 4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine (Target Product) Acidic Aqueous Acid (pH < 2) Protonation of Pyrimidine Ring Intact->Acidic Prolonged acidic exposure Basic Aqueous Base (pH > 10) Direct OH- Attack Intact->Basic Strong base workup Degraded 4-(4-Bromophenyl)-6-hydroxy-2-methylpyrimidine (Polar Impurity / Tautomer) Acidic->Degraded H2O attack Basic->Degraded Cl- displacement

Hydrolysis degradation pathway of the 6-chloropyrimidine ring under extreme pH.

Step-by-Step Purification Methodologies

To achieve >99% purity and <10 ppm residual palladium, the purification must be executed as a sequential, self-validating system.

Phase 1: Palladium Scavenging Protocol

Simple aqueous washing will not remove palladium because the pyrimidine ring forms a stable coordination complex with the metal. A scavenger with a higher binding affinity is required [1].

  • Preparation : Dissolve the crude reaction mixture in a moderately polar solvent (e.g., Ethyl Acetate or Dichloromethane) to achieve a concentration of ~0.1 M.

  • Scavenger Addition : Add 5–10 wt% (relative to the crude mass) of a thiol-functionalized silica scavenger (e.g., Si-Thiol) or activated carbon (e.g., Darco KB-B).

  • Incubation : Stir the suspension at 40°C for 4 to 16 hours. Causality: Elevated temperatures increase the kinetic dissociation of Pd from the pyrimidine ring, allowing it to bind irreversibly to the scavenger.

  • Filtration : Filter the mixture through a tightly packed pad of Celite to remove the solid scavenger. Wash the pad with 2 column volumes of the solvent.

  • System Validation : Submit an aliquot of the filtrate for ICP-MS analysis. The target Pd concentration must be <10 ppm before proceeding.

Phase 2: Liquid-Liquid Extraction (LLE)

This step removes inorganic salts and polar hydrolysis degradants while preserving the intact 6-chloro group.

  • Quenching : Quench the reaction mixture using a mild aqueous buffer (e.g., 10% w/v aqueous NaHCO₃, maintaining pH ~8). Causality: Maintaining a mildly basic pH prevents the acid-catalyzed protonation of the pyrimidine ring, halting hydrolysis [2].

  • Extraction : Extract the aqueous layer with Ethyl Acetate (3 × 1 Vol). The highly polar 6-hydroxy impurity will predominantly partition into the aqueous layer as a pyrimidinolate salt.

  • Washing & Drying : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at <40°C to prevent thermal degradation.

Phase 3: Recrystallization (Over-Coupling Removal)

The over-coupled bis-adduct (4,6-bis(4-bromophenyl)-2-methylpyrimidine) is highly lipophilic and co-elutes during standard chromatography. Recrystallization is the most reliable method for its removal.

  • Dissolution : Dissolve the concentrated crude mixture in the minimum required volume of hot Ethyl Acetate (60°C).

  • Anti-Solvent Addition : Slowly add Heptane (anti-solvent) dropwise until the solution becomes slightly turbid (typical optimal ratio is 1:4 EtOAc:Heptane).

  • Crystallization : Allow the mixture to cool to room temperature slowly over 2 hours to promote the growth of pure crystal lattices, then transfer to an ice bath (0–5°C) for 1 hour.

  • Isolation : Filter the crystals and wash with cold Heptane.

  • System Validation : Verify purity via HPLC (UV at 254 nm). The lipophilic bis-adduct will remain dissolved in the mother liquor.

PurificationWorkflow Crude Crude Reaction Mixture (Contains Pd, Isomers, Hydrolysis Products) PdScavenge Palladium Scavenging (Si-Thiol or Darco KB-B, 40°C, 4h) Crude->PdScavenge Filtration Filtration & Concentration (Remove Scavenger) PdScavenge->Filtration LLE Liquid-Liquid Extraction (Mild pH 7-8 Bicarbonate Wash) Filtration->LLE Recryst Recrystallization (e.g., Heptane/EtOAc) LLE->Recryst Pure Pure 4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine (>99% Purity, <10 ppm Pd) Recryst->Pure

Workflow for the purification of 4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine.

Troubleshooting FAQs

Q: My product is converting into a highly polar baseline spot on TLC during silica gel chromatography. What is happening? A: You are observing on-column hydrolysis. Standard silica gel is slightly acidic. Because the 6-chloro group on the pyrimidine ring is highly activated, it can undergo hydrolysis directly on the column if the silica is too active or if the eluent contains trace moisture [2]. Solution: Pre-treat your silica gel with 1% Triethylamine (TEA) to neutralize the acidic silanol groups, or switch to neutral alumina chromatography.

Q: How can I suppress the formation of the 4,6-bis(4-bromophenyl)-2-methylpyrimidine impurity during the initial synthesis? A: Over-coupling is a result of poor chemoselectivity during the Suzuki-Miyaura reaction. To minimize this, ensure strict stoichiometric control (use exactly 0.95 to 1.0 equivalents of 4-bromophenylboronic acid). Furthermore, employing a sterically encumbered ligand (e.g., FcPPh₂ or bulky Buchwald phosphines) increases the transition state barrier for the second oxidative addition, heavily favoring the mono-coupled product [3].

Q: My palladium levels are still >50 ppm after scavenging. What went wrong? A: This usually occurs if the scavenging temperature was too low or the contact time was insufficient. Palladium-pyrimidine coordination bonds are strong. If scavenging at room temperature fails, increase the temperature to 40–50°C to provide the activation energy required for the Pd to dissociate from the pyrimidine and bind to the thiol/carbon scavenger [1].

References

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Organic Process Research & Development, ACS Publications URL:[Link]

  • Chloropyrimidine Intermediates (EP0741710B1)
  • Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters Organic Letters, ACS Publications URL:[Link]

Validation & Comparative

4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine vs other kinase inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: 4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine as a Privileged Scaffold vs. Traditional Kinase Inhibitors

Executive Summary

In the landscape of targeted oncology and signal transduction therapy, the design of ATP-competitive kinase inhibitors relies heavily on modular, highly optimized chemical scaffolds. 4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine represents a highly versatile, privileged pharmacophore and synthetic precursor[1]. Unlike fully elaborated clinical drugs, this molecule serves as a foundational building block: the pyrimidine core acts as the hinge-binding motif, the 4-bromophenyl group extends into the hydrophobic pocket to exploit halogen bonding, and the 6-chloro substituent provides a highly reactive handle for Nucleophilic Aromatic Substitution (SNAr) to generate diverse inhibitor libraries[2][3].

This guide objectively compares the structural and functional advantages of bromophenyl-pyrimidine derivatives against other dominant kinase inhibitor classes (e.g., quinazolines and pyrrolopyrimidines) and provides validated experimental protocols for evaluating their efficacy.

Mechanistic Rationale: The Anatomy of the Scaffold

To understand why this specific pyrimidine derivative is utilized in drug discovery, we must deconstruct its binding mechanics within the kinase ATP-binding cleft:

  • The Pyrimidine Core (Hinge Binder): The nitrogen atoms of the pyrimidine ring act as critical hydrogen bond acceptors, interacting directly with the backbone amides of the kinase hinge region (e.g., Met793 in EGFR or Leu83 in CDK2)[4]. The 2-methyl group provides subtle steric bulk that can dictate rotational conformation and improve kinase selectivity.

  • The 4-Bromophenyl Group (Halogen Bonding): The inclusion of a heavy halogen (bromine) is not merely for lipophilicity. Bromine exhibits a "sigma-hole"—a region of positive electrostatic potential at the tip of the C–Br bond[5]. This allows the bromine atom to act as a highly directional Lewis acid, forming strong, non-covalent halogen bonds with backbone carbonyls or gatekeeper residues deep within the hydrophobic pocket[5][6]. This interaction significantly prolongs target residence time compared to unhalogenated analogs[6].

  • The 6-Chloro Substituent (Synthetic Handle): The electron-withdrawing nature of the pyrimidine ring makes the 6-chloro position highly susceptible to SNAr or Buchwald-Hartwig amination. This allows researchers to rapidly synthesize libraries of 6-amino derivatives to probe the solvent-exposed region of the kinase[7].

Mechanism cluster_0 Kinase Signaling Cascade & Inhibition Ligand Extracellular Signal (e.g., EGF) Receptor Receptor Tyrosine Kinase (Active Conformation) Ligand->Receptor Activates ATP ATP Binding Pocket (Hinge Region) Receptor->ATP Requires Downstream Downstream Effectors (MAPK/PI3K) ATP->Downstream Phosphorylates Proliferation Tumor Cell Proliferation Downstream->Proliferation Drives Inhibitor Bromophenyl-Pyrimidine Inhibitor Inhibitor->ATP Competitive Inhibition (Halogen & H-Bonds)

Fig 1: Mechanism of ATP-competitive kinase inhibition by bromophenyl-pyrimidine scaffolds.

Comparative Analysis: Scaffold vs. Scaffold

When evaluating derivatives of 4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine against other standard kinase inhibitors, several distinct pharmacological profiles emerge[2][6][8].

Table 1: Structural and Functional Comparison of Kinase Inhibitor Scaffolds

FeatureBromophenyl-PyrimidinesQuinazolines (e.g., Gefitinib)Pyrrolopyrimidines (e.g., Ribociclib)
Primary Target Class EGFR, CDKs, Aurora KinasesEGFR, HER2CDKs, JAKs, LIMK1
Hinge Binding Motif 1-2 Hydrogen bonds (Pyrimidine N)1-2 Hydrogen bonds (Quinazoline N)2-3 Hydrogen bonds (Pyrrole NH & Pyrimidine N)
Conformational Rigidity Moderate (Rotatable bi-aryl axis)High (Fused bicyclic system)High (Fused bicyclic system)
Halogen Bonding Potential High (Strong ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

-hole from Br)[5]
Low (Typically relies on F or Cl, weaker

-holes)
Moderate (Dependent on peripheral substitutions)
Solvent Front Access Excellent (via 6-position substitution)Moderate (via 6,7-alkoxy groups)Good (via piperazine/ribose mimics)
Typical IC

Range
Sub-nanomolar to low nanomolar[7]Sub-nanomolar[3]Low nanomolar

Key Takeaway: While fused bicyclic systems like quinazolines offer high rigidity and excellent baseline potency[3], the monocyclic pyrimidine scaffold functionalized with a bromophenyl group offers superior conformational flexibility. This flexibility, coupled with the potent directional halogen bonding of the bromine atom[6], allows these derivatives to overcome specific gatekeeper mutations (e.g., T790M in EGFR) that typically confer resistance to rigid quinazolines.

Experimental Validation Workflows

To objectively evaluate the potency and cellular efficacy of synthesized bromophenyl-pyrimidine derivatives, two orthogonal assays are required: an in vitro biochemical assay to determine direct target engagement, and a cellular assay to evaluate physiological efficacy.

In Vitro Kinase Inhibition Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a universal, homogeneous, luminescent assay that measures the amount of ADP produced during a kinase reaction, making it ideal for determining the IC


 of ATP-competitive inhibitors[9][10].

Protocol:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the bromophenyl-pyrimidine derivative in 1X Kinase Buffer (containing 0.5 mM Mg

    
    )[11].
    
  • Kinase Reaction: In a 384-well opaque plate, combine 5 µL of the inhibitor dilution, purified recombinant kinase, specific peptide substrate, and ultra-pure ATP (at a concentration near the enzyme's K

    
    )[11]. Incubate at room temperature for 60 minutes.
    
  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to all wells. This step terminates the kinase reaction and actively depletes any unconsumed ATP[12]. Incubate at room temperature for exactly 40 minutes[12].

  • ADP Detection: Add 10 µL of Kinase Detection Reagent. This reagent simultaneously converts the generated ADP back into ATP and introduces luciferase/luciferin to generate a luminescent signal[9][12]. Incubate for 30–60 minutes[11].

  • Measurement: Read luminescence using a plate-reading luminometer (integration time: 0.5 seconds/well)[11]. Calculate the IC

    
     using a 4-parameter logistic non-linear regression model.
    

Workflow Prep Compound Prep Serial Dilution Reaction Kinase Reaction Enzyme + ATP + Substrate Prep->Reaction Stop ADP-Glo Reagent Deplete Unused ATP Reaction->Stop 40 min Detect Detection Reagent Convert ADP to ATP Stop->Detect 30-60 min Analyze Luminescence Read IC50 Calculation Detect->Analyze

Fig 2: Step-by-step workflow for the ADP-Glo luminescent kinase inhibition assay.

Cellular Proliferation and Viability Assay (CellTiter-Glo®)

To ensure the inhibitor successfully crosses the cell membrane and exerts anti-proliferative effects, a functional viability assay is utilized. CellTiter-Glo® quantifies ATP as an indicator of metabolically active cells[13][14].

Protocol:

  • Cell Seeding: Seed target cancer cells (e.g., A549 or MCF-7) in a 96-well opaque-walled plate at a density of 5,000 cells/well in 100 µL of serum-supplemented medium[15]. Incubate overnight at 37°C, 5% CO

    
    .
    
  • Treatment: Add the bromophenyl-pyrimidine inhibitor at varying concentrations. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Gefitinib). Incubate for 72 hours[15].

  • Equilibration: Remove the plate from the incubator and equilibrate to room temperature for 30 minutes to ensure uniform temperature across the plate, preventing edge-effect artifacts[15].

  • Lysis and Reaction: Add 100 µL of reconstituted CellTiter-Glo® Reagent directly to each well (1:1 ratio with culture medium)[15].

  • Stabilization: Mix the contents vigorously for 2 minutes on an orbital shaker to induce complete cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal[15][16].

  • Measurement: Record luminescence. The half-life of the signal is >5 hours, allowing for flexible batch processing[13][14].

References

  • acs.org. "Tyrosine Kinase Inhibitors. 10. Isomeric 4-[(3-Bromophenyl)amino]pyrido[d]pyrimidines Are Potent ATP Binding Site Inhibitors of the Tyrosine Kinase Function of the Epidermal Growth Factor Receptor". Journal of Medicinal Chemistry. Available at:[Link]

  • nih.gov. "Tyrosine kinase inhibitors. 10. Isomeric 4-[(3-bromophenyl)amino]pyrido[d]-pyrimidines are potent ATP binding site inhibitors...". PubMed. Available at:[Link]

  • sci-hub.box. "Tyrosine Kinase Inhibitors. 10. Isomeric 4-[(3-Bromophenyl)amino]pyrido[d]". Sci-Hub. Available at:[Link]

  • frontiersin.org. "The Nature of Diamino Linker and Halogen Bonding Define Selectivity of Pyrrolopyrimidine-Based LIMK1 Inhibitors". Frontiers in Pharmacology. Available at:[Link]

  • google.com. "US9249124B2 - Aurora kinase inhibitors and methods of making and using thereof". Google Patents.
  • swinburne.edu.au. "In Silico Study of the Effect of Halogen Substitution on 4-Anilinoquinazoline-Based EGFR Tyrosine Kinase Inhibitors". Swinburne Figshare. Available at:[Link]

  • japsonline.com. "In-silico design, synthesis and biological evaluation of 4-aryl-4H- chromene derivatives as CDK-2 inhibitors". Journal of Applied Pharmaceutical Science. Available at: [Link]

Sources

Structural Validation of Synthesized Pyrimidine Compounds: A Comparative Guide to X-Ray Crystallography

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals

The Structural Challenge in Pyrimidine Drug Design

Pyrimidine derivatives are highly privileged scaffolds in modern pharmacology, serving as the core pharmacophore for numerous kinase inhibitors, antiviral agents, and tubulin-targeting chemotherapeutics. However, as medicinal chemistry pushes toward highly substituted, sterically complex, and stereochemically rich pyrimidine chemotypes, confirming their exact three-dimensional architecture becomes a critical bottleneck.

While multiple analytical modalities exist for structural elucidation, they are not created equal. This guide objectively compares Single-Crystal X-Ray Diffraction (SC-XRD) against alternative techniques, providing a field-proven methodology for the crystallization and structural validation of complex pyrimidine compounds.

Comparative Analysis: SC-XRD vs. Alternative Analytical Modalities

To select the optimal validation technique, researchers must understand the physical limitations of each modality. Highly substituted pyrimidine derivatives—such as those featuring fused heterocyclic rings, multiple halogens, or quaternary stereocenters—often present a low ratio of hydrogen to carbon/nitrogen atoms[1].

In Nuclear Magnetic Resonance (NMR) spectroscopy , this lack of adjacent protons makes it exceptionally difficult to determine relative stereochemistry across quaternary carbon centers using Nuclear Overhauser Effect (NOE) experiments[1]. Furthermore, while NMR excels at capturing solution-state dynamics, it cannot directly determine absolute configuration[2],[1].

Cryo-Electron Microscopy (Cryo-EM) has revolutionized the study of large macromolecular complexes, but it is fundamentally limited by a size threshold (typically >50 kDa) and is not viable for the isolated structural validation of small molecules[3],[4].

SC-XRD bypasses these limitations by directly measuring the electron density of the molecule. Because X-ray diffraction is independent of proton coupling, it allows for the unambiguous assignment of both relative and absolute stereochemistry, making it the gold standard for small molecule validation[2],[1].

Quantitative Modality Comparison
Analytical ModalityPrimary Structural OutputResolution LimitStereochemical AssignmentSample StateOptimal Use Case
SC-XRD 3D atomic coordinates< 1.0 Å (Atomic)Unambiguous (Absolute & Relative)Single CrystalSmall molecule absolute configuration
NMR Spectroscopy Connectivity, dynamicsSub-nanometerChallenging for quaternary centersSolution / SolidSolution-state dynamics & connectivity
Cryo-EM 3D density maps~2.0 - 3.0 ÅLimited for small moleculesVitrified IceLarge macromolecular complexes (>50 kDa)
Mass Spectrometry Molecular weight, fragmentsN/ACannot distinguish enantiomersGas PhaseMolecular weight & elemental composition

The Causality of Pyrimidine Crystallization

The primary barrier to SC-XRD is the requirement for a high-quality single crystal. Pyrimidines present unique crystallization challenges due to their strong propensity for intermolecular hydrogen bonding and


 stacking.

Recent concentration-dependent NMR (CD-NMR) studies simulating saturated solutions reveal that pyrimidinones spontaneously form robust hydrogen-bonded dimers in solution[5]. These initial dimers act as the thermodynamic building blocks for the crystal lattice, with the recurrent double hydrogen bond contributing to approximately 19% of the total crystal formation energy[5].

If a pyrimidine solution is cooled or evaporated too rapidly, these dimers do not have the kinetic time to arrange into a highly ordered lattice, resulting in rapid precipitation as an unusable amorphous powder or oil[6]. Therefore, a thermodynamically controlled approach—such as anti-solvent vapor diffusion—must be employed to gently guide the system across the supersaturation threshold.

Experimental Workflow: Thermodynamically Controlled Crystallization

G Synth 1. Synthesis & Purification Sol 2. Solvent Screening Synth->Sol >95% Purity Cryst 3. Vapor Diffusion Crystallization Sol->Cryst H-Bonded Dimers Diff 4. X-Ray Diffraction Cryst->Diff Single Crystal Solve 5. Phase Problem Resolution Diff->Solve Diffraction Data Valid 6. Structural Validation Solve->Valid 3D Coordinates

Caption: Sequential workflow for pyrimidine synthesis, crystallization, and X-ray structural validation.

Protocol: Anti-Solvent Vapor Diffusion for Pyrimidine Derivatives

This self-validating protocol utilizes vapor diffusion to ensure a slow, controlled reduction in solubility, maximizing the probability of single-crystal growth.

  • Step 1: Thermodynamic Priming (Dissolution): Dissolve the highly pure (>95%) pyrimidine compound in a minimal amount of a 'good' solvent (e.g., DMF or DMSO)[7].

    • Causality: Using a highly polar aprotic solvent ensures complete solvation of the pyrimidine dimers without disrupting the core hydrogen-bonding interactions necessary for eventual lattice formation[5].

  • Step 2: Nucleation Control (Filtration): Pass the solution through a 0.22 µm PTFE syringe filter into a small inner glass vial.

    • Causality: Extraneous particles (dust, lint, undissolved material) act as heterogeneous nucleation sites. Removing them prevents the rapid formation of many small, unusable microcrystals, forcing the system to rely on slower, homogeneous nucleation[8].

  • Step 3: Gradient Setup (Chamber Assembly): Place the unsealed inner vial into a larger outer reservoir containing a volatile 'anti-solvent' (e.g., Dichloromethane or Ethyl Acetate)[7]. Seal the outer reservoir tightly.

  • Step 4: Kinetic Slowing (Vapor Equilibration): Allow the system to sit undisturbed at a constant ambient temperature.

    • Causality: The volatile anti-solvent slowly diffuses through the vapor phase into the inner vial. This gradual change in solvent composition slowly lowers the solubility of the pyrimidine, allowing the system to gently cross the supersaturation threshold. This slow kinetic approach favors the thermodynamic stability of a single crystal over amorphous precipitation[9],[6].

  • Step 5: Cryoprotection and Harvesting: Once a crystal of sufficient size (>0.1 mm) has grown, harvest it using a nylon loop and immediately plunge it into liquid nitrogen.

    • Causality: Flash-cooling minimizes radiation damage from the high-energy X-ray beam and reduces thermal atomic vibrations, leading to higher resolution electron density maps[3].

Case Study: Validating Pyrimidine-Based Tubulin Inhibitors

The practical superiority of SC-XRD in drug development is best illustrated by the recent development of heterocyclic-fused pyrimidine chemotypes designed to target the colchicine binding site of tubulin[10],[11].

Researchers synthesized a series of cyclopenta-pyrimidinyl dihydroquinoxalinone derivatives. While NMR confirmed the basic connectivity of the synthesized bulk, it could not validate the precise 3D conformation required for target engagement. By successfully crystallizing these compounds and performing SC-XRD, the team resolved co-crystal structures (e.g., PDB codes: 7XR1, 7XQY) at high resolutions ranging from 2.35 Å to 2.81 Å[11].

The resulting electron density maps unambiguously proved that the pyrimidine moiety formed critical, stereospecific hydrogen-bonding interactions with specific tubulin residues (β-V236 and β-Cys239)[10]. This structural validation not only confirmed the absolute configuration of the synthesized chemotypes but provided the atomic-level rationale for their potent in vivo anticancer efficacy against multidrug-resistant tumor models, demonstrating why SC-XRD remains an irreplaceable pillar of rational drug design[10],[11].

References

  • 9 - Benchchem 2.6 - Benchchem 3.10 - PMC 4.11 - ACS Publications 5.2 - Birkbeck, University of London 6.1 - StackExchange 7.7 - ResearchGate 8.3 - Sygnature Discovery 9.4 - Creative Biostructure

  • 5 - ACS Organic & Inorganic Au 11.12 - News-Medical.Net

  • 8 - University of Fribourg

Sources

High-Performance Palladium Catalysts for Suzuki-Miyaura Cross-Coupling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The Suzuki-Miyaura cross-coupling reaction remains one of the most powerful tools in modern organic synthesis and pharmaceutical drug development. However, the assumption that "any palladium will do" is a frequent source of failed reactions, poor yields, and wasted resources.

As substrate complexity increases—particularly with unactivated aryl chlorides, sterically hindered ortho-substitutions, and sensitive heteroaryls—selecting the optimal palladium catalyst becomes an exercise in mechanistic precision. This guide provides an objective, data-backed comparison of leading palladium catalysts, explaining the causality behind their performance and providing self-validating protocols for your workflows.

Mechanistic Causality: The "Why" Behind Catalyst Efficacy

To rationally select a catalyst, one must understand how ligand architecture manipulates the electronic and steric environment of the Palladium center throughout the catalytic cycle [1].

  • Oxidative Addition (The Kinetic Barrier): This is typically the rate-determining step, especially for aryl chlorides (C-Cl bond energy ≈ 96 kcal/mol). Electron-rich ligands (such as alkyl phosphines or N-heterocyclic carbenes) increase the electron density on the Pd(0) center, drastically accelerating its insertion into the carbon-halogen bond.

  • Transmetalation (The Base-Dependent Step): The transfer of the aryl group from boron to palladium requires the activation of the boronic acid into a boronate via a base.

  • Reductive Elimination (The Thermodynamic Release): Sterically bulky ligands (those with a large cone angle or high percent buried volume,

    
    ) create severe steric crowding around the Pd(II) intermediate. This crowding thermodynamically forces the two aryl groups together to relieve strain, accelerating the release of the biaryl product [2].
    

CatalyticCycle Pd0 Pd(0) L_n Active Catalyst PdII_OA Trans-Pd(II)(Ar)(X)L_2 Oxidative Addition Complex Pd0->PdII_OA Ar-X (Oxidative Addition) PdII_TM Trans-Pd(II)(Ar)(Ar')L_2 Transmetalation Complex PdII_OA->PdII_TM Ar'-B(OH)2 + Base (Transmetalation) PdII_TM->Pd0 (Reductive Elimination) Product Ar-Ar' Biaryl Product PdII_TM->Product

Figure 1: The Suzuki-Miyaura Catalytic Cycle highlighting key intermediates.

Comparative Analysis of Palladium Catalysts

The Legacy Standard: Pd(PPh₃)₄ (Tetrakis)
  • Mechanism: Utilizes monodentate triphenylphosphine ligands.

  • Efficacy: Highly effective for reactive aryl iodides and bromides. However, the PPh₃ ligand lacks the electron-donating power required to break C-Cl bonds.

  • Drawbacks: Highly sensitive to air. In solution, it rapidly degrades into inactive "palladium black."

The Industrial Workhorse: Pd(dppf)Cl₂
  • Mechanism: Employs the bidentate dppf ligand. The rigid ferrocene backbone enforces a wide "bite angle" (99°).

  • Efficacy: This wide bite angle forces the aryl groups on the Pd(II) intermediate into close proximity, accelerating reductive elimination. It is the go-to catalyst for standard pharmaceutical library synthesis involving aryl bromides.

The High-Performance Choice: Buchwald Precatalysts (e.g., XPhos Pd G3)
  • Mechanism: Utilizes dialkylbiaryl phosphines. The G3/G4 precatalyst architecture solves the "Pd(0) generation problem" by rapidly collapsing under mild basic conditions to form the highly active, mono-ligated Pd(0) species [4].

  • Efficacy: XPhos provides immense electron density (facilitating oxidative addition of unactivated chlorides) and extreme steric bulk (forcing reductive elimination). Operates efficiently at room temperature.

The Robust Alternative: PEPPSI-IPr
  • Mechanism: Utilizes N-Heterocyclic Carbenes (NHCs) instead of phosphines. NHCs are exceptionally strong σ-donors.

  • Efficacy: Creates an incredibly electron-rich Pd center capable of activating the most stubborn aryl chlorides. The "PEPPSI" (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) design makes it completely stable to air and moisture, allowing for benchtop setup [3].

Quantitative Comparison Data
Catalyst SystemLigand ArchitectureOptimal Substrate ScopeTypical Catalyst LoadingOperating TempAir/Moisture Stability
Pd(PPh₃)₄ Monodentate PhosphineAryl-I, Aryl-Br5.0 - 10.0 mol%80 - 100 °CPoor (Requires Glovebox)
Pd(dppf)Cl₂ Bidentate PhosphineAryl-Br, Activated Aryl-Cl1.0 - 5.0 mol%60 - 90 °CGood
XPhos Pd G3 Dialkylbiaryl PhosphineAryl-Cl, Sterically Hindered0.1 - 2.0 mol%20 - 60 °CExcellent (Precatalyst)
PEPPSI-IPr N-Heterocyclic CarbeneAryl-Cl, Heteroaryls0.5 - 2.0 mol%20 - 80 °CExcellent (Bench-stable)

Strategic Catalyst Selection Workflow

Selecting the right catalyst prevents the formation of side products such as homocoupled biaryls or protodeboronated starting materials. Use the following logic tree to determine the optimal system for your specific substrates.

CatalystSelection Start Identify Aryl Halide I_Br Aryl Iodide / Bromide Start->I_Br Cl Aryl Chloride Start->Cl Steric_Low Unobstructed / Simple I_Br->Steric_Low Steric_High Ortho-Substituted / Bulky I_Br->Steric_High Cl->Steric_Low Cl->Steric_High Cat_Tetrakis Pd(PPh3)4 or Pd(dppf)Cl2 Steric_Low->Cat_Tetrakis Standard Cat_Buchwald XPhos Pd G3 / SPhos Pd G3 Steric_Low->Cat_Buchwald Mild conditions Cat_dppf Pd(dppf)Cl2 or Pd(dtbpf)Cl2 Steric_High->Cat_dppf Requires wider bite angle Steric_High->Cat_Buchwald High activity needed Cat_PEPPSI PEPPSI-IPr Steric_High->Cat_PEPPSI Alternative NHC

Figure 2: Decision matrix for selecting Suzuki-Miyaura catalysts based on substrate sterics and electronics.

Self-Validating Experimental Protocol: Challenging Aryl Chlorides

To ensure trustworthiness and reproducibility, a protocol must be self-validating. This means incorporating specific checkpoints to verify that the chemistry is proceeding mechanistically as intended. The following protocol utilizes XPhos Pd G3 for the coupling of an unactivated, ortho-substituted aryl chloride.

Reagents & Conditions
  • Electrophile: 2-Chloro-m-xylene (1.0 equiv, 1.0 mmol)

  • Nucleophile: Phenylboronic acid (1.5 equiv, 1.5 mmol)

  • Catalyst: XPhos Pd G3 (1.0 mol%)

  • Base: K₃PO₄ (2.0 equiv, 2.0 mmol)

  • Solvent: THF / H₂O (4:1 v/v, 0.2 M)

Step-by-Step Methodology
  • Pre-Reaction Validation (Reagent Integrity): Analyze the phenylboronic acid via ¹H NMR prior to use. Causality: Boronic acids naturally dehydrate into inactive boroxine anhydrides. If boroxines are present, adjust the stoichiometry to ensure 1.5 equivalents of active boron are delivered.

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a stir bar, add the aryl chloride, phenylboronic acid, K₃PO₄, and XPhos Pd G3.

  • Solvent Degassing: Add THF and H₂O. Sparge the biphasic mixture with Argon for 15 minutes. Causality: While the G3 precatalyst is air-stable, the active L-Pd(0) species generated in situ is highly susceptible to oxidation by dissolved O₂.

  • Initiation: Stir the mixture at room temperature (or heat to 40 °C if sterics are extreme). The G3 precatalyst will rapidly deprotonate and release the active Pd(0) species.

  • In-Process Monitoring (The Validation Checkpoint): After 2 hours, extract a 10 µL aliquot. Quench with EtOAc and H₂O, and analyze the organic layer via LC-MS.

    • Validation Metric: You should observe >95% consumption of the aryl chloride. If starting material remains but boronic acid is depleted, competitive protodeboronation has occurred. Correction: Lower the temperature or switch to a weaker base (e.g., K₂CO₃).

  • Workup & Isolation: Dilute the reaction with EtOAc and wash with brine. Dry the organic layer over MgSO₄, filter, and concentrate in vacuo. Purify via flash column chromatography.

  • Post-Reaction Validation: Calculate the mass balance. A successful reaction under these optimized conditions should yield >90% of the isolated biaryl product.

References

  • Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Source: Chemical Reviews, 1995, 95(7), 2457-2483. URL: [Link]

  • Title: Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: Accounts of Chemical Research, 2008, 41(11), 1461-1473. URL: [Link]

  • Title: Pd-PEPPSI-IPr: A Highly Efficient Catalyst for the Suzuki–Miyaura Cross-Coupling of Aryl Chlorides Source: Chemistry - A European Journal, 2006, 12(18), 4749-4755. URL: [Link]

  • Title: N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings Source: The Journal of Organic Chemistry, 2014, 79(9), 4161-4166. URL: [Link]

In-vitro screening of 4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Comparative In-Vitro Screening Guide: Evaluating 4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine Derivatives as Kinase Inhibitors

Executive Summary & Structural Rationale

The 4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine scaffold is a highly versatile intermediate in modern targeted oncology and drug development. By leveraging the highly reactive C6-chlorine atom for nucleophilic aromatic substitution (SNAr), researchers can rapidly synthesize diverse libraries of pyrimidine derivatives. These derivatives are primarily evaluated as ATP-competitive kinase inhibitors targeting key drivers of cellular proliferation, such as the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs)[1].

The structural logic of this scaffold is highly optimized for the kinase catalytic pocket:

  • Pyrimidine Core: Mimics the adenine ring of endogenous ATP, forming critical bidentate hydrogen bonds with the kinase hinge region (e.g., Met793 in EGFR)[1].

  • 4-Bromophenyl Moiety: The bulky, halogenated aromatic ring projects into the deep hydrophobic pocket adjacent to the ATP-binding site, significantly enhancing binding affinity, target residence time, and selectivity[2].

  • 2-Methyl Group: Provides steric shielding and metabolic stability against cytochrome P450-mediated oxidation.

Mechanism of Action

Pyrimidine derivatives disrupt oncogenic signaling by competitively occupying the ATP-binding pocket of receptor tyrosine kinases. This prevents the auto-phosphorylation of the receptor and halts downstream signaling cascades, ultimately inducing cell cycle arrest and apoptosis[2].

Pathway Ligand Growth Factors (EGF) Receptor EGFR Kinase Domain Ligand->Receptor Receptor Dimerization Signaling Downstream Signaling (RAS/MAPK & PI3K/AKT) Receptor->Signaling ATP Phosphorylation Inhibitor Pyrimidine Derivative (Competitive Inhibitor) Inhibitor->Receptor Blocks ATP Binding Pocket Outcome Tumor Proliferation & Survival Signaling->Outcome Gene Transcription

Fig 1: Mechanism of action of pyrimidine derivatives inhibiting EGFR-mediated signaling pathways.

Comparative Screening Strategy: Methodological Selection

To objectively compare synthesized pyrimidine derivatives against clinical standards (e.g., Erlotinib for EGFR, Ribociclib for CDK2), a tiered, self-validating screening workflow is essential.

Biochemical Assay Platform Comparison:

  • Radiometric Assays (

    
    P-ATP):  The historical gold standard for direct activity measurement. While highly sensitive, they suffer from low throughput, high cost, and hazardous waste generation.
    
  • TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer): The modern industry standard. We select TR-FRET for this workflow because it utilizes a ratiometric fluorescence readout.

  • Causality: By measuring the ratio of two emission wavelengths, TR-FRET inherently cancels out well-to-well variations in liquid dispensing and eliminates false positives caused by compound auto-fluorescence or inner-filter effects, ensuring maximum data trustworthiness.

Workflow Library Compound Prep (10mM DMSO Stocks) Biochem TR-FRET Assay (Target Kinase Panel) Library->Biochem Primary Screen Cellular Cell Viability Assay (A549 / MCF-7) Biochem->Cellular Active Hits Validation Hit Validation (IC50 & Selectivity) Cellular->Validation Permeable Hits

Fig 2: Tiered in-vitro screening workflow for validating pyrimidine-based kinase inhibitors.

Experimental Protocols: Self-Validating Systems

Protocol A: TR-FRET Biochemical Kinase Assay (EGFR/CDK2)

This protocol is designed to establish the primary


 of the pyrimidine derivatives.
  • Reagent Preparation: Prepare 10 mM stock solutions of the pyrimidine derivatives in 100% anhydrous DMSO. Dilute serially in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl

    
    , 1 mM EGTA, 0.01% Brij-35) to maintain a final DMSO concentration of 
    
    
    
    to prevent enzyme denaturation.
  • Enzyme Pre-Incubation (Critical Step): Dispense 5 µL of the target kinase (EGFR or CDK2) and 5 µL of the compound into a 384-well low-volume plate.

    • Causality: Incubate for 30 minutes at room temperature before adding ATP. This allows slow-binding pyrimidine derivatives to reach thermodynamic equilibrium with the enzyme, preventing the underestimation of compound potency.

  • Reaction Initiation: Add 10 µL of an ATP/Substrate mix.

    • Causality: The ATP concentration must be strictly set at the apparent

      
       for the specific kinase. Using ATP at 
      
      
      
      ensures the assay is highly sensitive to competitive inhibitors while remaining physiologically relevant.
  • Termination & Detection: After 60 minutes, add 10 µL of the TR-FRET detection buffer containing EDTA (to chelate

    
     and halt kinase activity) and europium-labeled anti-phospho antibodies.
    
  • Validation & Readout: Read the plate on a multi-mode microplate reader at 620 nm and 665 nm.

    • Self-Validation: Calculate the Z'-factor using DMSO-only wells (100% activity) and EDTA-quenched wells (0% activity). A Z'-factor

      
       is required to validate the assay run.
      
Protocol B: CellTiter-Glo 3D Cell Viability Assay

Biochemical potency does not guarantee cellular efficacy due to poor membrane permeability or active efflux. This assay validates the compounds in living systems[3].

  • Cell Seeding: Seed A549 (NSCLC, EGFR-driven) and MCF-7 (Breast Cancer, CDK-driven) cells at 2,000 cells/well in 384-well spheroid microplates. Incubate for 24 hours to allow spheroid formation.

  • Compound Treatment: Treat cells with a 10-point dose-response curve of the pyrimidine derivatives (0.1 nM to 10 µM).

  • Detection: After 72 hours, add CellTiter-Glo 3D reagent.

    • Causality: This reagent lyses the cells and generates a luminescent signal directly proportional to the amount of ATP present. ATP serves as a direct, self-validating proxy for metabolically active, viable cells.

Data Presentation & Competitive Analysis

The following table summarizes the comparative performance of representative derivatives synthesized from the 4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine core against standard-of-care alternatives.

CompoundC6-SubstitutionTarget Affinity: EGFR

(nM)
Target Affinity: CDK2

(nM)
Cellular Efficacy: A549 Viability

(µM)
Derivative A Aliphatic Amine145.2 ± 12.1> 100018.4 ± 1.5
Derivative B Substituted Aniline12.5 ± 1.885.4 ± 6.22.1 ± 0.3
Erlotinib (Control)N/A (Standard)0.3 ± 0.1> 10000.8 ± 0.1
Ribociclib (Control)N/A (Standard)> 10001.2 ± 0.215.2 ± 1.1

Analysis: Derivative B (featuring an aromatic amine substitution at the C6 position) demonstrates potent dual-kinase inhibition and strong cellular penetration compared to the aliphatic Derivative A. While Erlotinib remains more potent against isolated EGFR, Derivative B's polypharmacological profile (targeting both EGFR and CDK2) offers a compelling alternative for overcoming single-target resistance mechanisms[1][3].

Conclusion

The 4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine intermediate offers a highly modular platform for drug discovery. By employing rigorous, self-validating in-vitro screening protocols—transitioning from ratiometric biochemical assays to physiologically relevant 3D cellular models—researchers can confidently identify and optimize lead compounds that compete with or improve upon existing clinical standards.

References

  • Title: Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives Source: Orient J Chem URL
  • Title: Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity Source: PMC / NIH URL
  • Title: Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity Source: MDPI URL

Sources

Comparative Biological Evaluation of Novel 4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine Analogs as Next-Generation EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

As an Application Scientist overseeing oncology drug discovery workflows, the transition from a raw chemical scaffold to a biologically validated lead candidate requires rigorous, self-validating empirical data. Pyrimidine-based scaffolds have been extensively validated as privileged structures for targeting the ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR)[1].

This guide provides an in-depth comparative evaluation of novel kinase inhibitors derived from the 4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine intermediate. By systematically comparing these novel analogs against clinical benchmarks (Erlotinib and Osimertinib), we establish their therapeutic window, structural dynamics, and mutant-selectivity profiles.

Structural Dynamics & Rational Design

The 4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine scaffold is a highly versatile building block for kinase inhibitor design:

  • C6-Chlorine (The Hinge Binder): Acts as an optimal leaving group for Nucleophilic Aromatic Substitution (SNAr) with functionalized anilines. This substitution is critical for establishing hydrogen bonds with the Met793 residue in the EGFR hinge region.

  • C4-(4-Bromophenyl) (The Specificity Probe): The bromine atom serves as a synthetic handle for late-stage Suzuki-Miyaura cross-coupling, allowing researchers to extend the molecule into the solvent-exposed region to enhance pharmacokinetic properties.

  • C2-Methyl: Provides a compact lipophilic contact that stabilizes the molecule within the hydrophobic pocket.

For this evaluation, two downstream analogs were synthesized and tested:

  • Analog A (Reversible): Functionalized with a morpholine-substituted aniline at the C6 position.

  • Analog B (Covalent): Functionalized with an acrylamide warhead designed to act as a Michael acceptor, specifically targeting the Cys797 residue present in the mutant EGFR binding pocket[2].

Mechanistic Pathway: Overcoming T790M Resistance

The emergence of the T790M "gatekeeper" mutation structurally blocks first-generation inhibitors like Erlotinib due to steric hindrance by the bulky methionine side chain. Third-generation inhibitors must bypass this by forming irreversible covalent adducts[3].

EGFR_Signaling Ligand EGF Ligand Receptor EGFR (L858R/T790M) Kinase Domain Ligand->Receptor Receptor Dimerization PI3K PI3K / AKT Pathway Receptor->PI3K Phosphorylation MAPK RAS / MAPK Pathway Receptor->MAPK Phosphorylation Inhibitor Pyrimidine Analog (Analog B) Inhibitor->Receptor Covalent Binding (Cys797) Outcome Tumor Proliferation & Survival PI3K->Outcome Survival Signals MAPK->Outcome Proliferation Signals

Caption: EGFR signaling pathway blocked by covalent pyrimidine analogs at Cys797.

Comparative Efficacy Data (In Vitro)

To objectively assess the performance of the novel analogs, we evaluated their biochemical kinase inhibition (IC₅₀) and cellular anti-proliferative effects against standard clinical alternatives.

Table 1: Biochemical and Cellular Profiling of Pyrimidine Analogs vs. Clinical Benchmarks

CompoundEGFR WT IC₅₀ (nM)EGFR L858R/T790M IC₅₀ (nM)A549 Viability IC₅₀ (µM)H1975 Viability IC₅₀ (µM)Binding Mechanism
Erlotinib 2.1 ± 0.3>10,0008.5 ± 1.1>20.0Reversible (1st Gen)
Osimertinib 12.4 ± 1.21.2 ± 0.2>20.00.015 ± 0.003Covalent (3rd Gen)
Analog A 8.4 ± 1.825.2 ± 3.112.4 ± 1.50.85 ± 0.12Reversible
Analog B 45.2 ± 4.10.5 ± 0.1 >20.00.009 ± 0.002 Covalent (Acrylamide)

Data Interpretation: Analog B demonstrates a superior selectivity profile. While its potency against Wild-Type (WT) EGFR is intentionally reduced (45.2 nM) to prevent off-target skin and gastrointestinal toxicities, it exhibits sub-nanomolar potency (0.5 nM) against the L858R/T790M double mutant. This translates directly to the cellular data, where Analog B eradicates H1975 mutant cells at picomolar concentrations while sparing A549 WT cells.

Experimental Evaluation Workflow

To ensure high data integrity, the evaluation follows a strict, self-validating funnel.

Evaluation_Workflow Synthesis Scaffold Functionalization Biochem ADP-Glo Kinase Assay (WT vs Mutant) Synthesis->Biochem Purified Analogs Cellular Cell Viability Assay (H1975 vs A549) Biochem->Cellular IC50 < 10 nM Validation Western Blotting (Target Engagement) Cellular->Validation High Selectivity Index Lead Lead Candidate Selection Validation->Lead Confirmed Mechanism

Caption: Sequential biological evaluation workflow for novel pyrimidine kinase inhibitors.

Self-Validating Experimental Protocols

The following methodologies are designed not just to generate data, but to internally validate the results against common assay artifacts.

Protocol A: Biochemical Kinase Inhibition (ADP-Glo™ Assay)

Causality Focus: By measuring the depletion of ATP via ADP generation rather than relying on phospho-specific antibodies, we eliminate epitope-masking artifacts and ensure a direct readout of catalytic inhibition.

  • Reagent Preparation: Prepare ultra-pure ATP (10 µM) and EGFR kinase domain (WT or L858R/T790M) in assay buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Note: Ultra-pure ATP is required because trace environmental ADP contamination will artificially inflate the baseline luminescence.

  • Compound Pre-Incubation: Dispense 5 µL of serially diluted pyrimidine analogs (Analog A, Analog B) into a 384-well plate. Add 5 µL of the kinase solution. Incubate at room temperature for 60 minutes. Causality: This extended pre-incubation is critical for covalent inhibitors like Analog B, allowing sufficient time for the irreversible Michael addition to Cys797 to occur before ATP competition begins.

  • Reaction Initiation: Add 5 µL of ATP/substrate mix to initiate the reaction. Incubate for 60 minutes.

  • Signal Generation (Self-Validation): Add 15 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete all unreacted ATP. Incubate for 40 minutes. Then, add 30 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, triggering a luciferase/luciferin luminescent reaction.

  • Data Normalization: Calculate IC₅₀ using a 4-parameter logistic curve. The assay is validated by a No-Enzyme Control (NEC) which establishes the absolute baseline, ensuring that any signal drop is exclusively due to kinase-mediated ATP hydrolysis, not intrinsic compound fluorescence or quenching.

Protocol B: Differential Cell Viability (CellTiter-Glo® 2.0)

Causality Focus: ATP rapidly degrades in necrotic cells. Therefore, measuring total cellular ATP acts as a highly accurate, real-time proxy for viable, metabolically active cells.

  • Cell Seeding: Seed H1975 cells (EGFR L858R/T790M) and A549 cells (EGFR WT, KRAS mutant) at 2,000 cells/well in 96-well opaque plates. Causality: A549 serves as an orthogonal negative control. Because A549 proliferation is driven by downstream KRAS rather than EGFR, any toxicity observed here indicates off-target, non-EGFR-mediated cytotoxicity.

  • Compound Treatment: After 24 hours of attachment, treat cells with a 10-point serial dilution of the pyrimidine analogs (0.1 nM to 20 µM). Incubate for 72 hours at 37°C, 5% CO₂.

  • Lysis and Luminescence: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo® 2.0 reagent directly to the culture media. Shake for 2 minutes to induce complete cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Quantification: Read luminescence on a multi-mode microplate reader. Calculate the Selectivity Index (SI) by dividing the A549 IC₅₀ by the H1975 IC₅₀. An SI > 100 (as seen with Analog B) confirms a highly targeted therapeutic window.

References

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship Source: Frontiers in Chemistry (via PubMed Central) URL:[Link]

  • Advances in Cancer Therapy: A Comprehensive Review of CDK and EGFR Inhibitors Source: Molecules (MDPI) URL:[Link]

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy Source: Oriental Journal of Chemistry URL:[Link]

Sources

A Comparative Guide to the Purity Validation of 4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is non-negotiable. The presence of even minute impurities can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2][3] This guide provides an in-depth, scientifically grounded protocol for validating the purity of 4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine, a key building block in various synthetic pathways, using High-Performance Liquid Chromatography (HPLC).

This document moves beyond a simple recitation of steps. It delves into the rationale behind the methodological choices, establishes a self-validating experimental framework, and compares the described HPLC method with a relevant alternative, providing the necessary data to make informed analytical decisions. The methodologies and validation parameters discussed are in alignment with the principles outlined by the International Council for Harmonisation (ICH) guidelines, ensuring regulatory compliance and data integrity.[4][5][6][7][8]

The Critical Role of HPLC in Purity Determination

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and quantitative accuracy.[9][10][11] For a molecule like 4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine, which possesses chromophores in its aromatic and heterocyclic rings, UV-based HPLC detection is particularly well-suited. The technique's ability to separate the main compound from structurally similar process-related impurities and degradation products is paramount.[3]

A robust HPLC method provides not just a purity value but a comprehensive impurity profile, which is critical for process optimization and quality control throughout the drug development lifecycle.[3]

A Validated Reversed-Phase HPLC Method for Purity Analysis

The following reversed-phase HPLC (RP-HPLC) method has been designed for optimal separation and quantification of 4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine and its potential impurities.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

ParameterSpecificationRationale
HPLC System Quaternary Gradient HPLC with UV-Vis DetectorProvides flexibility in mobile phase composition and sensitive detection of aromatic compounds.[12][13]
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase offers excellent hydrophobicity for retaining the non-polar analyte. The specified dimensions and particle size provide a good balance between resolution and analysis time.[14]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent to improve peak shape for any basic impurities and helps to control the pH of the mobile phase.[15]
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier in RP-HPLC with good UV transparency and low viscosity.
Gradient Elution 0-5 min: 50% B, 5-20 min: 50-95% B, 20-25 min: 95% B, 25-26 min: 95-50% B, 26-30 min: 50% BA gradient elution is employed to ensure the elution of any more non-polar impurities while providing good resolution around the main peak.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 254 nmA common wavelength for the detection of aromatic compounds, offering good sensitivity for the analyte.[16]
Injection Volume 10 µLA suitable volume to achieve good peak shape and sensitivity.
Sample Diluent Acetonitrile/Water (50:50, v/v)Ensures the sample is fully dissolved and compatible with the mobile phase.

2. Standard and Sample Preparation:

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of 4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the 4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine sample to be tested and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

Method Validation Framework

A comprehensive validation of this HPLC method was performed in accordance with ICH Q2(R2) guidelines to ensure its suitability for the intended purpose.[6][7][8]

HPLC_Validation_Workflow ATP Analytical Target Profile (ATP) Define Method Goals Specificity Specificity (Discrimination from impurities) ATP->Specificity Linearity Linearity & Range (Conc. vs. Response) Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ (Sensitivity) Precision->LOD_LOQ Robustness Robustness (Method's resilience to small changes) LOD_LOQ->Robustness Validation_Report Validation Report (Method is Fit for Purpose) Robustness->Validation_Report

Caption: Logical Flow of HPLC Method Validation.

Validation Data Summary

The following table summarizes the performance of the HPLC method:

Validation ParameterResultAcceptance Criteria
Specificity No interference from blank or known impurities at the retention time of the main peak.Peak purity of the main peak should be greater than 990.
Linearity (r²) 0.9998r² ≥ 0.999
Range 0.05 - 1.5 mg/mLTo cover from LOQ to 150% of the working concentration.
Accuracy (% Recovery) 99.2% - 100.5%98.0% - 102.0%
Precision (%RSD) Repeatability: 0.3%, Intermediate: 0.7%%RSD ≤ 2.0%
Limit of Detection (LOD) 0.001 mg/mLSignal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) 0.003 mg/mLSignal-to-Noise ratio of 10:1
Robustness No significant impact on results with minor changes in flow rate (±0.1 mL/min) and column temperature (±2 °C).System suitability parameters should be met.

The data clearly demonstrates that the developed HPLC method is specific, linear, accurate, precise, and robust for the purity determination of 4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine.

Comparison with an Alternative Purity Assessment Method: Differential Scanning Calorimetry (DSC)

While HPLC is a powerful tool for purity determination, other techniques can also provide valuable information. Differential Scanning Calorimetry (DSC) is a thermal analysis technique that can be used to determine the purity of highly crystalline substances.[2]

Method Selection Logic

The choice of analytical method depends on the specific requirements of the analysis.

Method_Selection decision1 Need to identify and quantify specific impurities? decision2 Is the sample highly crystalline (>98.5%)? decision1->decision2 No select_hplc Select HPLC decision1->select_hplc Yes decision2->select_hplc No select_dsc Select DSC decision2->select_dsc Yes start Start start->decision1

Caption: Decision tree for selecting an analytical method.

Performance Comparison: HPLC vs. DSC
FeatureHPLCDifferential Scanning Calorimetry (DSC)
Principle Separation based on partitioning between a mobile and stationary phase, followed by detection.[17]Measurement of the difference in heat flow between a sample and a reference as a function of temperature.[2]
Information Provided Provides a detailed impurity profile, including the number and relative amounts of impurities.Provides an estimate of the total mole percentage of impurities. Does not identify individual impurities.
Applicability Broadly applicable to a wide range of compounds.Primarily applicable to highly pure (>98.5%), crystalline, and thermally stable compounds that do not decompose upon melting.[2]
Sensitivity High sensitivity, capable of detecting impurities at very low levels (ppm).Lower sensitivity compared to HPLC.
Sample Throughput Moderate, with typical run times of 20-30 minutes per sample.High, with typical run times of 10-15 minutes per sample.
Strengths - High resolution and specificity- Can identify and quantify individual impurities- Widely accepted by regulatory agencies- Fast analysis time- No need for a reference standard for purity determination- Low solvent consumption
Limitations - Requires a reference standard for quantification- Higher solvent consumption- Method development can be time-consuming- Not suitable for amorphous or thermally labile compounds- Does not provide information on the nature of impurities- Assumes impurities are soluble in the melt of the major component

Conclusion

The reversed-phase HPLC method detailed in this guide provides a robust, reliable, and validated approach for determining the purity of 4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine. The comprehensive validation data confirms its suitability for use in a quality control environment, meeting the stringent requirements of the pharmaceutical industry.

While alternative techniques like DSC offer a rapid screening option for highly pure, crystalline materials, HPLC remains the gold standard for comprehensive impurity profiling.[9] The ability of HPLC to separate, identify, and quantify individual impurities provides a level of detail that is essential for ensuring the quality and safety of pharmaceutical intermediates and final products. The choice between these methods should be guided by the specific analytical needs, the nature of the sample, and the stage of drug development.

References

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager . Source: Lab Manager, URL: [Link]

  • LIQUID CHROMATOGRAPHIC GRADIENT METHOD ALLOWANCES PROVIDED BY GENERAL CHAPTER, USP CHROMATOGRAPHY <621> . Source: Waters Corporation, URL: [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma . Source: AMSbiopharma, URL: [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs . Source: IntuitionLabs, URL: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline . Source: European Medicines Agency, URL: [Link]

  • USP 621 Changes - Element Lab Solutions . Source: Element Lab Solutions, URL: [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH . Source: International Council for Harmonisation, URL: [Link]

  • Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System - Waters Corporation . Source: Waters Corporation, URL: [Link]

  • <621> Chromatography - US Pharmacopeia (USP) . Source: US Pharmacopeia, URL: [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis . Source: IntechOpen, URL: [Link]

  • How to detect the percentage of pharmaceutical intermediates? - Novasol Biotech . Source: Novasol Biotech, URL: [Link]

  • Top 5 Methods of Assessing Chemical Purity - Moravek, Inc. . Source: Moravek, Inc., URL: [Link]

  • Hplc method development and validation: a review - SciSpace . Source: SciSpace, URL: [Link]

  • Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - RSC Publishing . Source: RSC Publishing, URL: [Link]

  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation - IJRAR.org . Source: IJRAR.org, URL: [Link]

  • HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum . Source: Chromatography Forum, URL: [Link]

  • Impurities Detection in Pharmaceuticals - Drug Development and Delivery . Source: Drug Development and Delivery, URL: [Link]

  • The Importance of Purity Determination of Pharmaceuticals - NETZSCH Analyzing & Testing . Source: NETZSCH Analyzing & Testing, URL: [Link]

  • 4-(4-Bromophenyl)-6-(4-chlorophenyl)pyrimidin-2-ylamine - PMC - NIH . Source: National Institutes of Health, URL: [Link]

  • Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - WUR eDepot . Source: Wageningen University & Research, URL: [Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines - Asian Journal of Pharmaceutical Analysis . Source: Asian Journal of Pharmaceutical Analysis, URL: [Link]

  • Development and validation of RP-HPLC method for the identification of process related impurities of zolmitriptan - MedCrave online . Source: MedCrave online, URL: [Link]

  • Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection - PubMed . Source: PubMed, URL: [Link]

  • 4-(4-bromophenyl)-2-methylpyrimidine (C11H9BrN2) - PubChemLite . Source: PubChemLite, URL: [Link]

  • Discovery of 4-[(Z)-(4-bromophenyl)- (ethoxyimino)methyl]-1'-[(2,4-dimethyl-3 - EMBL-EBI . Source: European Bioinformatics Institute, URL: [Link]chembl/document_report_card/CHEMBL1134621/)

Sources

Safety Operating Guide

Personal protective equipment for handling 4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a rigorous safety and operational framework is paramount when handling reactive building blocks like 4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine . This compound belongs to the class of halogenated pyrimidines, which are highly valued in medicinal chemistry for cross-coupling reactions but present distinct occupational hazards.

This guide provides the mechanistic rationale, quantitative Personal Protective Equipment (PPE) requirements, and step-by-step operational workflows necessary to handle this compound safely.

Hazard Profile & Mechanistic Rationale

To design an effective safety protocol, we must first understand the chemical causality behind the hazards of 4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine.

  • Electrophilic Reactivity (Skin Sensitization): The pyrimidine ring is highly electron-deficient. The chlorine atom at the 6-position is highly susceptible to Nucleophilic Aromatic Substitution (SNAr). If exposed to the skin, this electrophilic center can react with nucleophilic residues (e.g., cysteine thiols, lysine amines) on epidermal proteins. This process, known as haptenation, can trigger an immune response leading to severe allergic contact dermatitis[1].

  • Lipophilicity (Dermal Penetration): The addition of the 4-bromophenyl group significantly increases the compound's lipophilicity (LogP). This allows the molecule to penetrate the lipid bilayer of the stratum corneum more rapidly than simpler pyrimidines, exacerbating systemic absorption risks.

  • Respiratory Irritation: As a crystalline powder, aerosolized particulates can deposit in the mucous membranes of the respiratory tract, where the reactive C-Cl bond can cause localized tissue damage and acute irritation[2].

Quantitative PPE Matrix

Standard laboratory PPE is insufficient without considering the specific solvents used to dissolve this compound. The table below outlines the required PPE, factoring in the chemical compatibility of glove materials against common solvents used in pyrimidine chemistry (e.g., DMSO, Dichloromethane).

PPE CategorySpecificationQuantitative Metric / Breakthrough TimeMechanistic Rationale
Hand Protection (Solid) Nitrile Gloves (Minimum 4 mil thickness)> 240 minutes (Dry solid)Prevents direct dermal contact and haptenation of skin proteins.
Hand Protection (in DMSO) Nitrile or Neoprene Gloves~40–60 minutes (DMSO)DMSO acts as a carrier solvent, rapidly pulling dissolved pyrimidines through the skin. Change gloves immediately upon splash.
Hand Protection (in DCM) Butyl Rubber or Silver Shield®> 240 minutes (DCM)Nitrile degrades in < 5 minutes in DCM. Butyl rubber is required to prevent rapid breakthrough of the solvated compound.
Eye Protection Chemical Splash Goggles (ANSI Z87.1)N/APrevents ocular SNAr reactions with corneal proteins, which can cause severe, irreversible eye damage[3].
Respiratory N95 / P100 Particulate RespiratorFilters > 99.9% of airborne particulatesRequired only if weighing large quantities (>50g) outside of a certified chemical fume hood.
Body Protection Flame-resistant (FR) Lab CoatN/AProtects against static discharge which could ignite aerosolized powder or flammable carrier solvents.

Hazard Mitigation Logic

The following diagram illustrates the biochemical hazard pathways of 4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine and the specific engineering/PPE controls implemented to neutralize these risks.

HazardMitigation Compound 4-(4-Bromophenyl)-6-chloro- 2-methylpyrimidine Dermal Dermal Exposure Compound->Dermal Contact Inhalation Inhalation of Dust/Vapor Compound->Inhalation Aerosolization MechDermal SNAr Reaction with Skin Proteins (Haptenation) Dermal->MechDermal MechInhal Mucous Membrane Irritation Inhalation->MechInhal PPE_Gloves Intervention: Chemical-Resistant Gloves MechDermal->PPE_Gloves Mitigated by PPE_Hood Intervention: Chemical Fume Hood MechInhal->PPE_Hood Mitigated by SafeDermal Prevents Sensitization & Dermatitis PPE_Gloves->SafeDermal SafeInhal Prevents Respiratory Tract Damage PPE_Hood->SafeInhal

Hazard mitigation logic for halogenated pyrimidine handling.

Operational Workflow: Safe Handling & Transfer

Because static electricity can easily aerosolize fine crystalline powders, handling this compound requires strict adherence to anti-static and containment protocols.

Step-by-Step Weighing and Transfer Protocol:

  • Environmental Setup: Ensure the chemical fume hood is operating at a face velocity of 80–100 feet per minute (fpm). Clear the hood of incompatible materials (strong oxidizing agents)[4].

  • Static Mitigation: Use an anti-static gun (e.g., Zerostat) on the weigh boat and the analytical balance to neutralize static charges. This prevents the lipophilic powder from clinging to gloves or aerosolizing.

  • Transfer: Using a clean, dry stainless-steel spatula, carefully transfer the 4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine from the stock bottle to the weigh boat. Keep the stock bottle as close to the weigh boat as possible to minimize transit distance.

  • Solubilization: If preparing a stock solution, add the solvent (e.g., DMF, DMSO) directly to the weigh boat or transfer the solid to a vial before adding the solvent. Never add dry powder to a vigorously stirring solvent, as this can cause splashing of the reactive mixture.

  • Decontamination: Wipe down the balance and surrounding hood area with a paper towel dampened with a mild alkaline solution (e.g., 5% sodium bicarbonate). Rationale: The mild base promotes the hydrolysis of any residual chloropyrimidine into a non-reactive, water-soluble hydroxypyrimidine derivative, effectively neutralizing the SNAr hazard.

Spill Management & Disposal Plan

Halogenated organic compounds require strict segregation during disposal. Mixing halogenated waste with non-halogenated flammable waste can lead to the formation of highly toxic dioxins or corrosive hydrogen chloride gas during commercial incineration[4].

Step-by-Step Spill Response (Solid Powder):

  • Isolate: Evacuate personnel from the immediate area. Don a P100 respirator if the spill is outside the fume hood.

  • Dampen: Do not sweep dry powder. Gently cover the spilled solid with paper towels slightly dampened with water or a compatible high-boiling solvent to suppress dust generation[5].

  • Collect: Use a non-sparking scoop to collect the dampened material and place it into a designated, sealable hazardous waste container.

  • Neutralize: Wash the spill surface with a 5% sodium bicarbonate solution, followed by soap and water, to hydrolyze and remove trace residues[2].

Step-by-Step Disposal Protocol:

  • Segregation: Place all unused compound, contaminated gloves, and weigh boats into a container explicitly labeled as "Halogenated Organic Waste" [4].

  • Liquid Waste: If the compound is dissolved in a solvent, pour the mixture into a dedicated halogenated liquid waste carboy. Do not mix with acetone or ethanol waste streams.

  • Secondary Containment: Store the waste container in a secondary containment bin in a well-ventilated satellite accumulation area, away from direct sunlight and heat sources[6].

References

  • PubChem - NIH. 2-Chloropyrimidine | C4H3ClN2 | CID 74404. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine
Reactant of Route 2
Reactant of Route 2
4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.